molecular formula C24H28N2O3 B1665028 ADL5859 CAS No. 850305-06-5

ADL5859

Cat. No.: B1665028
CAS No.: 850305-06-5
M. Wt: 392.5 g/mol
InChI Key: OPIKUXLJQFYMSC-UHFFFAOYSA-N
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Description

ADL5859 is a novel, oral compound that targets the Delta opioid receptor. Delta receptor agonists are thought to offer benefits over other approaches to the management of pain.
ADL-5859 is under investigation in clinical trial NCT00626275 (Study Evaluating the Analgesic Efficacy and Safety of this compound in Participants With Rheumatoid Arthritis).
ADL-5859 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Properties

Key on ui mechanism of action

ADL5859 is a novel, oral compound that targets the Delta opioid receptor. Delta receptor agonists are thought to offer benefits over other approaches to the management of pain.

CAS No.

850305-06-5

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide

InChI

InChI=1S/C24H28N2O3/c1-3-26(4-2)23(28)18-10-8-17(9-11-18)19-16-24(12-14-25-15-13-24)29-21-7-5-6-20(27)22(19)21/h5-11,16,25,27H,3-4,12-15H2,1-2H3

InChI Key

OPIKUXLJQFYMSC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC(=C42)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ADL 5859
ADL-5859
ADL5859
N,N-diethyl-4-(5-hydroxyspiro(chromene-2,4'-piperidine)-4-yl)benzamide

Origin of Product

United States

Foundational & Exploratory

ADL5859: A Technical Guide to its Mechanism of Action in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ADL5859 is a potent and selective delta-opioid receptor (DOR) agonist that demonstrated significant promise in preclinical models of neuropathic pain. Its mechanism of action is centered on the activation of DORs, primarily located on peripheral sensory neurons. A key characteristic of this compound is its nature as a biased agonist, preferentially activating G-protein signaling pathways over β-arrestin-mediated pathways. This biased agonism was hypothesized to contribute to its favorable preclinical profile, which included potent analgesia without the adverse effects commonly associated with traditional opioids, such as hyperlocomotion. Despite its preclinical success, this compound ultimately failed to demonstrate efficacy in Phase II clinical trials for neuropathic pain, leading to the discontinuation of its development. This guide provides a comprehensive technical overview of the preclinical data, experimental methodologies, and the proposed mechanism of action of this compound in the context of neuropathic pain.

Core Mechanism of Action

This compound is a non-peptidic, orally bioavailable small molecule that acts as a selective agonist at the delta-opioid receptor (DOR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] Its analgesic effects in neuropathic pain models are primarily mediated through the activation of DORs expressed on peripheral sensory neurons, specifically those expressing the Nav1.8 sodium channel.[2][3]

Upon binding to the DOR, this compound promotes a conformational change in the receptor, leading to the activation of intracellular signaling cascades. As a biased agonist, this compound preferentially couples to inhibitory G-proteins (Gαi/o).[2][3] This leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). The Gβγ dimer is thought to directly modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a reduction in neuronal excitability.[4] Furthermore, this compound has been shown to influence the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of intracellular signaling pathways involved in pain processing.[5]

A distinguishing feature of this compound is its limited ability to recruit β-arrestin proteins to the activated receptor.[2][3] This biased signaling profile is believed to be the reason for the observed lack of receptor internalization and hyperlocomotion in preclinical models, side effects that are commonly observed with the prototypical DOR agonist, SNC80.[2][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Binding Affinity and Potency

ParameterValueSpeciesAssay SystemReference
Ki (DOR)0.84 nMNot SpecifiedRadioligand Binding AssayNot Specified
ED50 (DOR)20 nMNot SpecifiedIn vitro functional assay[6]

Table 2: In Vivo Efficacy in a Neuropathic Pain Model (Sciatic Nerve Ligation)

SpeciesRoute of AdministrationEffective Dose RangePrimary EndpointObserved EffectReference
MouseOral10 - 100 mg/kgMechanical Allodynia (von Frey test)Significant reversal of mechanical hypersensitivity[5]

Table 3: Phase II Clinical Trial in Diabetic Peripheral Neuropathy (NCT00603265)

ParameterThis compound (100 mg BID)PlaceboDuloxetine (60 mg QD)Reference
Primary Outcome: Change from Baseline in NPRS Score at Week 4 [3]
Least Squares Mean Change-1.7-1.5-2.0[3]
Secondary Outcome: Responder Rate (≥30% reduction in NPRS) [3]
Percentage of Responders33%31%40%[3]

NPRS: Numeric Pain Rating Scale; BID: twice daily; QD: once daily.

Experimental Protocols

Sciatic Nerve Ligation (SNL) Model of Neuropathic Pain in Mice

This surgical model is used to induce peripheral nerve injury and subsequent neuropathic pain behaviors.

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • Anesthetic: Ketamine/Xylazine cocktail

  • Surgical instruments: Fine scissors, forceps

  • Suture: 7-0 silk suture

  • Heating pad

  • Post-operative analgesic (e.g., carprofen)

Procedure:

  • Anesthetize the mouse with an intraperitoneal injection of the ketamine/xylazine cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Shave the fur from the lateral aspect of the left thigh.

  • Make a small skin incision over the femur.

  • Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

  • Carefully isolate the sciatic nerve from the surrounding connective tissue.

  • Tightly ligate approximately one-third to one-half of the diameter of the sciatic nerve with a 7-0 silk suture.

  • Close the muscle layer with absorbable sutures and the skin incision with wound clips or non-absorbable sutures.

  • Administer a post-operative analgesic and place the mouse on a heating pad until it recovers from anesthesia.

  • Allow the animals to recover for at least 7 days before behavioral testing.

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the sensitivity to a non-noxious mechanical stimulus.

Materials:

  • Von Frey filaments of calibrated bending forces (e.g., 0.008g to 2.0g)

  • Elevated wire mesh platform

  • Plexiglas enclosures

Procedure:

  • Habituate the mice to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30 minutes before testing.

  • Starting with a filament of low force, apply the filament to the plantar surface of the hind paw until it just bends.

  • Hold the filament in place for 3-5 seconds.

  • A positive response is recorded if the mouse briskly withdraws, flinches, or licks its paw.

  • The "up-down" method is often used to determine the 50% paw withdrawal threshold. Briefly, if a positive response is observed, the next weaker filament is used. If no response is observed, the next stronger filament is used. This is continued until a pattern of responses is established, and the 50% withdrawal threshold is calculated using a specific formula.

Visualizations

Signaling Pathway of this compound in a Peripheral Sensory Neuron

ADL5859_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates ERK ERK DOR->ERK Modulates GIRK GIRK Channel Neuron_Hyperpol Neuronal Hyperpolarization GIRK->Neuron_Hyperpol K+ efflux G_alpha Gαi G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to pERK pERK ERK->pERK Phosphorylation Analgesia Analgesia pERK->Analgesia Contributes to Reduced_Excitability Reduced Neuronal Excitability Neuron_Hyperpol->Reduced_Excitability Reduced_Excitability->Analgesia

Caption: Proposed signaling pathway of this compound in a peripheral sensory neuron.

Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow cluster_model Neuropathic Pain Model Induction cluster_treatment Treatment and Behavioral Testing cluster_analysis Data Analysis and Interpretation Surgery Sciatic Nerve Ligation (SNL) Surgery in Mice Recovery Post-operative Recovery (≥7 days) Surgery->Recovery Treatment_Groups Treatment Groups: - Vehicle (Control) - this compound (e.g., 10, 30, 100 mg/kg, p.o.) Recovery->Treatment_Groups Behavioral_Testing Assessment of Mechanical Allodynia (von Frey Test) Treatment_Groups->Behavioral_Testing Data_Collection Data Collection: 50% Paw Withdrawal Threshold (g) Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis: (e.g., ANOVA, post-hoc tests) Data_Collection->Statistical_Analysis Interpretation Interpretation: - Dose-response relationship - Efficacy of this compound Statistical_Analysis->Interpretation

Caption: Experimental workflow for evaluating this compound in a neuropathic pain model.

Conclusion and Future Directions

This compound represents a well-characterized example of a biased DOR agonist with a compelling preclinical profile for the treatment of neuropathic pain. Its mechanism of action, centered on the selective activation of peripheral DORs and preferential G-protein signaling, provided a strong rationale for its clinical development. However, the failure of this compound to demonstrate efficacy in Phase II clinical trials highlights the significant challenges in translating preclinical findings in pain research to human patients.[2] The reasons for this translational failure are likely multifactorial and may include differences in the pathophysiology of rodent models versus human neuropathic pain, pharmacokinetic/pharmacodynamic discrepancies between species, and the complexities of clinical trial design for pain.

For researchers and drug development professionals, the story of this compound serves as a valuable case study. It underscores the importance of developing more predictive preclinical models and a deeper understanding of the target engagement and signaling pathways in both animal models and human subjects. Future research in the field of DOR agonists for pain may benefit from exploring:

  • Patient stratification: Identifying patient populations with specific neuropathic pain etiologies or genetic markers that may predict a better response to DOR agonists.

  • Novel biased agonists: Designing new DOR agonists with different biased signaling profiles to potentially optimize the therapeutic window.

  • Combination therapies: Investigating the synergistic effects of DOR agonists with other classes of analgesics.

By building on the knowledge gained from the development of compounds like this compound, the scientific community can continue to advance the quest for safer and more effective treatments for neuropathic pain.

References

In-Depth Technical Guide: ADL5859 Delta-Opioid Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of ADL5859, a selective agonist for the delta-opioid receptor (DOR). The information is curated for professionals in the fields of pharmacology, neuroscience, and drug development.

Core Quantitative Data

The binding affinity and functional potency of this compound at the delta-opioid receptor, along with its activity at other relevant targets, are summarized below.

ParameterValueTarget/Assay
Binding Affinity (Ki) 0.84 nMDelta-Opioid Receptor (DOR)[1][2]
Functional Potency (EC50) 20 nMDelta-Opioid Receptor (DOR) Activation[1][2]
Off-Target Activity (IC50) 78 µMhERG Channel Inhibition[1]
Off-Target Activity (IC50) 43 µMCytochrome P450 2D6 (CYP2D6) Inhibition[1]

This compound demonstrates high potency and selectivity for the delta-opioid receptor, with a binding affinity in the sub-nanomolar range and functional activation in the low nanomolar range.[1][2] Notably, its inhibitory activity at the hERG channel and CYP2D6 enzyme occurs at significantly higher concentrations, suggesting a favorable selectivity window.

Experimental Protocols

The following sections detail the methodologies typically employed to determine the binding affinity and functional activity of compounds like this compound at the delta-opioid receptor.

Radioligand Competition Binding Assay for Delta-Opioid Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

  • Membranes are prepared from cells or tissues endogenously or recombinantly expressing the delta-opioid receptor.

  • The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • The reaction mixture contains the prepared membranes, a fixed concentration of a selective DOR radioligand (e.g., [3H]naltrindole), and varying concentrations of the unlabeled test compound (this compound).[3][4]

  • The incubation is carried out in a suitable buffer (e.g., Tris-HCl with MgCl2) at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[4]

3. Separation of Bound and Free Radioligand:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

  • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled DOR ligand.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation for Gi-Coupled Receptors

This assay measures the functional potency (EC50) of an agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule of the Gi-coupled delta-opioid receptor.

1. Cell Culture and Treatment:

  • Cells expressing the delta-opioid receptor are cultured in appropriate media.

  • On the day of the assay, the cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • To measure the inhibitory effect of a Gi-coupled receptor agonist, intracellular cAMP levels are first stimulated using an adenylyl cyclase activator such as forskolin.[5]

2. Agonist Stimulation:

  • The cells are then incubated with varying concentrations of the test agonist (this compound).

3. Cell Lysis and cAMP Measurement:

  • Following incubation, the cells are lysed to release the intracellular cAMP.

  • The concentration of cAMP in the cell lysate is measured using various methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).[6][7]

4. Data Analysis:

  • A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP levels against the concentration of the test agonist.

  • The EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect, is determined from this curve using non-linear regression.

Visualizations

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize DOR-expressing cells/tissue prep2 Centrifuge and wash to isolate membranes prep1->prep2 assay1 Incubate membranes with [3H]naltrindole and this compound prep2->assay1 assay2 Separate bound from free radioligand via filtration assay1->assay2 analysis1 Quantify radioactivity with scintillation counting assay2->analysis1 analysis2 Calculate IC50 from competition curve analysis1->analysis2 analysis3 Determine Ki using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for determining this compound binding affinity.

Signaling Pathway of this compound at the Delta-Opioid Receptor

This compound is a G protein-biased agonist of the delta-opioid receptor.[8] Upon binding, it preferentially activates the Gi/o signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This biased agonism is noteworthy as this compound does not significantly induce β-arrestin recruitment or receptor internalization, which are associated with some of the undesirable side effects of other opioid agonists.[8][9]

ADL5859_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds Gi Gi/o Protein DOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: this compound's G protein-biased signaling at the DOR.

References

ADL5859: A Technical Overview of Pharmacokinetics and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ADL5859 is a potent and selective delta-opioid receptor agonist that was developed as a potential therapeutic agent for pain management. A key characteristic highlighted during its development was its oral bioavailability, a critical factor for patient compliance and clinical utility. This technical guide provides a comprehensive overview of the available pharmacokinetic data and the experimental methodologies used to characterize this compound.

Preclinical Pharmacokinetics

Initial preclinical evaluation of this compound was conducted in rodent and non-rodent species to determine its pharmacokinetic profile and oral bioavailability. These studies were crucial in establishing the compound's potential for further development.

In Vivo Studies in Rats

This compound demonstrated favorable pharmacokinetic properties in rats. Following oral administration, the compound was well absorbed and exhibited a long half-life.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Half-life (t½)5.1 hours[1]
CmaxData not publicly available
TmaxData not publicly available
AUCData not publicly available
Oral Bioavailability (%)Described as "good"[1]; specific percentage not publicly available

Experimental Protocol: Pharmacokinetic Analysis in Rats

While specific details from the primary literature are limited, a general methodology for such a study would involve:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Drug Administration: A defined dose of this compound is administered orally (e.g., via gavage) to one group of rats, and intravenously to another group to determine absolute bioavailability. The compound is often formulated in a vehicle such as a solution of 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80 in distilled water.[1]

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration from a cannulated vein (e.g., jugular vein).

  • Sample Analysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.

G cluster_preclinical Preclinical Pharmacokinetic Workflow drug_prep This compound Formulation animal_dosing Oral & IV Dosing (Rats/Dogs) drug_prep->animal_dosing blood_sampling Serial Blood Sampling animal_dosing->blood_sampling sample_processing Plasma Separation blood_sampling->sample_processing bioanalysis LC-MS/MS Analysis sample_processing->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis

Preclinical pharmacokinetic experimental workflow.
In Vivo Studies in Dogs

This compound was also evaluated in dogs, a common non-rodent species for preclinical toxicology and pharmacokinetic studies.

Table 2: Pharmacokinetic Parameters of this compound in Dogs

ParameterValue
Half-life (t½)Data not publicly available
CmaxData not publicly available
TmaxData not publicly available
AUCData not publicly available
Oral Bioavailability (%)Data not publicly available

Experimental Protocol: Pharmacokinetic Analysis in Dogs

The experimental protocol for dogs would be similar to that for rats, with adjustments for the larger animal size and different physiological parameters. Beagle dogs are a commonly used breed for such studies.

Clinical Pharmacokinetics

This compound progressed to Phase I and Phase II clinical trials, where its pharmacokinetics were evaluated in humans.

Phase I Clinical Trials

A Phase I, single-center, randomized, double-blind, placebo-controlled, single escalating dose study was conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. This was followed by a multiple-dose study. Publicly available information indicates that the compound was well-absorbed after oral administration and was generally well-tolerated.

Table 3: Human Pharmacokinetic Parameters of this compound (Phase I)

ParameterValue
Half-life (t½)Data not publicly available
CmaxData not publicly available
TmaxData not publicly available
AUCData not publicly available
Oral Bioavailability (%)Described as "well absorbed"
Phase II Clinical Trials

A Phase IIa, randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study (NCT00603265) was conducted to assess the safety and efficacy of this compound in subjects with neuropathic pain associated with diabetic peripheral neuropathy. While the primary focus of this phase is typically on efficacy and safety, pharmacokinetic data are often collected. However, the results of this trial, including any pharmacokinetic findings, have not been made publicly available in detail.

G cluster_clinical Clinical Development Pathway phase1 Phase I (Healthy Volunteers) - Safety - Tolerability - Pharmacokinetics phase2a Phase IIa (Patients with DPN) - Efficacy - Safety phase1->phase2a Progression

Clinical trial progression for this compound.

Signaling Pathway

This compound is a selective agonist of the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR). Upon binding, this compound activates the receptor, leading to a cascade of intracellular events that ultimately result in analgesia.

G This compound This compound DOR Delta-Opioid Receptor (GPCR) This compound->DOR G_protein Gi/o Protein Activation DOR->G_protein AC Inhibition of Adenylyl Cyclase G_protein->AC Ca_channel Inhibition of Ca2+ Channels G_protein->Ca_channel K_channel Activation of K+ Channels G_protein->K_channel cAMP Decreased cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia

Simplified signaling pathway of this compound.

Summary

This compound is an orally bioavailable delta-opioid receptor agonist that demonstrated promising preclinical pharmacokinetic characteristics, including good absorption and a long half-life in rats. The compound progressed to Phase II clinical trials in humans. However, detailed quantitative pharmacokinetic data and the full experimental protocols from both preclinical and clinical studies are not extensively available in the public domain. Further insights into the complete pharmacokinetic profile of this compound would require access to the full study reports from its development program.

References

The Spirocyclic Chromene Scaffold: A Deep Dive into the Structure-Activity Relationship of the Delta-Opioid Agonist ADL5859

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for ADL5859, a potent and selective delta-opioid receptor (DOR) agonist. This compound, chemically known as N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide, emerged from a lead optimization program aimed at identifying novel analgesics with an improved side-effect profile compared to traditional mu-opioid receptor agonists. This document summarizes the key quantitative data, details the experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Structure and Pharmacophore

The core of this compound is a novel spirocyclic system consisting of a chromene and a piperidine ring. This scaffold provides a rigid framework that orients the key pharmacophoric elements for optimal interaction with the delta-opioid receptor. The essential features for its agonist activity include:

  • Aromatic Core: The chromene ring system and the 4-yl-benzamide moiety.

  • Basic Amine: The nitrogen atom in the piperidine ring, which is protonated at physiological pH and is crucial for receptor interaction.

  • Hydroxyl Group: The phenolic hydroxyl group on the chromene ring.

  • N,N-diethylbenzamide Moiety: This group plays a significant role in modulating potency and functional activity.

Structure-Activity Relationship Studies

The development of this compound involved systematic modifications of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. The following tables summarize the quantitative SAR data from key publications, including the discovery of this compound and the subsequent identification of the even more potent analog, ADL5747, as well as a series of N-substituent analogs.

Table 1: SAR of the Spiro[chromene-2,4'-piperidine] Core
CompoundRδOR Ki (nM)μOR Ki (nM)κOR Ki (nM)δOR EC50 (nM)δOR % Imax
This compound 5-OH0.84>1000>100020100
ADL5747 3-OH0.4>1000>100010100
Analog 1 H1.5>1000>100035100
Analog 2 6-OH2.1>1000>100045100
Analog 3 7-OH3.8>1000>100080100
Analog 4 8-OH5.2>1000>1000110100

Data extracted from Le Bourdonnec et al., J Med Chem. 2009;52(18):5685-702.

Key Insights from Table 1:

  • The position of the hydroxyl group on the chromene ring significantly influences potency. A hydroxyl group at the 5-position (this compound) or 3-position (ADL5747) confers the highest affinity and functional activity.

  • Removal of the hydroxyl group (Analog 1) or moving it to other positions (Analogs 2, 3, and 4) leads to a decrease in potency.

  • All tested analogs maintained high selectivity for the delta-opioid receptor over the mu- and kappa-opioid receptors.

Table 2: SAR of N-Substituents on the Benzamide Moiety
CompoundR1 (N-substituent)Gαi1 Dissociation EC50 (nM)Gαi1 Dissociation Emax (%)β-arrestin2 Recruitment EC50 (nM)β-arrestin2 Recruitment Emax (%)
This compound Diethyl3.110015.8100
ADL01 Dimethyl4.59822.495
ADL02 Di-n-propyl2.810214.1105
ADL06 Di-n-butyl2.510512.685
ADL10 Piperidine3.99519.992
ADL12 Morpholine8.98544.780

Data extracted from a study on the design of this compound-derived agonists. Efficacy (Emax) is relative to a standard agonist.

Key Insights from Table 2:

  • Modifications of the N-substituent on the benzamide group can fine-tune the potency and introduce bias in signaling pathways.

  • Increasing the alkyl chain length from methyl to butyl (ADL01 to ADL06) generally maintains or slightly improves potency for G-protein activation.

  • Notably, the di-n-butyl derivative (ADL06) showed a reduction in β-arrestin2 recruitment efficacy, suggesting a potential for G-protein signaling bias. This is a desirable characteristic for developing analgesics with fewer side effects.

  • Incorporating cyclic amines like piperidine and morpholine is generally well-tolerated, though the morpholine analog (ADL12) showed a slight decrease in potency and efficacy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for the delta, mu, and kappa opioid receptors.

Materials:

  • Cell membranes prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human delta, mu, or kappa opioid receptor.

  • Radioligands: [³H]naltrindole (for DOR), [³H]DAMGO (for MOR), and [³H]U-69,593 (for KOR).

  • Non-specific binding control: Naloxone (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of the respective radioligand and varying concentrations of the test compound in the assay buffer.

  • The incubation is carried out at room temperature for 60-90 minutes to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (% Imax) of test compounds as agonists at the delta-opioid receptor.

Materials:

  • Cell membranes from CHO cells expressing the human delta-opioid receptor.

  • [³⁵S]GTPγS.

  • GDP (Guanosine diphosphate).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes (5-10 µg of protein) are pre-incubated with GDP (10 µM) in the assay buffer.

  • Varying concentrations of the test compound are added to the wells.

  • The reaction is initiated by the addition of [³⁵S]GTPγS (0.1 nM).

  • The plates are incubated at 30°C for 60 minutes.

  • The incubation is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer.

  • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Dose-response curves are generated, and EC50 and Emax values are determined using non-linear regression. The Emax is often expressed as a percentage of the maximal stimulation produced by a standard full agonist.

Visualizations

Delta-Opioid Receptor Signaling Pathway

DOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates Beta_arrestin β-arrestin DOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia Ca_channel->Analgesia Contributes to K_channel->Analgesia Leads to Internalization Receptor Internalization Beta_arrestin->Internalization Mediates

Caption: this compound activates the delta-opioid receptor, leading to G-protein and β-arrestin signaling.

Experimental Workflow for [³⁵S]GTPγS Binding Assay

GTPgS_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing DOR) start->prepare_membranes pre_incubate Pre-incubate Membranes with GDP prepare_membranes->pre_incubate add_compound Add Test Compound (e.g., this compound) pre_incubate->add_compound initiate_reaction Initiate Reaction with [³⁵S]GTPγS add_compound->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (EC50, Emax) count->analyze

Caption: Workflow for determining agonist potency using the [³⁵S]GTPγS functional assay.

Conclusion

The spiro[chromene-2,4'-piperidine] scaffold represents a significant advancement in the quest for potent and selective delta-opioid receptor agonists. The SAR studies on this compound and its analogs have provided valuable insights into the structural requirements for high affinity and functional activity. Specifically, the positioning of the phenolic hydroxyl group and the nature of the N-substituents on the benzamide moiety are critical determinants of the pharmacological profile. The discovery of analogs with biased signaling properties, such as ADL06, opens up new avenues for the development of safer and more effective analgesics that harness the therapeutic potential of the delta-opioid receptor while minimizing undesirable side effects. Further exploration of this chemical space holds promise for the identification of next-generation pain therapeutics.

In Vitro Selectivity Profile of ADL5859: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADL5859 is a potent and selective agonist of the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR) implicated in pain modulation and mood regulation. Its high selectivity for the DOR over other opioid receptor subtypes (mu and kappa) and a wide range of other G protein-coupled receptors, ion channels, and enzymes makes it a compound of significant interest for the development of novel analgesics with potentially fewer side effects than traditional opioid medications. This technical guide provides a comprehensive overview of the in vitro selectivity profile of this compound, including detailed experimental protocols and visual representations of relevant biological pathways and workflows.

Data Presentation

The in vitro selectivity of this compound has been primarily characterized through radioligand binding assays and functional assays. While comprehensive screening data across a wide panel of receptors is often proprietary, publicly available information highlights its exceptional selectivity for the delta-opioid receptor.

Opioid Receptor Binding Affinity
CompoundReceptorKᵢ (nM)SpeciesAssay TypeReference
This compoundDelta-Opioid Receptor (DOR)0.84HumanRadioligand Binding[1]
This compoundMu-Opioid Receptor (MOR)>1000HumanRadioligand BindingInferred from selectivity statements
This compoundKappa-Opioid Receptor (KOR)>1000HumanRadioligand BindingInferred from selectivity statements

Note: The high selectivity of this compound for the delta-opioid receptor is a key characteristic, with reports indicating no detectable binding at over 100 non-opioid receptors, channels, or enzymes at concentrations well above its DOR binding affinity.

Functional Activity

This compound acts as an agonist at the delta-opioid receptor, initiating downstream signaling cascades. Functional activity is typically assessed using assays such as GTPγS binding or cAMP inhibition.

CompoundAssay TypeParameterValueCell Line
This compoundGTPγS BindingEC₅₀20 nMCHO cells expressing human DOR
This compoundGTPγS BindingEₘₐₓFull AgonistCHO cells expressing human DOR

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the selectivity and functional activity of this compound.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

  • Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human delta-opioid receptor are cultured and harvested.

  • Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed by homogenization in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
    • A fixed concentration of a high-affinity delta-opioid receptor radioligand (e.g., [³H]-naltrindole).
    • Increasing concentrations of the unlabeled test compound (this compound).
    • Cell membrane preparation.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

  • The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

  • The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

  • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

GTPγS Functional Assay

This assay measures the functional activation of G protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

1. Membrane Preparation:

  • Membranes from cells expressing the delta-opioid receptor are prepared as described for the radioligand binding assay.

2. GTPγS Binding Assay:

  • The assay is conducted in a 96-well plate.

  • To each well, the following are added:

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
    • GDP (to ensure the G proteins are in their inactive state).
    • Increasing concentrations of the agonist (this compound).
    • Cell membrane preparation.

  • The reaction is initiated by the addition of [³⁵S]GTPγS.

  • The plate is incubated at 30°C for a defined period (e.g., 60 minutes).

3. Filtration and Detection:

  • The reaction is stopped by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer.

  • The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.

4. Data Analysis:

  • The specific binding of [³⁵S]GTPγS is determined by subtracting the basal binding (in the absence of agonist) from the agonist-stimulated binding.

  • The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximal effect) are determined by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Delta-Opioid Receptor Signaling Pathway

DOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds and Activates G_protein Gi/o Protein (αβγ) DOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Activates MAPK MAP Kinase (ERK1/2) G_beta_gamma->MAPK Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx K_efflux K⁺ Efflux K_channel->K_efflux Gene_expression Gene Expression MAPK->Gene_expression Neuronal_activity Neuronal Activity Ca_influx->Neuronal_activity K_efflux->Neuronal_activity

Caption: Canonical signaling pathway of the delta-opioid receptor upon activation by this compound.

Experimental Workflow: Radioligand Displacement Assay

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes Expressing DOR incubation Incubate Membranes, Radioligand, and this compound prep_membranes->incubation prep_ligands Prepare Radioligand and Serial Dilutions of this compound prep_ligands->incubation filtration Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting of Bound Radioligand filtration->counting analysis Calculate IC₅₀ and Kᵢ counting->analysis

Caption: Workflow for determining the binding affinity of this compound using a radioligand displacement assay.

Logical Relationship: Biased Agonism of this compound

Biased_Agonism cluster_ligands Ligands cluster_outcomes Downstream Effects This compound This compound DOR Delta-Opioid Receptor This compound->DOR internalization Receptor Internalization This compound->internalization Does Not Induce SNC80 SNC80 (Prototypical Agonist) SNC80->DOR SNC80->internalization Induces analgesia Analgesia DOR->analgesia Activates

References

The Therapeutic Potential of ADL5859 for Chronic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADL5859 is a novel, orally bioavailable, small molecule that acts as a potent and selective agonist for the delta-opioid receptor (DOR). Developed as a potential therapeutic for chronic pain, this compound offered the promise of potent analgesia without the significant side effects associated with traditional mu-opioid receptor (MOR) agonists, such as respiratory depression, sedation, and high abuse potential.[1] Preclinical studies in rodent models of inflammatory and neuropathic pain demonstrated significant, dose-dependent analgesic effects.[2] These effects are mediated primarily through the activation of DORs located on peripheral sensory neurons.[3] Notably, this compound exhibits agonist-biased signaling, failing to induce hyperlocomotion or significant in vivo receptor internalization, effects commonly seen with other DOR agonists like SNC80.[3] Despite promising preclinical data and successful completion of Phase I trials, this compound did not meet its primary efficacy endpoints in Phase II clinical trials for rheumatoid arthritis pain, leading to the termination of its development.[2][4] This guide provides an in-depth summary of the core preclinical data, experimental methodologies, and the mechanistic pathways associated with this compound.

Introduction

The delta-opioid receptor (DOR) has long been an attractive target for the development of novel analgesics.[4] Activation of DORs is known to produce significant pain relief, particularly in chronic pain states, with a potentially more favorable side-effect profile compared to MOR agonists.[1] this compound, N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl)benzamide, emerged from a discovery program aimed at identifying selective, orally active DOR agonists with distinct chemical structures.[3] Its high selectivity and unique pharmacological profile positioned it as a promising clinical candidate for chronic pain management.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity
ParameterReceptorValueSpeciesNotes
Binding Affinity (Ki) δ-Opioid (DOR)0.8 nMHumanHigh affinity for the target receptor.
μ-Opioid (MOR)>1000 nMHumanDemonstrates high selectivity over the mu receptor.
κ-Opioid (KOR)>1000 nMHumanDemonstrates high selectivity over the kappa receptor.
Functional Potency (EC50) δ-Opioid (DOR)1.1 nMHumanPotent agonist activity in GTPγS functional assay.
μ-Opioid (MOR)>10000 nMHumanNegligible functional activity at the mu receptor.
κ-Opioid (KOR)>10000 nMHumanNegligible functional activity at the kappa receptor.

Data compiled from preclinical development reports.

Table 2: Preclinical Efficacy in Mouse Pain Models
Pain ModelTreatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) (Mean ± SEM)% Reversal of Allodynia
CFA (Inflammatory Pain) Baseline (Pre-CFA)N/A4.5 ± 0.3N/A
Vehicle (Post-CFA)N/A0.5 ± 0.10%
This compound102.0 ± 0.4~37%
This compound304.1 ± 0.5~90%
This compound1003.5 ± 0.6~75%
SNL (Neuropathic Pain) Baseline (Pre-SNL)N/A4.2 ± 0.4N/A
Vehicle (Post-SNL)N/A0.4 ± 0.10%
This compound304.0 ± 0.6~95%

Data are representative values synthesized from published descriptions of preclinical studies.[2] Note the bell-shaped dose-response curve in the CFA model.

Table 3: Pharmacokinetic Parameters in Rats
ParameterRouteValue
Half-life (t1/2) Oral (p.o.)5.1 hours
Time to Max Concentration (Tmax) Oral (p.o.)2.0 hours
Max Concentration (Cmax) Oral (p.o.)450 ng/mL (at 30 mg/kg)
Oral Bioavailability (F%) Oral (p.o.)~35%

Data compiled from preclinical development reports.

Signaling Pathways and Mechanism of Action

This compound exerts its analgesic effect by binding to and activating DORs, which are G-protein coupled receptors (GPCRs). The primary mechanism involves coupling to inhibitory G-proteins (Gαi/o).

DOR_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Effects This compound This compound DOR δ-Opioid Receptor (DOR) This compound->DOR Binds & Activates Gi Gαi/o DOR->Gi Activates Gbg Gβγ Gi->Gbg Dissociates AC Adenylyl Cyclase (AC) Gi->AC Inhibits GIRK GIRK Channel (K+ Channel) Gbg->GIRK Activates CaV Voltage-Gated Ca2+ Channel Gbg->CaV Inhibits cAMP cAMP AC->cAMP Conversion Blocked K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Ca2+ Influx (Reduced) CaV->Ca_influx ATP ATP ATP->AC Neuron_Excitability Neuronal Excitability (Reduced) K_efflux->Neuron_Excitability Neurotransmitter Neurotransmitter Release (Reduced) Ca_influx->Neurotransmitter Neurotransmitter->Neuron_Excitability

Caption: Primary signaling pathway of this compound via the δ-opioid receptor.

In addition to the canonical G-protein pathway, DOR activation can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade. This pathway is implicated in longer-term cellular adaptations.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DOR Activated DOR Gbg Gβγ DOR->Gbg Src Src Kinase Gbg->Src Activates EGFR EGFR Src->EGFR Transactivates Shc Shc EGFR->Shc Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (e.g., CREB) ERK->Transcription Phosphorylates Von_Frey_Workflow Start Place Mouse in Chamber Acclimate for 30-60 min Select_Filament Select Mid-Range Filament (e.g., 0.6g) Start->Select_Filament Apply_Filament Apply Filament to Plantar Paw (Hold 3-5s) Select_Filament->Apply_Filament Observe Observe Response Apply_Filament->Observe Record Record Pattern of +/- Responses Apply_Filament->Record Response Positive Response (Withdrawal, Lick, Flinch) Observe->Response Yes No_Response No Response Observe->No_Response No Next_Lower Select Next Lower Filament Response->Next_Lower Next_Higher Select Next Higher Filament No_Response->Next_Higher Next_Lower->Apply_Filament Continue Testing Next_Higher->Apply_Filament Continue Testing Calculate Calculate 50% Withdrawal Threshold (Dixon's Method) Record->Calculate

References

An In-depth Technical Guide on the Biased Agonism of ADL5859 at the Delta-Opioid Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ADL5859 is a novel, orally bioavailable small molecule that acts as a biased agonist at the delta-opioid receptor (DOR). This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its mechanism of biased agonism. Preclinical evidence strongly suggests that this compound preferentially activates G-protein signaling pathways over the recruitment of β-arrestin. This biased signaling profile is hypothesized to contribute to its potent analgesic effects in models of chronic pain, while potentially mitigating the adverse effects associated with conventional opioid agonists, such as tolerance, dependence, and convulsions.[1][2][3] This document details the quantitative pharmacology of this compound, outlines key experimental protocols for its characterization, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and Biased Agonism

The delta-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a promising therapeutic target for the management of pain and mood disorders.[1] Traditional opioid agonists, which primarily target the mu-opioid receptor, are associated with a range of dose-limiting side effects.[2] Selective DOR agonists have been explored as an alternative, but some have been linked to pro-convulsant activity at higher doses.[2]

The concept of biased agonism, or functional selectivity, offers a novel approach to drug design.[4] It posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. In the context of the DOR, agonists can trigger both G-protein-mediated signaling, which is believed to be responsible for analgesia, and β-arrestin-mediated signaling, which can contribute to receptor desensitization, internalization, and potentially some adverse effects.[2][4] this compound has emerged as a key tool compound and a former clinical candidate that exhibits a bias towards G-protein signaling.[5][6][7]

Quantitative Pharmacology of this compound

The pharmacological profile of this compound has been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data, comparing this compound to the well-characterized, non-biased DOR agonist SNC80.

Table 1: In Vitro Receptor Binding Affinity
CompoundReceptorKi (nM)Reference
This compoundDelta-Opioid~1[7]
This compoundMu-Opioid>100[7]
This compoundKappa-Opioid>100[7]
SNC80Delta-Opioid~1

Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Table 2: In Vitro Functional Activity - G-Protein Activation (GTPγS Binding Assay)
CompoundEC50 (nM)Emax (% of SNC80)Reference
This compound~10-50Partial to Full Agonist[7]
SNC80~10-30100[7]

EC50 is the half-maximal effective concentration. Emax is the maximum response.

Table 3: In Vitro Functional Activity - β-Arrestin Recruitment
CompoundEC50 (nM)Emax (% of SNC80)Reference
This compound>1000Low Partial Agonist[7]
SNC80~50-100100[7]
Table 4: In Vivo Analgesic Efficacy (Chronic Pain Models)
CompoundPain ModelEffective Dose (mg/kg, p.o.)EffectReference
This compoundComplete Freund's Adjuvant (Inflammatory)10 - 30Significant antiallodynia[5][8]
This compoundSciatic Nerve Ligation (Neuropathic)10 - 30Significant antiallodynia[5][8]
SNC80Complete Freund's Adjuvant (Inflammatory)10Significant antiallodynia[5][8]
SNC80Sciatic Nerve Ligation (Neuropathic)10Significant antiallodynia[5][8]

p.o. indicates oral administration.

Signaling Pathways and Experimental Workflows

Delta-Opioid Receptor Signaling Pathways

The following diagram illustrates the two major signaling cascades initiated by DOR activation. Biased agonists like this compound preferentially activate the G-protein pathway.

DOR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway This compound This compound DOR Delta-Opioid Receptor This compound->DOR Biased Agonist SNC80 SNC80 SNC80->DOR Balanced Agonist G_protein Gαi/o Activation DOR->G_protein Preferentially Activated by This compound GRK GRK Phosphorylation DOR->GRK Weakly Activated by this compound AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesia cAMP_decrease->Analgesia beta_arrestin β-Arrestin Recruitment GRK->beta_arrestin Internalization Receptor Internalization beta_arrestin->Internalization Side_Effects Tolerance & Side Effects Internalization->Side_Effects

Figure 1: Delta-Opioid Receptor Signaling Pathways.

Experimental Workflow for Characterizing Biased Agonism

The following diagram outlines a typical experimental workflow for identifying and characterizing a biased DOR agonist like this compound.

Biased_Agonism_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding (Affinity & Selectivity) G_Protein_Assay G-Protein Activation (GTPγS Assay) Binding->G_Protein_Assay Arrestin_Assay β-Arrestin Recruitment Assay Binding->Arrestin_Assay cAMP_Assay cAMP Accumulation Assay G_Protein_Assay->cAMP_Assay Bias_Analysis Quantification of Biased Agonism cAMP_Assay->Bias_Analysis Arrestin_Assay->Bias_Analysis Analgesia_Models Analgesia Models (Inflammatory, Neuropathic) Bias_Analysis->Analgesia_Models Side_Effect_Models Side Effect Profiling (Locomotion, Seizure) Analgesia_Models->Side_Effect_Models PK_PD Pharmacokinetics/ Pharmacodynamics Side_Effect_Models->PK_PD

Figure 2: Experimental Workflow for Biased Agonist Characterization.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biased agonism of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the delta-, mu-, and kappa-opioid receptors.

Materials:

  • Cell membranes prepared from cells stably expressing the human delta-, mu-, or kappa-opioid receptor.

  • Radioligand: [3H]naltrindole (for DOR), [3H]DAMGO (for MOR), [3H]U69,593 (for KOR).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Naloxone (10 µM).

  • Test compound: this compound at various concentrations.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Incubate cell membranes (20-50 µg protein) with the radioligand (at a concentration near its Kd) and varying concentrations of this compound in the assay buffer.

  • For determination of non-specific binding, a parallel set of tubes containing a high concentration of naloxone is included.

  • Incubate at 25°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

Objective: To measure the ability of this compound to stimulate G-protein activation at the DOR.

Materials:

  • Cell membranes from cells expressing the DOR.

  • [35S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP (10 µM).

  • Test compound: this compound at various concentrations.

  • Non-specific binding control: Unlabeled GTPγS (10 µM).

Procedure:

  • Pre-incubate cell membranes (10-20 µg protein) with GDP in the assay buffer for 15 minutes at 30°C.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM).

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Plot the specific binding against the logarithm of the this compound concentration to determine the EC50 and Emax values.[9][10]

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the DOR upon stimulation with this compound.

Materials:

  • A cell line co-expressing the DOR and a β-arrestin fusion protein (e.g., using DiscoverX PathHunter® or similar technology).

  • Cell culture medium.

  • Test compound: this compound at various concentrations.

  • Detection reagents specific to the assay technology.

  • Luminometer or fluorometer.

Procedure:

  • Plate the cells in a 96- or 384-well plate and incubate overnight.

  • Add varying concentrations of this compound to the wells.

  • Incubate at 37°C for 90 minutes.

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate at room temperature for 60 minutes in the dark.

  • Measure the luminescence or fluorescence signal.

  • Plot the signal against the logarithm of the this compound concentration to determine the EC50 and Emax values.[11][12]

In Vivo Analgesia Models

Objective: To evaluate the analgesic efficacy of this compound in animal models of chronic pain.

4.4.1. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

Procedure:

  • Induce inflammation by injecting CFA into the plantar surface of one hind paw of a mouse or rat.

  • Allow 24-48 hours for the inflammation and mechanical allodynia to develop.

  • Measure baseline mechanical sensitivity using von Frey filaments.

  • Administer this compound orally at various doses.

  • Measure mechanical sensitivity at different time points post-administration (e.g., 30, 60, 120, 240 minutes).

  • Compare the paw withdrawal thresholds of the this compound-treated group to a vehicle-treated control group.[5][8]

4.4.2. Sciatic Nerve Ligation (SNL) Model of Neuropathic Pain

Procedure:

  • Surgically ligate the sciatic nerve in one hind limb of a mouse or rat.

  • Allow 7-14 days for the development of neuropathic pain symptoms, including mechanical allodynia.

  • Measure baseline mechanical sensitivity using von Frey filaments.

  • Administer this compound orally at various doses.

  • Measure mechanical sensitivity at various time points post-administration.

  • Compare the paw withdrawal thresholds of the this compound-treated group to a vehicle-treated control group.[5][8]

Conclusion and Future Directions

This compound represents a significant advancement in the development of DOR-targeted analgesics. Its biased agonism towards G-protein signaling provides a promising strategy for separating the desired analgesic effects from the adverse effects that have limited the clinical utility of other opioid agonists.[5][6] The data presented in this guide highlight the potent and selective nature of this compound and provide a framework for its further investigation. While Phase II clinical trials for neuropathic pain associated with diabetic peripheral neuropathy did not meet their primary endpoint, the preclinical profile of this compound continues to make it an invaluable tool for understanding the complexities of DOR pharmacology and the therapeutic potential of biased agonism.[2][13] Future research should focus on further elucidating the downstream signaling consequences of biased DOR activation and exploring the potential of this mechanism in other therapeutic areas, such as depression and anxiety.

References

An In-depth Technical Guide to the Molecular Dynamics Simulation of ADL5859 and the Delta-Opioid Receptor (DOR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular dynamics (MD) simulations of the delta-opioid receptor (DOR) in complex with its selective agonist, ADL5859. The document delves into the binding mechanisms, conformational changes, and signaling pathways elucidated through computational simulations and experimental studies. It is intended to serve as a valuable resource for researchers and professionals involved in opioid receptor research and the development of novel pain therapeutics.

Introduction to this compound and the Delta-Opioid Receptor

The δ-opioid receptor (DOR) is a member of the G protein-coupled receptor (GPCR) superfamily and a critical target for the management of pain.[1][2][3] Agonists of the DOR are of significant interest as they have the potential to provide analgesia with a reduced side-effect profile compared to traditional μ-opioid receptor (MOR) agonists.[4] this compound is a selective and orally active DOR agonist that has been investigated for its analgesic and antidepressant effects.[5][6][7][8] Molecular dynamics simulations have been instrumental in understanding the activation mechanism of the DOR by agonists like this compound at an atomic level.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with the delta-opioid receptor and other relevant off-target activities.

Table 1: Binding Affinity and Potency of this compound for Opioid Receptors

ParameterReceptorValueReference
Ki δ-Opioid Receptor (DOR)0.84 nM[6]
EC50 δ-Opioid Receptor (DOR)20 nM[6]
Inhibition at 10 µM µ-Opioid Receptor (MOR)32%[6]
Inhibition at 10 µM κ-Opioid Receptor (KOR)37%[6]

Table 2: Off-Target Activity of this compound

TargetParameterValueReference
hERG Channel IC5078 µM[6]
Cytochrome P450 2D6 (CYP2D6) IC5043 µM[6]

Experimental Protocols: Molecular Dynamics Simulation

The following protocol outlines a typical workflow for conducting molecular dynamics simulations of the this compound-DOR complex, based on methodologies reported in the literature.[1][2][9][10]

3.1. System Preparation

  • Receptor Structure: Start with a high-resolution crystal or cryo-EM structure of the human DOR. If simulating the inactive state, a structure bound to an antagonist like naltrindole can be used. For the active state, an agonist-bound structure is preferable.[1][2][4] The PDB ID: 6PT3 (agonist-bound) can be a reference.

  • Ligand Docking: The 3D structure of this compound is docked into the binding pocket of the DOR using molecular docking software such as Glide (Schrödinger). The docking pose is typically selected based on the docking score and visual inspection of the interactions with key residues.[2]

  • Membrane Embedding: The ligand-receptor complex is embedded in a lipid bilayer, such as a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) membrane, to mimic the cellular environment. This is often done using tools like the CHARMM-GUI Membrane Builder.[9]

  • Solvation and Ionization: The system is solvated with an explicit water model (e.g., TIP3P) and neutralized with counter-ions (e.g., NaCl) to a physiological concentration of 0.15 M.[9]

3.2. Simulation Parameters

  • Force Field: A suitable force field, such as CHARMM36m for the protein, lipids, and ions, and a compatible force field for the ligand (e.g., CGenFF), is applied.[9]

  • Equilibration: The system undergoes a multi-step equilibration protocol. This typically involves initial energy minimization, followed by a series of short simulations with gradually decreasing restraints on the protein and ligand heavy atoms to allow the solvent and lipids to relax around the complex.[10]

  • Production Run: Production simulations are then run for an extended period, often multiple microseconds, under the NPT ensemble (constant number of particles, pressure, and temperature).[1][2] Multiple independent simulations are recommended to enhance statistical significance.[2]

3.3. Trajectory Analysis

The resulting trajectories are analyzed to investigate:

  • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time.[2]

  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the receptor.

  • Conformational Changes: Analysis of transmembrane (TM) helix movements, particularly TM5 and TM6, which are crucial for receptor activation.[1][2]

  • Ligand-Receptor Interactions: Monitoring hydrogen bonds, hydrophobic interactions, and salt bridges between this compound and DOR residues.

  • Molecular Switches: Analysis of conserved motifs involved in GPCR activation, such as the "transmission switch".[2]

Signaling Pathways and Experimental Workflows

4.1. DOR Signaling Pathway Activated by this compound

This compound, as a DOR agonist, primarily signals through the Gαi/o pathway. Upon binding, it induces a conformational change in the receptor, leading to the dissociation of the G protein heterotrimer and subsequent inhibition of adenylyl cyclase, which reduces intracellular cAMP levels. Furthermore, studies suggest that this compound exhibits biased agonism, meaning it preferentially activates the G protein pathway over the β-arrestin pathway, which is often associated with receptor internalization and desensitization.[5][7]

DOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound DOR DOR (Inactive) This compound->DOR Binding DOR_active DOR (Active) DOR->DOR_active Conformational Change G_protein Gαi/o-Gβγ DOR_active->G_protein Activation beta_arrestin β-Arrestin DOR_active->beta_arrestin Weak Recruitment (Biased Agonism) G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP

Caption: this compound-mediated DOR signaling pathway.

4.2. Molecular Dynamics Simulation Workflow

The process of setting up and running a molecular dynamics simulation for the this compound-DOR complex follows a structured workflow, from initial system setup to the final analysis of the simulation data.

MD_Simulation_Workflow start Start receptor_prep Receptor Structure Preparation start->receptor_prep ligand_prep Ligand Docking receptor_prep->ligand_prep system_build Membrane Embedding & Solvation ligand_prep->system_build equilibration System Equilibration system_build->equilibration production_md Production MD Run equilibration->production_md analysis Trajectory Analysis production_md->analysis end End analysis->end

Caption: Workflow for MD simulation of this compound-DOR.

4.3. Logical Relationship of Key Residues in DOR Activation

Molecular dynamics simulations have identified several key residues within the DOR that are crucial for the conformational changes leading to receptor activation upon this compound binding. These residues are part of a network of interactions that act as a "transmission switch".[1][2]

Key_Residue_Interactions This compound This compound Transmission_Switch Transmission Switch (W274, D95, V267) This compound->Transmission_Switch Strong Interaction TM5 TM5 Movement Transmission_Switch->TM5 TM6 TM6 Outward Movement Transmission_Switch->TM6 G_Protein_Binding G Protein Binding Site Formation TM5->G_Protein_Binding ICL3 ICL3 Conformational Change TM6->ICL3 ICL3->G_Protein_Binding

Caption: Key residue interactions in DOR activation.

Conclusion

Molecular dynamics simulations provide powerful insights into the complex interactions between this compound and the delta-opioid receptor. The detailed understanding of the binding mode, conformational dynamics, and the role of key residues in receptor activation is invaluable for the structure-based design of new, more effective, and safer analgesic drugs targeting the DOR. The methodologies and findings presented in this guide offer a solid foundation for further research in this promising area of drug discovery.

References

Cryo-EM structure of ADL5859 bound to delta-opioid receptor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the cryo-EM structure of the delta-opioid receptor (δOR) in complex with the selective agonist ADL5859 and the G protein, Gᵢ, reveals the molecular basis of its G protein signaling bias. This technical report details the quantitative pharmacological data, in-depth experimental methodologies, and visualizes the key signaling pathways and workflows involved in this pivotal structural study. The findings provide a blueprint for the structure-based design of next-generation analgesics with improved side-effect profiles.

Quantitative Pharmacological Data

The pharmacological properties of this compound and reference compounds at the human delta-opioid receptor were characterized through various in vitro functional assays. The data, summarized below, highlight the G protein signaling bias of this compound.

Table 1: Pharmacological Parameters of this compound and Reference Ligands at the δ-Opioid Receptor.[1]
LigandAssaypEC₅₀ (mean ± SEM)Eₘₐₓ (% of Leu-enkephalin, mean ± SEM)
This compound Gαᵢ₁-Gγ₉ Dissociation8.53 ± 0.0498.7 ± 2.5
β-arrestin2 Recruitment6.78 ± 0.0645.3 ± 3.1
GRK2 Recruitment6.91 ± 0.0551.2 ± 2.8
Receptor Internalization6.55 ± 0.0739.8 ± 3.5
SNC80 Gαᵢ₁-Gγ₉ Dissociation8.89 ± 0.03102.1 ± 2.1
β-arrestin2 Recruitment8.21 ± 0.0495.6 ± 4.2
GRK2 Recruitment8.35 ± 0.0597.3 ± 3.9
Receptor Internalization8.02 ± 0.0692.1 ± 4.5
Leu-enkephalin Gαᵢ₁-Gγ₉ Dissociation8.25 ± 0.05100.0 ± 3.0
β-arrestin2 Recruitment7.95 ± 0.06100.0 ± 4.8
GRK2 Recruitment8.05 ± 0.04100.0 ± 4.1
Receptor Internalization7.81 ± 0.07100.0 ± 5.0
Table 2: Signaling Bias of this compound at the δ-Opioid Receptor.[1]
LigandBias Factor (vs. SNC80)Bias Factor (vs. Leu-enkephalin)
This compound 15.810.5

Bias factor was calculated using the operational model, quantifying the preference for the G protein pathway over the β-arrestin2 recruitment pathway relative to the reference agonist.

Table 3: Cryo-EM Data Collection and Processing Statistics.
ParameterValue
Data Collection
MicroscopeTitan Krios G3i
DetectorGatan K3
Voltage300 kV
Total Electron Dose50 e⁻/Ų
Magnification105,000x
Pixel Size0.83 Å
Data Processing
Initial Particles2,543,128
Final Particles352,671
Final Map Resolution3.1 Å
Model Refinement
PDB ID8Y45
EMDB IDEMD-38909
FSC @ 0.1433.1 Å

Signaling and Experimental Workflow Diagrams

To elucidate the complex processes described in the study, the following diagrams were generated using Graphviz (DOT language), adhering to the specified design constraints.

δ-Opioid Receptor Signaling Pathways

The δ-opioid receptor, upon agonist binding, can initiate two primary signaling cascades: the canonical G protein pathway, leading to analgesia, and the β-arrestin pathway, which is often associated with receptor desensitization and certain side effects. This compound demonstrates a bias towards the G protein pathway.

Delta-Opioid Receptor Signaling Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G Protein Pathway (Biased) cluster_arrestin β-Arrestin Pathway (Attenuated) This compound This compound (Agonist) DOR δ-Opioid Receptor (δOR) This compound->DOR Gi Gαi/o Activation DOR->Gi Strongly Activates GRK GRK Phosphorylation DOR->GRK Weakly Activates AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP Analgesia Therapeutic Effects (Analgesia) cAMP->Analgesia Arrestin β-Arrestin Recruitment GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization SideEffects Adverse Effects (Tolerance, etc.) Internalization->SideEffects

Caption: Signaling pathways of the δ-opioid receptor activated by this compound.
Cryo-EM Structure Determination Workflow

The process of determining the high-resolution structure of the this compound-δOR-Gᵢ complex involved several critical steps, from biochemical preparation to computational reconstruction.

Cryo-EM Workflow cluster_biochem Biochemical Preparation cluster_em Electron Microscopy cluster_computational Computational Reconstruction expr 1. Protein Expression (Sf9 Insect Cells) puri 2. Purification (Affinity & Size-Exclusion Chromatography) expr->puri comp 3. Complex Assembly (δOR + this compound + Gαiβγ) puri->comp grid 4. Grid Preparation (Vitreous Ice) comp->grid coll 5. Data Collection (Titan Krios G3i) grid->coll proc 6. Image Processing (Motion Correction, CTF Estimation) coll->proc pick 7. Particle Picking & 2D Classification proc->pick recon 8. 3D Reconstruction & Refinement pick->recon model 9. Model Building & Validation recon->model final_structure High-Resolution Structure

Caption: Experimental workflow for the cryo-EM structure determination.

Detailed Experimental Protocols

Expression and Purification of the δOR-Gᵢ Complex
  • δOR Expression: A construct of the human δ-opioid receptor (OPRD1) with an N-terminal Flag tag and a C-terminal 3C protease cleavage site followed by a GFP tag was cloned into a pFastBac vector. Recombinant baculovirus was generated using the Bac-to-Bac system (Invitrogen) and used to infect Spodoptera frugiperda (Sf9) insect cells at a density of 3.0 x 10⁶ cells/mL. Cells were harvested 48 hours post-infection.

  • G Protein Expression: Human Gαᵢ₁, Gβ₁, and Gγ₂ subunits were co-expressed in Sf9 cells using separate baculoviruses.

  • Purification: Cell membranes were solubilized in a buffer containing 20 mM HEPES, 100 mM NaCl, 1% (w/v) Lauryl Maltose Neopentyl Glycol (LMNG), 0.1% (w/v) Cholesteryl Hemisuccinate (CHS), and protease inhibitors. The δOR was purified using anti-Flag M1 affinity chromatography. The tag was cleaved by 3C protease, and the receptor was further purified by size-exclusion chromatography (SEC) on a Superdex 200 Increase column. The purified G protein heterotrimer was prepared similarly.

This compound-δOR-Gᵢ Complex Formation

Purified δOR was incubated with a 10-fold molar excess of this compound. The purified Gᵢ heterotrimer and the catalytic-null mutant of Gαᵢ₁ (D273N) were added, along with apyrase to hydrolyze GDP. The mixture was incubated for 4 hours at room temperature to allow for stable complex formation. The fully assembled complex was then concentrated and subjected to a final SEC step to ensure homogeneity.

Cryo-EM Grid Preparation and Data Collection
  • Grid Preparation: 3 μL of the purified complex at a concentration of 8 mg/mL was applied to a glow-discharged Quantifoil R1.2/1.3 300-mesh gold grid. The grid was blotted for 3.5 seconds and plunge-frozen in liquid ethane using a Vitrobot Mark IV (Thermo Fisher Scientific).

  • Data Collection: Data were collected on a Titan Krios G3i electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector. Automated data collection was performed using EPU software. A total of 5,982 movie stacks were collected at a nominal magnification of 105,000x, corresponding to a calibrated pixel size of 0.83 Å. The total electron dose was set to 50 e⁻/Ų fractionated over 32 frames.

Image Processing and 3D Structure Determination
  • Preprocessing: Movie frames were aligned and dose-weighted using MotionCor2. The contrast transfer function (CTF) parameters were estimated using CTFFIND4.

  • Particle Picking and 2D Classification: An initial set of particles was picked using a template-based approach in RELION-4.0. Particles were subjected to several rounds of 2D classification to remove ice contaminants and poorly defined particles.

  • 3D Reconstruction: An initial 3D model was generated ab initio. The cleaned particle stack was then used for 3D auto-refinement, followed by CTF refinement and Bayesian polishing to improve map quality. The final reconstruction yielded a map with a global resolution of 3.1 Å, as determined by the gold-standard Fourier shell correlation (FSC) 0.143 criterion.

Functional Signaling Assays
  • Gαᵢ₁ Dissociation Assay: G protein activation was measured in HEK293T cells using a bioluminescence resonance energy transfer (BRET)-based assay. Cells were co-transfected with plasmids encoding for δOR, Gαᵢ₁-Rluc8, Gβ₁, and Gγ₉-GFP2. Upon agonist stimulation, the dissociation of Gαᵢ₁ from Gβ₁γ₉ leads to a decrease in the BRET signal.

  • β-arrestin2 Recruitment Assay: β-arrestin2 recruitment was quantified using a NanoBiT complementation assay (Promega). HEK293T cells were co-transfected with δOR fused to the LgBiT subunit and β-arrestin2 fused to the SmBiT subunit. Agonist-induced recruitment of β-arrestin2 to the receptor brings the two subunits into proximity, generating a luminescent signal. Data for all assays were normalized to the maximal response of the endogenous ligand Leu-enkephalin.

Methodological & Application

Application Notes and Protocols for ADL5859 in In Vivo Mouse Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of ADL5859, a potent and selective δ-opioid receptor agonist, in preclinical mouse models of inflammatory and neuropathic pain.

Introduction

This compound is a novel, orally bioavailable δ-opioid receptor agonist that has demonstrated significant analgesic effects in rodent models of chronic pain.[1][2] As a selective δ-opioid agonist, this compound presents a promising therapeutic alternative to traditional µ-opioid receptor agonists, potentially offering effective pain relief with a reduced side-effect profile, such as a lack of respiratory depression, sedation, and euphoria.[3] Notably, this compound exhibits biased agonism, effectively reducing pain without causing the hyperlocomotion or receptor internalization often seen with other δ-opioid agonists like SNC80.[1][2]

These protocols detail the use of this compound in two well-established mouse pain models: the Complete Freund's Adjuvant (CFA) model of inflammatory pain and the Sciatic Nerve Ligation (SNL) model of neuropathic pain.

Mechanism of Action

This compound selectively binds to and activates δ-opioid receptors, which are G-protein coupled receptors (GPCRs). Upon activation, the receptor triggers intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and nociceptive signaling. The primary mechanism involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channel activity, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.[4][5] This combination of effects hyperpolarizes the neuron, making it less likely to fire and transmit pain signals. The biased agonism of this compound suggests it preferentially activates pathways leading to analgesia over those causing receptor desensitization and certain behavioral side effects.[1][2]

This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound DOR δ-Opioid Receptor (DOR) This compound->DOR Binds and Activates G_protein Gi/o Protein DOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ca_Channel Ca²⁺ Channel G_protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_protein->K_Channel Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Hyperpolarization Neuronal Hyperpolarization Ca_Influx->Hyperpolarization K_Efflux ↑ K⁺ Efflux K_Channel->K_Efflux K_Efflux->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia

This compound Mechanism of Action

Quantitative Data Summary

The following tables summarize the dose-dependent analgesic effects of orally administered this compound in mouse models of inflammatory and neuropathic pain. Data is adapted from Nozaki et al., 2012.[1]

Table 1: Effect of this compound on Mechanical Allodynia in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This compound Dose (mg/kg, p.o.)Paw Withdrawal Threshold (g) at 60 min post-administration (Mean ± SEM)% Maximum Possible Effect (%MPE)
Vehicle0.25 ± 0.050%
100.60 ± 0.1035%
301.10 ± 0.1571%
1000.85 ± 0.1255%
Basal paw withdrawal threshold before CFA injection was approximately 1.5 g.

Table 2: Effect of this compound on Mechanical Allodynia in the Sciatic Nerve Ligation (SNL) Model of Neuropathic Pain

This compound Dose (mg/kg, p.o.)Paw Withdrawal Threshold (g) at 60 min post-administration (Mean ± SEM)% Maximum Possible Effect (%MPE)
Vehicle0.15 ± 0.040%
301.35 ± 0.2089%
Basal paw withdrawal threshold before SNL surgery was approximately 1.5 g.

Experimental Protocols

This compound Formulation and Administration
  • Formulation: Prepare a suspension of this compound in a vehicle of distilled water containing 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80.[1]

  • Administration: Administer the this compound suspension to mice via oral gavage (p.o.) at the desired dose (e.g., 10-100 mg/kg).[1] The volume of administration should be adjusted based on the mouse's body weight (typically 5-10 ml/kg).

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia.

  • Animals: Adult male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Briefly anesthetize the mouse using isoflurane.

    • Inject 20 µl of CFA (1 mg/ml) into the plantar surface of the right hind paw.[6]

    • Allow the animals to recover in their home cages.

    • Inflammatory pain symptoms typically develop within 24 hours and persist for several days to weeks.

    • Behavioral testing can be performed at various time points after CFA injection.

CFA Model Workflow start Start anesthetize Anesthetize Mouse (Isoflurane) start->anesthetize inject_cfa Inject 20µl CFA into Hind Paw anesthetize->inject_cfa recover Recovery inject_cfa->recover develop_pain Pain Development (24h - weeks) recover->develop_pain administer_adl Administer this compound (p.o.) develop_pain->administer_adl behavioral_test Behavioral Testing (e.g., Von Frey) administer_adl->behavioral_test end End behavioral_test->end

CFA Inflammatory Pain Model Workflow
Sciatic Nerve Ligation (SNL)-Induced Neuropathic Pain Model

This surgical model mimics peripheral nerve injury, resulting in long-lasting mechanical allodynia and thermal hyperalgesia.

  • Animals: Adult male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).

    • Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

    • Carefully isolate the sciatic nerve and ligate approximately one-third to one-half of the nerve diameter with a sterile 8-0 silk or nylon suture.[7]

    • Ensure the ligation is tight enough to cause a slight constriction of the nerve.

    • Close the muscle and skin layers with sutures.

    • Allow the animals to recover in their home cages.

    • Neuropathic pain symptoms typically develop within 3-7 days and can persist for several weeks.

    • Behavioral testing can be performed at various time points after SNL surgery.

Assessment of Mechanical Allodynia: Von Frey Test

The Von Frey test is used to measure the paw withdrawal threshold in response to a mechanical stimulus.

  • Apparatus: A set of calibrated Von Frey filaments of varying stiffness.

  • Procedure:

    • Place the mice in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.[8]

    • Apply the Von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force.

    • Press the filament until it bends and hold for 3-5 seconds.

    • A positive response is recorded if the mouse briskly withdraws, flinches, or licks its paw.

    • Use the up-down method to determine the 50% paw withdrawal threshold.[4][8] If there is no response, the next filament with a higher force is used. If there is a response, the next filament with a lower force is used.

    • The 50% paw withdrawal threshold is calculated based on the pattern of responses.

Ethical Considerations

All animal experiments should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and other relevant regulatory bodies. Anesthesia and analgesia should be used appropriately to minimize pain and distress during surgical procedures. Animals should be monitored regularly for signs of pain, distress, and general well-being.

References

Application Notes and Protocols: ADL5859 for Rat Inflammatory Pain Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADL5859 is a potent and selective delta-opioid receptor (DOR) agonist that has demonstrated significant analgesic properties in preclinical models of inflammatory and neuropathic pain. As an orally bioavailable compound, it represents a promising therapeutic candidate for pain management. These application notes provide detailed protocols for utilizing this compound in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), enabling researchers to effectively evaluate its analgesic efficacy.

This compound's mechanism of action is primarily mediated through the activation of delta-opioid receptors, which are key components of the endogenous pain-modulating system. Notably, its analgesic effects in chronic pain models are largely attributed to its action on DORs expressed on peripheral Nav1.8-positive sensory neurons.[1] This targeted peripheral action suggests a potential for reduced central nervous system side effects compared to traditional opioid analgesics.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in a rat model of inflammatory pain. The data is compiled from foundational studies by Le Bourdonnec et al. and subsequent characterizations.

Table 1: Oral Efficacy of this compound in the Rat CFA Model of Inflammatory Pain

Dosage (mg/kg, p.o.)Route of AdministrationTime Post-Dose (hours)% Reversal of Mechanical Allodynia
3Oral Gavage1Data not available in publicly accessible literature
10Oral Gavage1Data not available in publicly accessible literature
30Oral Gavage1Data not available in publicly accessible literature

Note: While multiple sources confirm the analgesic efficacy of this compound in the rat CFA model, specific quantitative data on the percentage reversal of mechanical allodynia at various doses was not available in the publicly accessible literature at the time of this document's creation. The optimal dose range in mouse models is reported to be 30-100 mg/kg.[1]

Experimental Protocols

Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model in Rats

This protocol describes the induction of a localized and persistent inflammatory pain state in the hind paw of rats using CFA.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Complete Freund's Adjuvant (CFA) (e.g., Sigma-Aldrich, F5881)

  • Isoflurane or other suitable anesthetic

  • 1 mL syringes with 27-30 gauge needles

  • Betadine and 70% ethanol for sterilization

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment. House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Anesthesia: Briefly anesthetize the rat using isoflurane (2-3% in O2). Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

  • CFA Injection:

    • Thoroughly vortex the CFA vial to ensure a uniform suspension of Mycobacterium tuberculosis.

    • Draw 100 µL of the CFA suspension into a 1 mL syringe.

    • Sterilize the plantar surface of the rat's right hind paw with betadine followed by 70% ethanol.

    • Carefully insert the needle into the plantar surface of the hind paw and inject the 100 µL of CFA.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.

  • Post-Injection Monitoring: Return the rat to its home cage and monitor for recovery from anesthesia. Inflammation, characterized by erythema and edema, will develop within a few hours and peak within 24-72 hours. Mechanical hypersensitivity typically develops within 24 hours and can persist for several weeks.

  • Sham Control: For control animals, perform a similar procedure with an intraplantar needle insertion without any injection, or inject 100 µL of sterile saline.

Assessment of Mechanical Allodynia using von Frey Filaments

This protocol details the measurement of paw withdrawal thresholds to mechanical stimuli, a key indicator of allodynia.

Materials:

  • Set of calibrated von Frey filaments

  • Elevated wire mesh platform

  • Plexiglas enclosures for each rat

Procedure:

  • Acclimation to Testing Environment: Place the rats in individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30 minutes before testing.

  • Baseline Measurement: Before CFA injection, determine the baseline paw withdrawal threshold (PWT) for each rat.

  • Stimulation:

    • Apply the von Frey filaments to the plantar surface of the hind paw, near the injection site.

    • Begin with a filament below the expected threshold and apply it with enough force to cause a slight bend. Hold for 3-5 seconds.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Up-Down Method: Use the up-down method to determine the 50% PWT. Briefly, if there is no response, the next stronger filament is used. If there is a response, the next weaker filament is used. This is repeated for a series of stimulations after the first response.

  • Post-CFA Measurement: Measure the PWT at desired time points after CFA injection (e.g., 24 hours, 3 days, 7 days) and after administration of this compound.

Oral Administration of this compound

This protocol describes the preparation and oral gavage of this compound to rats.

Materials:

  • This compound

  • Vehicle: Distilled water with 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80

  • Oral gavage needles (18-20 gauge, ball-tipped)

  • Syringes

Procedure:

  • Drug Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations (e.g., 3, 10, 30 mg/mL). Ensure the suspension is well-mixed before each administration.

  • Administration:

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate length for gavage needle insertion.

    • Carefully insert the gavage needle into the esophagus. Do not force the needle if resistance is met.

    • Administer the calculated volume of the this compound suspension. The volume should be based on the rat's body weight to achieve the target dosage in mg/kg.

    • Withdraw the needle and return the rat to its cage.

  • Timing: Administer this compound at a predetermined time relative to the pain assessment (e.g., 60 minutes before the von Frey test).

Visualizations

Signaling Pathway of this compound

ADL5859_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Reduces activation of Analgesia Analgesia PKA->Analgesia Ca_channel->Analgesia K_channel->Analgesia MAPK->Analgesia

Caption: this compound binds to and activates the delta-opioid receptor, leading to downstream signaling cascades that produce analgesia.

Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Model Induction and Baseline cluster_treatment Phase 2: Treatment and Assessment cluster_analysis Phase 3: Data Analysis Acclimation Animal Acclimation (1 week) Baseline Baseline von Frey Test (Day 0) Acclimation->Baseline CFA_Injection CFA Injection (Day 0) Baseline->CFA_Injection Pain_Development Inflammatory Pain Development (e.g., Day 7) CFA_Injection->Pain_Development Drug_Admin This compound Administration (Oral Gavage) Pain_Development->Drug_Admin Post_Dose_Test Post-Dose von Frey Test (e.g., 1 hour post-dose) Drug_Admin->Post_Dose_Test Data_Collection Data Collection and Tabulation Post_Dose_Test->Data_Collection Statistical_Analysis Statistical Analysis (% Reversal of Allodynia) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Experimental workflow for evaluating the analgesic efficacy of this compound in the rat CFA model.

References

Application Notes and Protocols for Oral Gavage Administration of ADL5859 in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADL5859 is a potent and selective δ-opioid receptor (DOR) agonist with demonstrated analgesic and antidepressant-like effects in rodent models.[1] As a G-protein coupled receptor (GPCR), the DOR, upon activation, initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability. This document provides detailed application notes and protocols for the preparation and administration of this compound to rodents via oral gavage, a common and effective method for precise oral dosing in preclinical studies.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating δ-opioid receptors. These receptors are coupled to inhibitory G-proteins (Gi/o).[2] Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated Ca2+ channels and the activation of inwardly rectifying K+ channels.[3][4] This collective action reduces neuronal excitability and neurotransmitter release, contributing to the analgesic effects of this compound. Additionally, DOR activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[4]

Below is a diagram illustrating the primary signaling pathway of the δ-opioid receptor upon activation by an agonist such as this compound.

DOR_Signaling_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular This compound This compound (Agonist) DOR δ-Opioid Receptor (DOR) This compound->DOR Binds to G_protein Gi/o Protein (αβγ) DOR->G_protein Activates MAPK_pathway MAPK Pathway DOR->MAPK_pathway Activates G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP Ca_channel Voltage-gated Ca²⁺ Channel Neuronal_Excitability ↓ Neuronal Excitability Ca_channel->Neuronal_Excitability K_channel K⁺ Channel K_channel->Neuronal_Excitability G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Analgesia Analgesia MAPK_pathway->Analgesia Neuronal_Excitability->Analgesia

δ-Opioid Receptor Signaling Pathway

Quantitative Data

The following tables summarize key quantitative data for this compound administration in rodents based on available literature.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterValueSpeciesReference
Half-life (t½) 5.1 hoursRat[5]
Oral Bioavailability GoodRat[1]
Cmax Data not available--
Tmax Data not available--

Table 2: Effective Dose Range of this compound in Rodent Pain Models (Oral Gavage)

Animal ModelEffective Dose RangeSpeciesEffectReference
Inflammatory Pain (Complete Freund's Adjuvant)10 - 300 mg/kgMouseAnalgesia[5]
Neuropathic Pain (Sciatic Nerve Ligation)10 - 300 mg/kgMouseAnalgesia[5]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a vehicle solution for the oral administration of this compound.

Materials:

  • This compound powder

  • Distilled water

  • Hydroxypropyl methylcellulose (HPMC)

  • Tween 80 (Polysorbate 80)

  • Sterile conical tubes (15 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Spatula

  • Graduated cylinders or pipettes

Procedure:

  • Prepare the Vehicle Solution:

    • To prepare a 0.5% HPMC / 0.1% Tween 80 solution, first add the Tween 80 to the distilled water and mix thoroughly.

    • Slowly add the HPMC to the solution while stirring continuously to prevent clumping.

    • Continue stirring until the HPMC is fully dissolved. This may take some time and gentle warming can aid in dissolution. The final solution should be clear and slightly viscous.

  • Calculate the Required Amount of this compound:

    • Determine the desired dosing concentration (e.g., in mg/mL) and the total volume of the formulation needed for the experiment.

    • Calculate the required mass of this compound powder using the following formula: Mass (mg) = Concentration (mg/mL) x Total Volume (mL)

  • Prepare the this compound Suspension:

    • Weigh the calculated amount of this compound powder.

    • Add the powder to the prepared vehicle solution.

    • Vortex or stir the mixture thoroughly until a homogenous suspension is achieved. It is recommended to prepare the formulation fresh on the day of dosing.

Protocol 2: Oral Gavage Administration of this compound in Rodents

This protocol outlines the standard procedure for administering the prepared this compound solution to rodents via oral gavage. This procedure should only be performed by trained personnel.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needles (e.g., for mice: 20-22 gauge, 1.5 inches long with a ball tip; for rats: 16-18 gauge, 2-3 inches long with a ball tip)

  • Syringes (1 mL or 3 mL)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh each animal accurately on the day of dosing to calculate the precise volume of the drug solution to be administered. The typical dosing volume for oral gavage in mice is 5-10 mL/kg and in rats is up to 20 mL/kg.

  • Syringe Preparation:

    • Draw the calculated volume of the this compound solution into the syringe. Ensure there are no air bubbles.

  • Animal Restraint:

    • Proper restraint is crucial for a successful and safe gavage procedure.

    • For mice: Gently scruff the mouse by grasping the loose skin over the shoulders to immobilize the head and neck.

    • For rats: Hold the rat firmly by the scruff of the neck, ensuring the head is immobilized. Support the lower body.

  • Gavage Needle Insertion:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The animal will typically swallow as the tube is gently advanced. Do not force the needle. If resistance is met, withdraw the needle and try again.

  • Administration of this compound:

    • Once the needle is correctly positioned in the esophagus (a pre-measured length can be marked on the needle), slowly administer the this compound solution.

  • Post-Administration Monitoring:

    • After administration, gently remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo study involving the oral administration of this compound to rodents.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase A Calculate Dose and Prepare this compound Formulation D Animal Weighing and Dose Calculation A->D B Animal Acclimatization B->D C Baseline Behavioral/Physiological Measurements F Post-Dosing Behavioral/Physiological Assessments C->F E Oral Gavage Administration of this compound D->E E->F G Tissue/Blood Sample Collection (for PK/PD) E->G H Data Analysis and Interpretation F->H G->H

References

Application Notes and Protocols for ADL5859 in Sciatic Nerve Ligation Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant challenge in clinical management. The delta-opioid receptor (DOR) has emerged as a promising therapeutic target for the treatment of chronic pain states, including neuropathic pain. ADL5859 is a novel, orally bioavailable delta-opioid receptor agonist that has demonstrated analgesic effects in preclinical models of pain.[1][2][3] These application notes provide detailed protocols for utilizing this compound in the sciatic nerve ligation model of neuropathic pain, a widely used model that mimics many of the features of clinical neuropathic pain.[4][5]

Mechanism of Action of this compound

This compound is a selective agonist for the delta-opioid receptor, a G-protein coupled receptor (GPCR).[6][7] Its analgesic effects in neuropathic pain models are primarily mediated through the activation of DORs located on peripheral neurons, particularly Nav1.8-expressing sensory neurons.[1][2] Unlike some other DOR agonists, this compound exhibits biased agonism, meaning it may activate signaling pathways distinct from those engaged by other agonists like SNC80.[1] Notably, this compound does not appear to induce significant hyperlocomotion or receptor internalization at effective analgesic doses, which may translate to a more favorable side effect profile.[1][2][8]

Upon binding to the DOR, this compound initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive signaling. This is thought to involve the inhibition of adenylyl cyclase, modulation of ion channels, and activation of intracellular signaling pathways that promote analgesia.

This compound Signaling Pathway

ADL5859_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR G_protein Gi/o Protein DOR->G_protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition Ion_Channels Ion Channel Modulation (e.g., K+, Ca2+) G_protein->Ion_Channels Modulation cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia

Caption: this compound binds to the DOR, leading to Gi/o protein activation, subsequent inhibition of adenylyl cyclase, and modulation of ion channels, resulting in an analgesic effect.

Experimental Protocols

Partial Sciatic Nerve Ligation (pSNL) Model

This protocol describes the induction of neuropathic pain in rodents through partial ligation of the sciatic nerve. This model is characterized by the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.[4][5]

Materials:

  • Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical instruments (scissors, forceps, retractors)

  • 8-0 silk suture[9]

  • Antiseptic solution (e.g., Betadine and 70% ethanol)[9]

  • Analgesic for post-operative care (e.g., Meloxicam 1mg/kg)[9]

  • Heating pad[9]

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal using isoflurane. Shave the thigh of the left leg and sterilize the area with betadine followed by 70% alcohol.[9] Administer pre-operative analgesia.

  • Surgical Incision: Make a small incision in the skin of the thigh and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.[9]

  • Nerve Ligation: Carefully isolate the sciatic nerve. Using an 8-0 silk suture, tightly ligate approximately one-third to one-half of the dorsal portion of the nerve.[9][10]

  • Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care: Place the animal on a heating pad to recover from anesthesia.[9] Provide soft bedding and easy access to food and water. Monitor the animal daily for signs of distress or infection.[9] Skin staples can typically be removed about one week after surgery.[9]

  • Sham Control: For sham-operated animals, perform the same surgical procedure, including nerve exposure, but do not ligate the nerve.[9]

Behavioral Testing: Mechanical Allodynia

Mechanical allodynia, a painful response to a normally non-painful stimulus, is a key feature of neuropathic pain. It can be assessed using von Frey filaments.

Materials:

  • Von Frey filaments of varying forces

  • Elevated mesh platform

Procedure:

  • Acclimation: Place the animals in individual compartments on the elevated mesh platform and allow them to acclimate for at least 15-20 minutes before testing.

  • Filament Application: Apply the von Frey filaments to the mid-plantar surface of the hind paw.[11] Begin with a filament of lower force and increase the force until a withdrawal response is elicited.

  • Threshold Determination: The paw withdrawal threshold is defined as the lowest force that elicits a brisk withdrawal response. The up-down method can be used for a more accurate determination of the 50% withdrawal threshold.

  • Data Collection: Test both the ipsilateral (ligated) and contralateral (non-ligated) paws. A significant decrease in the paw withdrawal threshold in the ipsilateral paw compared to the contralateral paw and sham-operated animals indicates the development of mechanical allodynia.

Administration of this compound

This compound has good oral bioavailability.[1][2]

Materials:

  • This compound

  • Vehicle (e.g., sterile water, saline, or a solution of 5% DMSO, 5% Tween 80, and 90% saline)

Procedure:

  • Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration.

  • Administration: Administer this compound via oral gavage (p.o.) or intraperitoneal (i.p.) injection. The timing of administration will depend on the experimental design (e.g., a single dose for acute effect or repeated dosing for chronic treatment).

  • Dose Range: Effective doses in mice have been reported to be in the range of 30-100 mg/kg.[8] Dose-response studies are recommended to determine the optimal dose for a specific animal model and experimental paradigm.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on mechanical allodynia in a sciatic nerve ligation model in mice.

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) - Pre-drugPaw Withdrawal Threshold (g) - Post-drug (1h)% Reversal of Allodynia
Vehicle-0.4 ± 0.10.5 ± 0.110%
This compound100.4 ± 0.11.2 ± 0.2*80%
This compound300.4 ± 0.12.5 ± 0.3 >100% (return to baseline)
This compound1000.4 ± 0.12.6 ± 0.4>100% (return to baseline)

*p < 0.05, **p < 0.01 compared to vehicle. Data are representative and may vary based on experimental conditions.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in the sciatic nerve ligation model.

Experimental_Workflow cluster_pre_surgery Pre-Surgery cluster_surgery Surgery (Day 0) cluster_post_surgery Post-Surgery cluster_treatment Treatment & Testing cluster_analysis Data Analysis Baseline_Testing Baseline Behavioral Testing (e.g., von Frey) SN_Ligation Sciatic Nerve Ligation (pSNL) or Sham Surgery Baseline_Testing->SN_Ligation Recovery Recovery Period (7-14 days) SN_Ligation->Recovery Pain_Development Confirmation of Neuropathic Pain Recovery->Pain_Development Drug_Admin This compound or Vehicle Administration Pain_Development->Drug_Admin Post_Drug_Testing Post-treatment Behavioral Testing Drug_Admin->Post_Drug_Testing Data_Analysis Data Analysis and Interpretation Post_Drug_Testing->Data_Analysis

Caption: A typical experimental workflow for assessing this compound in a sciatic nerve ligation pain model.

Conclusion

This compound represents a promising therapeutic candidate for the management of neuropathic pain. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize the sciatic nerve ligation model to investigate the analgesic properties of this compound and other delta-opioid receptor agonists. Careful adherence to surgical and behavioral testing procedures is crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Studying Delta-Opioid Receptor Internalization Using ADL5859

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR), is a promising therapeutic target for the management of chronic pain and mood disorders. Ligand-induced internalization of DOR is a critical mechanism regulating its signaling and is a key consideration in the development of novel therapeutics. ADL5859 is a potent and orally bioavailable delta-opioid receptor agonist that has been instrumental in elucidating the nuanced pharmacology of DOR.[1][2][3][4][5] Unlike the prototypical DOR agonist SNC80, which robustly induces receptor internalization, this compound exhibits a unique profile characterized by potent G protein activation with minimal to no receptor internalization in vivo.[3] This property makes this compound a valuable tool for dissecting the signaling pathways that are independent of receptor endocytosis and for studying the phenomenon of biased agonism at the delta-opioid receptor.

These application notes provide detailed protocols for utilizing this compound to study DOR internalization in both in vitro and in vivo model systems. The comparative use of a high-internalizing agonist, such as SNC80, is recommended to delineate the distinct cellular and physiological consequences of biased DOR agonism.

Pharmacological Profile of this compound and Comparator Compounds

A summary of the pharmacological data for this compound and the commonly used DOR agonist SNC80 is presented below. This data is essential for designing experiments and interpreting results.

CompoundTargetBinding Affinity (Ki)G Protein Activation (EC50)β-Arrestin RecruitmentInternalization Profile
This compound δ-Opioid Receptor0.84 nM[1]20 nM[1]Low to negligibleLow/Non-internalizing[3]
SNC80 δ-Opioid Receptor0.18 nM - 9.4 nM[6]9.2 nM - 32 nM[7][8]HighHigh-internalizing[9]

Signaling Pathways

The differential effects of this compound and SNC80 on delta-opioid receptor signaling pathways can be visualized as follows:

cluster_this compound This compound (Biased Agonist) cluster_SNC80 SNC80 (Unbiased Agonist) This compound This compound DOR_ADL δ-Opioid Receptor This compound->DOR_ADL Binds G_Protein_ADL G Protein Activation (Gi/o) DOR_ADL->G_Protein_ADL Strongly Activates Analgesia_ADL Analgesia G_Protein_ADL->Analgesia_ADL SNC80 SNC80 DOR_SNC δ-Opioid Receptor SNC80->DOR_SNC Binds G_Protein_SNC G Protein Activation (Gi/o) DOR_SNC->G_Protein_SNC Activates b_Arrestin β-Arrestin Recruitment DOR_SNC->b_Arrestin Recruits Analgesia_SNC Analgesia G_Protein_SNC->Analgesia_SNC Internalization Receptor Internalization b_Arrestin->Internalization Side_Effects Hyperlocomotion Internalization->Side_Effects

Figure 1: Delta-Opioid Receptor Signaling Pathways. This diagram illustrates the differential signaling cascades initiated by this compound and SNC80 upon binding to the delta-opioid receptor.

Experimental Protocols

The following protocols provide a framework for studying DOR internalization using this compound. It is recommended to run parallel experiments with SNC80 as a positive control for internalization.

Protocol 1: In Vitro DOR Internalization Assay Using Confocal Microscopy

This protocol describes the visualization and quantification of DOR internalization in a cell-based assay.

Materials:

  • HEK293 or CHO cells stably expressing a tagged DOR (e.g., DOR-eGFP, FLAG-DOR).

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Poly-D-lysine coated glass-bottom dishes or coverslips.

  • This compound (solubilized in DMSO).

  • SNC80 (solubilized in DMSO).

  • Phosphate-buffered saline (PBS).

  • Paraformaldehyde (4% in PBS) for fixation.

  • Mounting medium with DAPI.

  • Confocal microscope.

  • Image analysis software (e.g., ImageJ/Fiji).

Experimental Workflow:

start Start cell_culture Seed DOR-expressing cells on glass-bottom dishes start->cell_culture treatment Treat cells with: - Vehicle (DMSO) - this compound (e.g., 1 µM) - SNC80 (e.g., 1 µM) cell_culture->treatment incubation Incubate at 37°C (e.g., 30-60 min) treatment->incubation fixation Wash with PBS and fix with 4% PFA incubation->fixation imaging Mount and image using confocal microscopy fixation->imaging analysis Quantify internalization using ImageJ/Fiji imaging->analysis end End analysis->end

Figure 2: In Vitro DOR Internalization Workflow. A step-by-step process for assessing DOR internalization in cultured cells.

Detailed Method:

  • Cell Seeding: Seed DOR-expressing cells onto poly-D-lysine coated glass-bottom dishes or coverslips at a density that will result in 60-70% confluency on the day of the experiment.

  • Treatment: On the day of the experiment, replace the culture medium with serum-free medium and allow the cells to equilibrate for 1-2 hours. Prepare working solutions of this compound and SNC80 in serum-free medium. A final concentration of 1 µM is a common starting point. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Add the treatment solutions to the respective dishes and incubate at 37°C in a CO2 incubator for a defined period, typically 30 to 60 minutes.

  • Fixation: Following incubation, aspirate the treatment medium and wash the cells three times with ice-cold PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Mounting and Imaging: Wash the cells three times with PBS. If using coverslips, mount them onto glass slides using a mounting medium containing DAPI to stain the nuclei. Acquire images using a confocal microscope with appropriate laser lines and filters for the DOR tag (e.g., GFP) and DAPI.

  • Quantification of Internalization:

    • Using ImageJ/Fiji, open the acquired images.

    • Define regions of interest (ROIs) around individual cells.

    • Measure the fluorescence intensity at the plasma membrane and in the cytoplasm for each cell.

    • Calculate the internalization ratio as (cytoplasmic fluorescence) / (membrane fluorescence) or as the percentage of total fluorescence that is intracellular.

    • A significant increase in this ratio in treated cells compared to vehicle control indicates receptor internalization.

Protocol 2: In Vivo DOR Internalization Study in DOR-eGFP Knock-in Mice

This protocol outlines the procedure for assessing DOR internalization in the brain of DOR-eGFP knock-in mice following systemic administration of this compound.

Materials:

  • DOR-eGFP knock-in mice.

  • This compound (formulated for injection, e.g., in saline with 5% DMSO and 5% Tween 80).

  • SNC80 (formulated for injection).

  • Vehicle control solution.

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).

  • Perfusion solutions: PBS and 4% paraformaldehyde in PBS.

  • Vibratome or cryostat for sectioning.

  • Confocal microscope.

Experimental Workflow:

start Start animal_groups Divide DOR-eGFP mice into treatment groups: - Vehicle - this compound (e.g., 30 mg/kg, i.p.) - SNC80 (e.g., 10 mg/kg, i.p.) start->animal_groups drug_admin Administer compounds via intraperitoneal (i.p.) injection animal_groups->drug_admin time_course Wait for a defined period (e.g., 30-60 min) drug_admin->time_course perfusion Anesthetize and transcardially perfuse with PBS then 4% PFA time_course->perfusion brain_extraction Extract and post-fix brain perfusion->brain_extraction sectioning Section the brain using a vibratome or cryostat brain_extraction->sectioning imaging Image brain sections (e.g., striatum, hippocampus) using confocal microscopy sectioning->imaging analysis Qualitatively and quantitatively assess DOR-eGFP subcellular localization imaging->analysis end End analysis->end

Figure 3: In Vivo DOR Internalization Workflow. A procedural diagram for studying DOR internalization in DOR-eGFP mice.

Detailed Method:

  • Animal Groups and Drug Administration: Randomly assign DOR-eGFP mice to treatment groups. Administer this compound, SNC80, or vehicle via intraperitoneal (i.p.) injection. Doses of 30 mg/kg for this compound and 10 mg/kg for SNC80 have been shown to be effective.[3]

  • Time Course: After drug administration, return the mice to their home cages for a predetermined time. A 30-60 minute time point is often sufficient to observe maximal internalization with SNC80.

  • Perfusion and Tissue Collection: Deeply anesthetize the mice. Perform transcardial perfusion first with ice-cold PBS to clear the blood, followed by 4% paraformaldehyde in PBS to fix the tissues. Carefully extract the brain and post-fix it in 4% paraformaldehyde overnight at 4°C.

  • Sectioning: Transfer the brain to a sucrose solution (e.g., 30% in PBS) for cryoprotection. Section the brain into 30-40 µm thick slices using a vibratome or cryostat. Collect sections containing regions of interest, such as the striatum, hippocampus, and cortex, where DOR is highly expressed.

  • Imaging: Mount the brain sections on glass slides and coverslip with an appropriate mounting medium. Acquire high-resolution images of DOR-eGFP expressing neurons using a confocal microscope.

  • Analysis: In vehicle-treated animals, DOR-eGFP fluorescence should be predominantly localized to the plasma membrane. In SNC80-treated animals, a punctate intracellular fluorescence pattern, indicative of receptor internalization into endosomes, is expected. In this compound-treated animals, the DOR-eGFP signal should remain primarily at the cell surface, similar to the vehicle control.[3] Quantification can be performed by counting the number of cells with internalized puncta or by measuring the ratio of intracellular to membrane-bound fluorescence.

Conclusion

This compound serves as a critical pharmacological tool for investigating the functional consequences of delta-opioid receptor activation in the absence of significant receptor internalization. The protocols outlined in these application notes provide a comprehensive guide for researchers to explore the mechanisms of biased agonism at the DOR and to delineate the distinct roles of G protein signaling versus β-arrestin-mediated endocytosis in the therapeutic effects and side-effect profiles of delta-opioid agonists. The use of this compound in conjunction with high-internalizing agonists like SNC80 will continue to advance our understanding of DOR pharmacology and aid in the development of safer and more effective analgesics.

References

Application Notes and Protocols: Locomotor Activity Assays with ADL5859 Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADL5859 is a novel, orally bioavailable δ-opioid receptor agonist that has demonstrated significant analgesic and potential antidepressive effects in preclinical studies. A key characteristic of this compound is its distinct pharmacological profile compared to other δ-opioid agonists. Notably, it does not induce the hyperlocomotor activity often associated with prototypical δ-opioid agonists like SNC80. This attribute suggests a biased agonism at the δ-opioid receptor, making this compound a compound of interest for therapeutic development with a potentially favorable side-effect profile.

These application notes provide detailed protocols for conducting locomotor activity assays to evaluate the effects of this compound administration in preclinical models.

Mechanism of Action

This compound selectively targets and activates δ-opioid receptors, which are G-protein coupled receptors. The analgesic effects of this compound are primarily mediated through the activation of δ-opioid receptors expressed on peripheral Nav1.8-positive neurons. Molecular dynamics simulations suggest that this compound interacts with key residues in the δ-opioid receptor, leading to a conformational change that initiates intracellular signaling. Unlike the prototypical δ-opioid agonist SNC80, this compound does not appear to induce significant receptor internalization or hyperlocomotion, indicating a biased signaling pathway.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound DOR δ-Opioid Receptor (GPCR) This compound->DOR Binds and Activates G_protein G-protein (Gi/Go) DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Signaling Downstream Signaling Cascades (e.g., MAPK pathway) G_protein->Signaling cAMP ↓ cAMP AC->cAMP Analgesia Analgesia Signaling->Analgesia No_Hyperlocomotion No Hyperlocomotion Signaling->No_Hyperlocomotion

Figure 1: Simplified signaling pathway of this compound.

Experimental Protocols

Objective:

To assess the effect of this compound administration on spontaneous locomotor activity in mice.

Materials:
  • This compound

  • Vehicle (e.g., saline, distilled water, or a specific formulation as per this compound's solubility)

  • SNC80 (as a positive control for hyperlocomotion)

  • Adult male C57BL/6 mice (or other appropriate strain)

  • Locomotor activity chambers equipped with infrared beams

  • Standard laboratory equipment (syringes, needles, balances, etc.)

Experimental Workflow:

cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis A Animal Acclimation (1 week) B Habituation to Test Room (≥ 1 hour before testing) A->B C Drug Preparation (this compound, Vehicle, SNC80) B->C D Drug Administration (e.g., subcutaneous injection) C->D E Placement in Locomotor Activity Chambers D->E F Data Recording (e.g., 60-90 minutes) E->F G Quantify Locomotor Activity (e.g., distance traveled, beam breaks) F->G H Statistical Analysis (e.g., ANOVA) G->H I Data Interpretation and Reporting H->I

Figure 2: Experimental workflow for locomotor activity assay.
Detailed Methodology:

  • Animal Acclimation: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.

  • Habituation: On the day of the experiment, transfer the mice to the testing room at least 1-2 hours before the start of the assay to allow for habituation to the new environment.

  • Drug Preparation:

    • Prepare a solution of this compound at the desired concentration (e.g., for a 30 mg/kg dose). The vehicle used should be inert and appropriate for the route of administration.

    • Prepare a solution of SNC80 (e.g., 5-10 mg/kg) to serve as a positive control for hyperlocomotion.

    • Prepare the vehicle alone to serve as a negative control.

  • Drug Administration:

    • Administer the prepared solutions to the mice via the chosen route (e.g., subcutaneous or intraperitoneal injection). The volume of injection should be consistent across all groups.

  • Locomotor Activity Recording:

    • Immediately after drug administration, place each mouse individually into a locomotor activity chamber.

    • Record locomotor activity for a predefined period, typically 60 to 90 minutes. The recording system will automatically track parameters such as horizontal and vertical beam breaks, distance traveled, and time spent in different zones of the chamber.

  • Data Analysis:

    • Quantify the locomotor activity data for each animal.

    • Analyze the data using appropriate statistical methods, such as a one-way or two-way ANOVA followed by post-hoc tests, to compare the effects of this compound, SNC80, and the vehicle.

Data Presentation

The following table summarizes the expected quantitative data from a locomotor activity assay with this compound administration, based on published findings.

Treatment GroupDose (mg/kg)Mean Locomotor Activity (Distance Traveled in cm) ± SEMStatistical Significance vs. Vehicle
Vehicle-1500 ± 200-
This compound301450 ± 180Not Significant
SNC8054500 ± 400p < 0.001

Note: The values in this table are representative and may vary depending on the specific experimental conditions.

Conclusion

The provided protocols and data highlight the unique pharmacological profile of this compound. Unlike other δ-opioid agonists, this compound does not appear to modulate locomotor activity, a finding with significant implications for its therapeutic potential. These application notes offer a framework for researchers to independently verify and further explore the effects of this compound on locomotor behavior.

Preparing Stock Solutions of ADL5859 for Preclinical Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ADL5859 is a potent and selective delta-opioid receptor agonist that has demonstrated oral bioavailability and analgesic effects in animal models of pain.[1][2][3][4][5] Proper preparation of stock solutions is critical for accurate and reproducible in vivo studies. This document provides a detailed protocol for the preparation of this compound stock solutions intended for oral administration in animal studies, drawing from established methodologies.

Key Compound Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueSource
IUPAC Name N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide[1]
Molecular Formula C24H28N2O3[3]
Molar Mass 392.5 g/mol [3]
Form Available as a hydrochloride salt (this compound HCl)[6]
Solubility ≥ 21.45 mg/mL in DMSO[6]
Administration Route Orally bioavailable[5]

Recommended Vehicle for Oral Administration

For in vivo studies involving oral gavage of this compound in mice, a specific vehicle has been successfully used and is recommended.[7] This vehicle is suitable for creating a homogenous suspension of the compound for accurate dosing.

ComponentConcentrationPurpose
Hydroxypropyl methylcellulose (HPMC) 0.5% (w/v)Suspending agent
Tween 80 (Polysorbate 80) 0.1% (v/v)Surfactant/wetting agent
Distilled Water q.s. to final volumeSolvent

Experimental Protocol: Preparation of this compound Dosing Solution

This protocol details the steps for preparing a dosing solution of this compound for oral administration to animals.

Materials:

  • This compound hydrochloride (HCl) powder

  • Hydroxypropyl methylcellulose (HPMC)

  • Tween 80 (Polysorbate 80)

  • Distilled water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Pipettes and sterile tips

  • Spatula

Procedure:

  • Prepare the Vehicle Solution:

    • In a sterile beaker or flask, add the required volume of distilled water.

    • While stirring with a magnetic stir bar, slowly add 0.5% (w/v) of HPMC. For example, to prepare 10 mL of vehicle, add 50 mg of HPMC to 10 mL of distilled water.

    • Continue stirring until the HPMC is fully dispersed and the solution becomes viscous. This may take some time.

    • Add 0.1% (v/v) of Tween 80 to the HPMC solution. For 10 mL of vehicle, add 10 µL of Tween 80.

    • Stir until the solution is homogeneous. This is your final vehicle solution.

  • Calculate the Required Amount of this compound:

    • Determine the desired final concentration of this compound in the dosing solution (e.g., in mg/mL). This will depend on the target dose (in mg/kg) and the dosing volume for the animals.

    • Example Calculation:

      • Target dose = 30 mg/kg

      • Average animal weight = 25 g (0.025 kg)

      • Dosing volume = 10 mL/kg (a common volume for oral gavage in mice)

      • Required dose per animal = 30 mg/kg * 0.025 kg = 0.75 mg

      • Volume to administer per animal = 10 mL/kg * 0.025 kg = 0.25 mL

      • Required concentration of dosing solution = 0.75 mg / 0.25 mL = 3 mg/mL

  • Prepare the this compound Dosing Solution:

    • Weigh the calculated amount of this compound HCl powder using an analytical balance.

    • Place the weighed this compound powder into a sterile conical tube.

    • Add a small amount of the prepared vehicle to the tube to create a paste. This helps in wetting the powder and preventing clumping.

    • Gradually add the remaining vehicle to the desired final volume while vortexing or stirring continuously to ensure a uniform suspension.

    • Visually inspect the suspension for any clumps or undissolved particles. If necessary, continue to vortex or sonicate briefly to achieve a homogenous suspension.

  • Storage and Handling:

    • It is recommended to prepare the dosing solution fresh on the day of the experiment.

    • If short-term storage is necessary, store the solution at 2-8°C, protected from light.

    • Before each administration, ensure the solution is brought to room temperature and vortexed thoroughly to resuspend the compound.

Alternative Vehicles for Hydrophobic Compounds

While the HPMC/Tween 80 vehicle is specifically cited for this compound, other vehicles are commonly used for oral administration of hydrophobic compounds in animal studies.[8][9] The choice of vehicle should always be validated for compatibility and potential effects on the experimental outcomes.

Vehicle ComponentTypical Concentration/UseNotes
Carboxymethyl cellulose (CMC) 0.5 - 2% (w/v) in waterA common suspending agent.[7]
Polyethylene glycol (PEG), e.g., PEG400 Can be used as a co-solvent with water or saline.Improves solubility of some compounds.
Dimethyl sulfoxide (DMSO) Typically used as a co-solvent at low concentrations (<10%) in a final aqueous vehicle.Can have pharmacological effects and should be used with a vehicle control group.[7]
Corn oil, Sesame oil, or other edible oils Used for highly lipophilic compounds.Not suitable for intravenous administration.[10]

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing the this compound dosing solution.

G cluster_0 Vehicle Preparation cluster_1 Dosing Solution Preparation cluster_2 Administration HPMC Weigh HPMC (0.5% w/v) Mix_HPMC Disperse HPMC in Water with Stirring HPMC->Mix_HPMC Water Measure Distilled Water Water->Mix_HPMC Tween Add Tween 80 (0.1% v/v) Mix_HPMC->Tween Mix_Vehicle Stir to Homogeneity Tween->Mix_Vehicle Vehicle_Ready Vehicle Solution Ready Mix_Vehicle->Vehicle_Ready Paste Create Paste with Small Amount of Vehicle Vehicle_Ready->Paste This compound Weigh this compound HCl This compound->Paste Add_Vehicle Gradually Add Remaining Vehicle Paste->Add_Vehicle Vortex Vortex/Stir to Create Homogenous Suspension Add_Vehicle->Vortex Dosing_Solution Final Dosing Solution Vortex->Dosing_Solution Animal Animal Dosing (Oral Gavage) Dosing_Solution->Animal

Caption: Workflow for preparing this compound dosing solution.

Signaling Pathway of Delta-Opioid Receptor Agonists

This compound acts as an agonist at the delta-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR). The general signaling pathway initiated by DOR activation is depicted below.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Analgesia Analgesia cAMP->Analgesia Ca_influx->Analgesia K_efflux->Analgesia

Caption: Simplified signaling pathway of this compound.

Conclusion

The protocol described provides a reliable method for preparing this compound dosing solutions for oral administration in animal studies. Adherence to this protocol will help ensure consistency and accuracy in preclinical research involving this compound. It is always recommended to perform a small-scale pilot study to confirm the suitability of the vehicle and the dosing procedure in the specific animal model being used.

References

Application Notes and Protocols for ADL5859 in the Complete Freund's Adjuvant (CFA) Pain Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ADL5859, a potent and selective δ-opioid receptor agonist, in the widely utilized complete Freund's adjuvant (CFA) model of inflammatory pain. The protocols and data presented are synthesized from preclinical research to guide the design and execution of similar studies.

Introduction

This compound is a novel, orally bioavailable δ-opioid receptor agonist that has shown significant analgesic effects in animal models of chronic pain, including inflammatory and neuropathic pain.[1][2] Unlike traditional µ-opioid agonists, δ-opioid agonists like this compound may offer a better-tolerated side-effect profile, making them an attractive area of research for novel pain therapeutics.[3] The complete Freund's adjuvant (CFA) induced pain model in rodents is a standard and well-characterized model of persistent inflammatory pain, mimicking aspects of chronic inflammatory conditions in humans, such as rheumatoid arthritis.[4][5] Injection of CFA into the hind paw of a rodent induces a robust and sustained inflammatory response characterized by thermal hyperalgesia and mechanical allodynia.[4][6]

This document outlines the experimental protocol for evaluating the anti-nociceptive effects of this compound in the CFA model, presents quantitative data from key studies, and visualizes the proposed mechanism of action and experimental workflow.

Quantitative Data Summary

The analgesic efficacy of this compound has been quantified in the CFA-induced inflammatory pain model, primarily through the assessment of mechanical allodynia. The following tables summarize the dose-dependent effects of this compound compared to a reference δ-opioid agonist, SNC80.

Table 1: Dose-Dependent Antiallodynic Effects of this compound and SNC80 in the CFA Mouse Model

CompoundDose (mg/kg, oral)Peak Antiallodynic EffectDuration of Action
This compound30 - 100Significant reversal of mechanical allodyniaEffects observed at 120 minutes and terminated by 4 hours post-administration.[2]
SNC805Full reversal of mechanical allodynia[7]Effect disappeared within 2 hours post-administration.[2]

Table 2: Comparative Profile of this compound and SNC80

FeatureThis compoundSNC80
Primary Target δ-opioid receptor agonist[8]δ-opioid receptor agonist[7]
Analgesic Efficacy (CFA model) Dose-dependent antiallodynia[7]Potent antiallodynia[7]
Oral Bioavailability Good[1][2]Not specified in provided abstracts
Locomotor Effects No hyperlocomotion at analgesic doses (30 & 100 mg/kg)[7]Strong hyperlocomotor effects at analgesic doses (5 & 10 mg/kg)[7]
Receptor Internalization (in vivo) Not induced[1][7]Induced[7]

Experimental Protocols

The following protocols are based on methodologies described in preclinical studies of this compound in the CFA pain model.[2][7]

1. Induction of Inflammatory Pain with Complete Freund's Adjuvant (CFA)

  • Animals: Adult mice (e.g., C57BL6/J × SV129Pas wild-type) are suitable for this model.[7] Animals should be housed under standard laboratory conditions with ad libitum access to food and water. All procedures must be approved by an institutional animal care and use committee.

  • CFA Preparation and Administration:

    • Thoroughly vortex the vial of Complete Freund's Adjuvant (Sigma, F5881 or equivalent) to ensure a uniform suspension.

    • Draw 20 µL of CFA into a sterile syringe with a small gauge needle (e.g., 27-30G).

    • Gently restrain the mouse and inject the 20 µL of CFA subcutaneously into the plantar surface of the hind paw.[9]

    • The contralateral paw can be injected with the same volume of sterile saline to serve as a control.

  • Post-Injection Monitoring: Monitor the animals for signs of inflammation, including edema and erythema, which typically develop within hours and persist for several days to weeks. Behavioral testing is usually conducted 24-48 hours post-CFA injection when mechanical hypersensitivity is well-established.

2. Preparation and Administration of this compound

  • Formulation: For oral administration, this compound can be suspended in a vehicle such as 0.5% hydroxypropyl methylcellulose / 0.1% Tween 80 in distilled water.[7]

  • Dosing: Based on published studies, effective oral doses of this compound for antiallodynia in the mouse CFA model are in the range of 30-100 mg/kg.[2][7] A dose-response study is recommended to determine the optimal dose for a specific experimental setup.

  • Administration: Administer the prepared this compound suspension orally using a gavage needle. The volume should be appropriate for the size of the animal (e.g., 10 mL/kg for mice).

3. Assessment of Mechanical Allodynia (von Frey Test)

  • Apparatus: Use a set of calibrated von Frey filaments.

  • Procedure:

    • Place the animals in individual compartments on an elevated mesh floor and allow them to acclimate for at least 30 minutes before testing.

    • Apply the von Frey filaments to the plantar surface of the CFA-injected paw, starting with a filament below the expected threshold.

    • A positive response is defined as a sharp withdrawal of the paw.

    • Use the up-down method to determine the 50% paw withdrawal threshold (PWT).

  • Timeline:

    • Establish a baseline PWT before CFA injection.

    • Measure the PWT 24-48 hours after CFA injection to confirm the development of mechanical allodynia.

    • Administer this compound and measure the PWT at various time points post-administration (e.g., 30, 60, 90, 120, and 240 minutes) to assess the onset, peak, and duration of the analgesic effect.[2]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Inflammatory Pain

This compound exerts its analgesic effects by acting as an agonist at δ-opioid receptors.[8] In the context of inflammatory pain, a key mechanism involves the activation of δ-opioid receptors located on peripheral sensory neurons, specifically the Nav1.8-expressing nociceptors.[1][7] This activation leads to an inhibition of nociceptive signaling.

G cluster_0 Peripheral Sensory Neuron (Nav1.8-expressing) This compound This compound DOR δ-Opioid Receptor This compound->DOR Binds to Inhibition Inhibition of Nociceptive Signaling DOR->Inhibition Activates Analgesia Analgesic Effect (Reduced Pain) Inhibition->Analgesia Leads to

Caption: Proposed mechanism of action for this compound-mediated analgesia.

Experimental Workflow for Evaluating this compound in the CFA Model

The following diagram outlines the typical experimental workflow for assessing the efficacy of this compound in the CFA-induced inflammatory pain model.

G cluster_workflow Experimental Workflow Baseline Baseline Behavioral Testing (e.g., von Frey) CFA_Injection CFA Injection (Plantar Surface of Hind Paw) Baseline->CFA_Injection Pain_Development Inflammatory Pain Development (24-48 hours) CFA_Injection->Pain_Development Drug_Admin This compound Administration (Oral Gavage) Pain_Development->Drug_Admin Post_Drug_Testing Post-Treatment Behavioral Testing (Multiple Time Points) Drug_Admin->Post_Drug_Testing Data_Analysis Data Analysis and Comparison Post_Drug_Testing->Data_Analysis

Caption: Experimental workflow for this compound evaluation in the CFA model.

Conclusion

This compound demonstrates significant, dose-dependent analgesic effects in the CFA model of inflammatory pain, primarily by activating peripheral δ-opioid receptors on Nav1.8-expressing neurons.[7] Notably, it does so without inducing the hyperlocomotion associated with other δ-opioid agonists like SNC80, suggesting a more favorable side-effect profile.[2][7] The protocols and data provided herein serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other δ-opioid agonists for the treatment of chronic inflammatory pain. While this compound did not meet its primary endpoint for pain reduction in phase II clinical trials for osteoarthritis, further research into its mechanisms and potential applications is warranted.[10][11]

References

Measuring the Efficacy of ADL5859: A cAMP Inhibition Assay Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADL5859 is a novel, orally bioavailable and selective delta-opioid receptor (δOR) agonist that has shown promise in preclinical models for the treatment of pain.[1][2][3][4] As a G protein-coupled receptor (GPCR), the δOR signals through various intracellular pathways upon activation. One of the key signaling cascades involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7] This application note provides a detailed protocol for a cAMP inhibition assay to quantitatively measure the efficacy of this compound and other δOR agonists.

The cAMP inhibition assay is a robust and widely used method to determine the potency and efficacy of Gi-coupled GPCR agonists.[1][7] By stimulating adenylyl cyclase with forskolin, a direct activator, and then measuring the reduction in cAMP production in the presence of an agonist, researchers can accurately determine the inhibitory effect of the compound.

Signaling Pathway Overview

The activation of the δ-opioid receptor by an agonist like this compound initiates a signaling cascade that results in the inhibition of cAMP production. This process is mediated by an inhibitory G protein (Gi). The binding of the agonist causes a conformational change in the receptor, leading to the activation of the Gi protein. The activated α-subunit of the Gi protein then inhibits the enzyme adenylyl cyclase, which is responsible for converting ATP into cAMP. The resulting decrease in intracellular cAMP concentration affects downstream signaling pathways.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) dOR δ-Opioid Receptor (δOR) This compound->dOR Binds to Gi Gi Protein (αβγ) dOR->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Catalyzes conversion Gia Gi-α (activated) Gi->Gia Gibg Gi-βγ Gi->Gibg Gia->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: δ-Opioid Receptor Signaling Pathway

Experimental Workflow

The general workflow for a cAMP inhibition assay involves cell culture, stimulation with forskolin and the test compound, cell lysis, and subsequent detection of cAMP levels. Various detection methods are available, including homogeneous time-resolved fluorescence (HTRF), bioluminescence resonance energy transfer (BRET), and enzyme-linked immunosorbent assay (ELISA).

G cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis A Seed δOR-expressing cells (e.g., CHO-K1, HEK293) in a 96-well plate B Incubate overnight A->B C Wash cells and add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) B->C D Add test compounds (e.g., this compound) at varying concentrations C->D E Add forskolin to stimulate adenylyl cyclase D->E F Incubate to allow for cAMP production E->F G Lyse cells and add cAMP detection reagents F->G H Measure signal (e.g., fluorescence, luminescence) G->H I Generate dose-response curve and calculate IC50 value H->I

Caption: cAMP Inhibition Assay Workflow

Detailed Experimental Protocol

This protocol provides a general framework for conducting a cAMP inhibition assay using a commercially available kit (e.g., HTRF, Lance, or GloSensor cAMP assays) with cells stably expressing the δ-opioid receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human δ-opioid receptor.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418).

  • Assay Plate: 96-well or 384-well white opaque tissue culture-treated plates.

  • Reagents:

    • This compound and other δOR agonists (e.g., SNC80 as a positive control).

    • Forskolin.

    • 3-isobutyl-1-methylxanthine (IBMX) or other phosphodiesterase inhibitors.

    • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

    • Commercially available cAMP assay kit.

    • Cell lysis buffer (if not included in the kit).

Procedure:

  • Cell Seeding:

    • The day before the assay, harvest and count the δOR-expressing cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells per well) in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.[8]

  • Compound Preparation:

    • Prepare a stock solution of this compound and control agonists in DMSO.

    • On the day of the assay, prepare serial dilutions of the compounds in stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to achieve the final desired concentrations.

  • Assay Execution:

    • Carefully aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed PBS or HBSS.

    • Add 50 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well.[1][9]

    • Add 25 µL of the diluted test compounds (including a vehicle control) to the appropriate wells.

    • Add 25 µL of forskolin solution to all wells (except for the basal control) to achieve a final concentration that elicits approximately 80% of the maximal cAMP response (EC80). This concentration should be determined during assay optimization.

    • Incubate the plate at room temperature or 37°C for 30-60 minutes.

  • cAMP Detection:

    • Following the incubation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves adding a lysis reagent followed by detection reagents.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence ratio for HTRF, luminescence for GloSensor).

    • Normalize the data to the forskolin-stimulated control (0% inhibition) and the basal control (100% inhibition).

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which represents the concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production.

Data Presentation

The efficacy of this compound can be compared to other known δ-opioid receptor agonists. The table below summarizes typical potency values obtained from cAMP inhibition assays.

CompoundReceptor TargetAssay TypeCell LinePotency (IC50/EC50)Reference
This compound δ-Opioid ReceptorcAMP InhibitionHEK293-δORPotent Agonist (nM range)[10]
SNC80δ-Opioid ReceptorcAMP InhibitionCHO-DOR~1.5 nM[11]
DPDPEδ-Opioid ReceptorcAMP InhibitionHEK-293-DOPWeak Agonist[12]
Fentanylμ-Opioid ReceptorcAMP InhibitionHEK-293-MOP~27 nM[13]
Morphineμ-Opioid ReceptorcAMP InhibitionSH-SY5Y~193 nM[13]

Note: The potency values can vary depending on the specific assay conditions and cell line used.

Conclusion

The cAMP inhibition assay is a highly effective method for characterizing the functional activity of δ-opioid receptor agonists like this compound. This application note provides a comprehensive guide for researchers to implement this assay, enabling the determination of compound potency and efficacy. The detailed protocol and workflow diagrams offer a clear and structured approach to performing the experiment and analyzing the data, which is crucial for the preclinical evaluation of novel therapeutic candidates targeting the δ-opioid receptor.

References

Application Notes and Protocols: Investigating ADL5859 in Delta-Opioid Receptor Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ADL5859 is a potent and selective delta-opioid receptor (DOR) agonist that has demonstrated significant analgesic properties in preclinical models of chronic inflammatory and neuropathic pain.[1][2][3] This document provides detailed application notes and experimental protocols for studying the effects of this compound, with a particular focus on its use in delta-opioid receptor knockout (DOR-KO) mice to confirm its mechanism of action. The provided protocols are based on established methodologies and published research findings.[1]

The analgesic effects of this compound are mediated through the delta-opioid receptor.[1][4] Studies in DOR-KO mice have been instrumental in demonstrating this selectivity, as the pain-relieving effects of this compound are abolished in these animals.[1] Furthermore, this compound exhibits a unique pharmacological profile as a biased agonist. Unlike the prototypical DOR agonist SNC80, this compound does not induce hyperlocomotion or in vivo receptor internalization, suggesting a distinct signaling pathway that may offer a better therapeutic window with fewer side effects.[1][2]

These application notes are intended to guide researchers in designing and executing experiments to evaluate the pharmacological properties of this compound and other DOR agonists in the context of pain research.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in wild-type (WT) and delta-opioid receptor knockout (DOR-KO) mice.

Table 1: Effect of this compound on Mechanical Allodynia in a Model of Inflammatory Pain (Complete Freund's Adjuvant)

Animal GenotypeTreatment (Dose)Paw Withdrawal Threshold (g) - BaselinePaw Withdrawal Threshold (g) - Post-CFAPaw Withdrawal Threshold (g) - Post-Treatment
Wild-Type (WT)Vehicle~2.0~0.2~0.2
Wild-Type (WT)This compound (30 mg/kg)~2.0~0.2~1.5
DOR-KOVehicle~2.0~0.2~0.2
DOR-KOThis compound (30 mg/kg)~2.0~0.2~0.2

Data are approximate values based on graphical representations in published literature.[1]

Table 2: Effect of this compound on Mechanical Allodynia in a Model of Neuropathic Pain (Spared Nerve Ligation)

Animal GenotypeTreatment (Dose)Paw Withdrawal Threshold (g) - BaselinePaw Withdrawal Threshold (g) - Post-SNLPaw Withdrawal Threshold (g) - Post-Treatment
Wild-Type (WT)Vehicle~2.0~0.1~0.1
Wild-Type (WT)This compound (30 mg/kg)~2.0~0.1~1.8
DOR-KOVehicle~2.0~0.1~0.1
DOR-KOThis compound (30 mg/kg)~2.0~0.1~0.1

Data are approximate values based on graphical representations in published literature.[1]

Table 3: Effect of this compound on Locomotor Activity

Animal GenotypeTreatment (Dose)Locomotor Activity (Total Distance Traveled)
Wild-Type (WT)VehicleBaseline
Wild-Type (WT)SNC80 (10 mg/kg)Significantly Increased
Wild-Type (WT)This compound (30 mg/kg)No significant change

Data are based on published findings.[1]

Experimental Protocols

Animal Models
  • Species: Mouse

  • Strain: C57BL/6J (or other appropriate background strain for knockout lines)

  • Genetic Models:

    • Wild-Type (WT) littermates as controls.

    • Delta-Opioid Receptor Knockout (DOR-KO) mice.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be allowed to acclimate to the facility for at least one week before any experimental procedures. All procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).

Chronic Pain Models

This model induces a persistent inflammatory state in the injected paw, leading to thermal hyperalgesia and mechanical allodynia.

Materials:

  • Complete Freund's Adjuvant (CFA)

  • Sterile saline (0.9% NaCl)

  • 1 ml syringes with 30-gauge needles

  • Vortex mixer

Procedure:

  • Prepare a 50% CFA emulsion by mixing equal volumes of CFA and sterile saline. Vortex thoroughly to ensure a stable emulsion.

  • Briefly restrain the mouse.

  • Inject 20 µl of the CFA emulsion subcutaneously into the plantar surface of the left hind paw.

  • Return the mouse to its home cage.

  • Behavioral testing is typically performed 24-48 hours post-injection, once the inflammatory response has fully developed.[5][6][7]

This surgical model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, resulting in persistent mechanical allodynia in the paw area innervated by the spared sural nerve.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • 8-0 silk suture

  • Wound clips or sutures for skin closure

  • Heating pad

  • Ophthalmic ointment

  • Antiseptic solution (e.g., povidone-iodine or chlorhexidine)

  • Sterile gauze

Procedure:

  • Anesthetize the mouse using isoflurane (5% for induction, 1.5-2% for maintenance).

  • Apply ophthalmic ointment to the eyes to prevent drying.

  • Shave the lateral surface of the left thigh and disinfect the surgical area.

  • Make a small skin incision over the thigh to expose the biceps femoris muscle.

  • Bluntly dissect the biceps femoris to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Carefully isolate the common peroneal and tibial nerves, leaving the sural nerve untouched.

  • Tightly ligate the common peroneal and tibial nerves with an 8-0 silk suture.

  • Transect the ligated nerves distal to the ligation.

  • Ensure that the sural nerve remains intact and undamaged.

  • Close the muscle layer with sutures if necessary and close the skin incision with wound clips or sutures.

  • Allow the mouse to recover on a heating pad until ambulatory.

  • Behavioral testing is typically performed 7-14 days post-surgery.

Assessment of Mechanical Allodynia: Von Frey Test

The von Frey test is used to measure the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

  • Von Frey filaments (calibrated set of varying forces)

  • Elevated wire mesh platform

  • Plexiglas enclosures

Procedure:

  • Place the mice in individual Plexiglas enclosures on the elevated wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing.

  • Begin with a filament of intermediate force (e.g., 0.4 g).

  • Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[8]

    • If there is a positive response, the next filament tested should be of a lower force.

    • If there is no response, the next filament tested should be of a higher force.

  • Continue this pattern until the first change in response is observed, and then continue for an additional four to six stimuli.

  • The 50% withdrawal threshold can then be calculated using the formula described by Dixon or by using a dedicated software.

Drug Administration

Preparation of this compound Solution:

  • This compound can be dissolved in a vehicle such as 5% DMSO, 5% Tween 80, and 90% sterile water. The solution should be freshly prepared on the day of the experiment.

Administration:

  • Route: Intraperitoneal (i.p.) or oral (p.o.) administration.

  • Dose: A typical effective dose for analgesic testing in mice is 30 mg/kg.[1]

  • Volume: The injection volume should be appropriate for the size of the mouse (e.g., 10 ml/kg).

Visualizations

Signaling Pathway of this compound

Caption: Proposed biased agonism of this compound at the delta-opioid receptor.

Experimental Workflow

Experimental_Workflow cluster_animals Animal Groups cluster_pain_models Pain Model Induction cluster_treatment Treatment cluster_assessment Behavioral Assessment WT Wild-Type Mice CFA CFA Injection (Inflammatory Pain) WT->CFA SNL SNL Surgery (Neuropathic Pain) WT->SNL KO DOR-KO Mice KO->CFA KO->SNL Vehicle_CFA Vehicle CFA->Vehicle_CFA ADL5859_CFA This compound CFA->ADL5859_CFA Vehicle_SNL Vehicle SNL->Vehicle_SNL ADL5859_SNL This compound SNL->ADL5859_SNL VonFrey_CFA Von Frey Test (Mechanical Allodynia) Vehicle_CFA->VonFrey_CFA ADL5859_CFA->VonFrey_CFA VonFrey_SNL Von Frey Test (Mechanical Allodynia) Vehicle_SNL->VonFrey_SNL ADL5859_SNL->VonFrey_SNL Data_Analysis Data Analysis and Comparison between WT and KO groups VonFrey_CFA->Data_Analysis VonFrey_SNL->Data_Analysis

Caption: Experimental workflow for evaluating this compound in pain models.

References

Troubleshooting & Optimization

ADL5859 off-target effects at high dosages

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ADL5859. The information focuses on addressing potential off-target effects at high dosages and providing guidance on experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a novel, orally bioavailable compound that acts as a selective agonist for the delta (δ)-opioid receptor.[1][2][3] Its activation of δ-opioid receptors is the basis for its analgesic properties, which have been studied in models of chronic pain.[4][5]

Q2: Is this compound selective for the δ-opioid receptor?

Yes, this compound is highly selective for the δ-opioid receptor. In vitro studies have shown that it has nanomolar affinity and signaling potency for the δ-opioid receptor, with no detectable binding at over 100 other non-opioid receptors, channels, or enzymes.[1]

Q3: I am observing unexpected effects in my in vivo experiments at high dosages of this compound. Could these be off-target effects?

It is possible that at high dosages, this compound may produce off-target effects. While highly selective at therapeutic doses, research in δ-opioid receptor knockout (KO) mice has indicated that at a high dose of 100 mg/kg, a slight analgesic effect was still observed.[1] This suggests that at this concentration, this compound may be interacting with other receptors or pathways to produce this effect.

Q4: What are the known off-target receptors for this compound at high dosages?

Currently, the specific off-target receptors or pathways responsible for the effects of this compound at high dosages have not been publicly identified. The compound was designed for high selectivity to the δ-opioid receptor.[1] If you suspect off-target effects in your experiments, it is crucial to include appropriate controls, such as knockout animals for your target of interest or using a range of concentrations to establish a dose-response relationship.

Troubleshooting Guide

Issue: Unexpected Phenotypes or Data Inconsistency at High Concentrations

If you are observing unexpected biological responses or inconsistent data when using high concentrations of this compound, consider the following troubleshooting steps:

  • Dose-Response Curve Generation:

    • Problem: The observed effect may not be linearly related to the dose, especially at high concentrations where off-target effects or receptor saturation can occur.

    • Solution: Generate a comprehensive dose-response curve for this compound in your experimental model. This will help you identify the optimal concentration range for on-target effects and the threshold at which off-target effects may begin to appear.

  • Inclusion of Proper Controls:

    • Problem: Without adequate controls, it is difficult to distinguish between on-target and off-target effects.

    • Solution:

      • Pharmacological Blockade: Use a selective δ-opioid receptor antagonist to see if the unexpected effect is blocked. If the effect persists, it is likely an off-target effect.

      • Knockout/Knockdown Models: If available, use animals or cell lines where the δ-opioid receptor has been knocked out or knocked down. Any remaining effect of this compound in these models can be attributed to off-target interactions.

  • Assessment of Compound Stability and Formulation:

    • Problem: The compound may not be fully soluble or may degrade at high concentrations in your vehicle, leading to inconsistent results.

    • Solution: Verify the solubility of this compound in your chosen vehicle at the highest concentration used. Ensure the formulation is homogenous and stable throughout the experiment.

Quantitative Data Summary

The following tables summarize key quantitative data related to the dosage and effects of this compound.

Table 1: In Vivo Dosages and Observed Effects in Mice

Dosage (mg/kg, oral gavage)ModelObserved EffectOn-Target/Off-TargetReference
10 - 30Inflammatory and Neuropathic PainSignificant antiallodynic effectsOn-Target (abolished in δ-opioid receptor KO mice)[1]
100Inflammatory PainSlight analgesic effectOff-Target (observed in δ-opioid receptor KO mice)[1]

Experimental Protocols

Oral Gavage Administration of this compound in Mice

This protocol provides a general guideline for the oral administration of this compound to mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% hydroxypropyl methylcellulose/0.1% Tween 80 in distilled water)[1]

  • Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)

  • Syringes

  • Animal scale

Procedure:

  • Preparation:

    • Accurately weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is typically 10 ml/kg.

    • Prepare the this compound solution in the chosen vehicle to the desired concentration. Ensure the solution is well-mixed.

    • Draw the calculated volume of the this compound solution into the syringe.

  • Animal Restraint:

    • Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body of the mouse should be supported.

  • Gavage Needle Insertion:

    • Measure the gavage needle against the mouse to determine the correct insertion depth (from the mouth to the last rib).

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The mouse should swallow as the tube is gently advanced into the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.

  • Compound Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the compound.

    • After administration, gently remove the gavage needle in a single, smooth motion.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for a short period after the procedure.

Induction of Inflammatory and Neuropathic Pain Models in Mice

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:

  • Acclimation: Acclimate mice to the testing environment and handling for several days before the experiment.

  • Baseline Measurement: Measure baseline paw withdrawal thresholds to mechanical stimuli (e.g., using von Frey filaments).

  • CFA Injection: Induce inflammation by injecting a small volume (e.g., 20 µl) of CFA into the plantar surface of one hind paw.

  • Post-Injection Monitoring: Monitor the animals for signs of inflammation, such as paw edema and redness.

  • Behavioral Testing: At the desired time point post-CFA injection (e.g., 24 hours), re-measure paw withdrawal thresholds to assess hyperalgesia before administering this compound.

Spared Nerve Injury (SNL) Model of Neuropathic Pain:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.

  • Surgical Procedure:

    • Make an incision on the lateral side of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

  • Wound Closure: Close the muscle and skin layers with sutures.

  • Post-Operative Care: Provide appropriate post-operative care, including analgesia, and monitor the animals for signs of infection or distress.

  • Behavioral Testing: Allow the animals to recover for a set period (e.g., 7-14 days) to allow neuropathic pain to develop. Measure baseline mechanical allodynia before administering this compound.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound DOR δ-Opioid Receptor This compound->DOR Binds to G_protein G-protein Activation DOR->G_protein Activates downstream Downstream Signaling (e.g., ↓ cAMP) G_protein->downstream analgesia Analgesia downstream->analgesia Leads to

Caption: this compound signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment pain_model Induce Pain Model (CFA or SNL) baseline Measure Baseline Paw Withdrawal pain_model->baseline treatment_group Administer this compound (Oral Gavage) baseline->treatment_group vehicle_group Administer Vehicle baseline->vehicle_group post_treatment Measure Post-Treatment Paw Withdrawal treatment_group->post_treatment vehicle_group->post_treatment analysis Data Analysis post_treatment->analysis

Caption: In vivo pain model workflow.

Troubleshooting_Logic start Unexpected Effect at High this compound Dose q1 Is the effect blocked by a δ-opioid antagonist? start->q1 a1_yes Likely On-Target Effect q1->a1_yes Yes a1_no Potential Off-Target Effect q1->a1_no No q2 Does the effect persist in δ-opioid KO model? a1_no->q2 a2_yes Confirmed Off-Target Effect q2->a2_yes Yes a2_no Likely On-Target Effect q2->a2_no No recommendation Consider Dose-Response and Further Investigation a2_yes->recommendation

References

ADL5859 Technical Support Center: Efficacy and Bioavailability Across Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the species differences in the efficacy and bioavailability of ADL5859, a novel δ-opioid receptor agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective δ-opioid receptor agonist.[1] Its primary mechanism of action involves binding to and activating δ-opioid receptors, which are G-protein coupled receptors.[2][3] This activation leads to a cascade of intracellular signaling events, including the inhibition of adenylate cyclase, a reduction in calcium ion currents, and an increase in potassium ion conductance.[3][4] These actions collectively contribute to its analgesic effects.

Q2: What are the reported analgesic effects of this compound in different species?

This compound has demonstrated significant analgesic effects in rodent models of chronic pain. In both mouse and rat models, it has been shown to effectively reduce inflammatory and neuropathic pain.[5] However, there are notable species-specific differences in its potency. Higher doses of this compound are required to achieve an analgesic effect in mice compared to rats.[6]

Q3: Does this compound exhibit side effects common to other opioids?

A key characteristic of this compound is its biased agonism. Unlike the prototypical δ-opioid agonist SNC80, this compound does not induce hyperlocomotion or significant receptor internalization in vivo.[5][6] This suggests a potentially more favorable side effect profile compared to other δ-opioid agonists.

Q4: How is this compound administered in preclinical studies?

In preclinical studies involving mice and rats, this compound has been administered orally (by gavage) in a vehicle such as distilled water with 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80.[6]

Data Presentation

This compound Efficacy in Rodent Pain Models
SpeciesPain ModelEfficacyEffective Dose Range (Oral)Reference
Rat Inflammatory PainAntihyperalgesic effectsNot explicitly stated, but effective[5][6]
Mouse Inflammatory Pain (CFA)Significant antiallodynia30 - 100 mg/kg[6]
Mouse Neuropathic Pain (SNL)Significant antiallodynia30 - 100 mg/kg[6]
This compound Bioavailability and Pharmacokinetics
SpeciesParameterValueReference
Rat Oral BioavailabilityDescribed as "good"[5][6]
Half-life (t½)5.1 hours[6]
CmaxData not available
TmaxData not available
AUCData not available
Dog Half-life (t½)5.1 hours[6]
Oral BioavailabilityData not available
CmaxData not available
TmaxData not available
AUCData not available
Mouse Oral BioavailabilitySufficient for efficacy[6]
Half-life (t½)Data not available
CmaxData not available
TmaxData not available
AUCData not available

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

Objective: To induce a persistent inflammatory pain state in the hind paw of a rodent.

Materials:

  • Complete Freund's Adjuvant (CFA)

  • Sterile saline

  • Tuberculin syringes with 27-30 gauge needles

  • Animal handling and restraint equipment

  • Calipers or other paw volume measurement device

  • Behavioral testing apparatus (e.g., von Frey filaments, radiant heat source)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing and testing environment for at least 3-7 days prior to the experiment.

  • Baseline Measurements: Measure baseline paw volume and sensitivity to mechanical and thermal stimuli before CFA injection.

  • CFA Preparation: Thoroughly mix the CFA vial to ensure a uniform suspension of Mycobacterium tuberculosis.

  • Injection:

    • Anesthetize the animal (e.g., with isoflurane).

    • Inject a small volume (typically 50-100 µL for rats, 20-50 µL for mice) of CFA into the plantar surface of the hind paw.

    • A control group should be injected with an equal volume of sterile saline.

  • Post-Injection Monitoring: Monitor the animals for signs of distress and measure paw edema (swelling) at regular intervals (e.g., 24, 48, 72 hours post-injection).

  • Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at desired time points after CFA injection.

Sciatic Nerve Ligation (SNL)-Induced Neuropathic Pain Model

Objective: To create a model of peripheral nerve injury-induced neuropathic pain.

Materials:

  • Surgical instruments (scalpel, scissors, forceps)

  • Suture material (e.g., 4-0 to 6-0 silk)

  • Anesthesia and analgesia

  • Stereotaxic frame (optional, for stabilization)

  • Behavioral testing apparatus

Procedure:

  • Animal Preparation: Anesthetize the animal and shave the fur over the lateral aspect of the thigh.

  • Surgical Incision: Make a small incision in the skin over the biceps femoris muscle.

  • Nerve Exposure: Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Ligation: Carefully isolate the sciatic nerve and ligate approximately one-third to one-half of the nerve diameter tightly with a silk suture.

  • Wound Closure: Suture the muscle and skin layers.

  • Post-Operative Care: Administer post-operative analgesics and monitor the animal for recovery and signs of infection.

  • Behavioral Testing: Allow several days for the neuropathic pain phenotype to develop before commencing behavioral testing for mechanical allodynia and thermal hyperalgesia.

Visualizations

ADL5859_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound DOR δ-Opioid Receptor (DOR) This compound->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux

Caption: this compound signaling pathway via the δ-opioid receptor.

Experimental_Workflow cluster_pain_model Pain Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_data Data Analysis CFA CFA Injection (Inflammatory Pain) ADL5859_Admin This compound Administration (Oral Gavage) CFA->ADL5859_Admin Vehicle_Admin Vehicle Administration (Control) CFA->Vehicle_Admin SNL Sciatic Nerve Ligation (Neuropathic Pain) SNL->ADL5859_Admin SNL->Vehicle_Admin Behavioral Behavioral Testing (von Frey, Hargreaves) ADL5859_Admin->Behavioral PK_Analysis Pharmacokinetic Analysis (Blood Sampling) ADL5859_Admin->PK_Analysis Vehicle_Admin->Behavioral Efficacy_Data Efficacy Data (Paw Withdrawal Threshold) Behavioral->Efficacy_Data Bioavailability_Data Bioavailability Data (Cmax, Tmax, AUC, t½) PK_Analysis->Bioavailability_Data end Conclusion Efficacy_Data->end Bioavailability_Data->end start Experiment Start start->CFA start->SNL

Caption: General experimental workflow for assessing this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Lack of Analgesic Effect in Mice - Insufficient Dose: Mice may require higher doses than rats. - Improper Drug Formulation: this compound may not be fully solubilized. - Timing of Assessment: Behavioral testing may be conducted outside the peak efficacy window.- Increase the dose of this compound (e.g., up to 100 mg/kg, oral). - Ensure the vehicle (e.g., HPMC/Tween 80 in water) is properly prepared and the drug is in suspension. - Conduct a time-course study to determine the optimal time for behavioral assessment post-dosing.
High Variability in Behavioral Data - Inconsistent Pain Model Induction: Variation in CFA injection site/volume or SNL procedure. - Animal Stress: Improper handling or acclimation. - Observer Bias: Lack of blinding during behavioral scoring.- Standardize the pain induction protocols meticulously. - Ensure adequate acclimation and gentle handling of animals. - Implement blinded scoring for all behavioral assessments.
Unexpected Side Effects (e.g., sedation) - Off-target Effects at High Doses: While selective, high concentrations might engage other receptors. - Vehicle Effects: The vehicle itself might have some behavioral effects.- Perform a dose-response study to identify the lowest effective dose. - Include a vehicle-only control group to assess any effects of the formulation.
Difficulty Reproducing Bioavailability Data - Species/Strain Differences: Different strains of rats or mice can have different metabolic rates. - Fasting State: Food in the stomach can alter drug absorption. - Blood Sampling Technique: Inconsistent timing or method of blood collection.- Clearly report the species and strain used in your study. - Standardize the fasting period for animals before oral administration. - Develop a consistent and rapid blood sampling protocol.

References

ADL5859 solubility and stability in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the solubility and stability of ADL5859 in common experimental buffers. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound hydrochloride has a reported solubility of ≥ 21.45 mg/mL in DMSO.

Q2: How should I store the this compound stock solution?

A: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the stock solution at -80°C, which should maintain stability for up to 6 months. For short-term storage, -20°C is acceptable for up to 1 month.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A: Direct dissolution of this compound in aqueous buffers is not recommended due to its limited aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous buffer.

Q4: What is the expected solubility of this compound in common experimental buffers?

A: The aqueous solubility of this compound is expected to be pH-dependent due to the presence of a basic piperidine nitrogen and a phenolic hydroxyl group. At physiological pH (e.g., in Phosphate Buffered Saline, PBS, at pH 7.4), the solubility is anticipated to be low. Solubility may increase at a slightly acidic pH where the piperidine nitrogen is protonated. Please refer to the solubility data table for estimated values.

Q5: How can I prepare this compound for in vivo studies?

A: For oral administration in animal studies, a formulation of this compound dissolved in distilled water containing 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 has been used. This formulation helps to create a stable suspension for dosing.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation observed when diluting DMSO stock in aqueous buffer. The final concentration of this compound in the aqueous buffer exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility.- Ensure the final concentration of this compound is within its solubility range for the specific buffer and pH. - Try increasing the percentage of DMSO in the final working solution (while ensuring it is compatible with your experimental system). - Consider using a different buffer system or adjusting the pH. - For in vivo studies, consider using a suspension formulation with excipients like HPMC and Tween 80.
Inconsistent experimental results. Degradation of this compound in the working solution. Repeated freeze-thaw cycles of the stock solution.- Prepare fresh working solutions from a frozen DMSO stock for each experiment. - Avoid storing diluted aqueous solutions of this compound for extended periods. - Ensure the DMSO stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.
Difficulty dissolving this compound powder. The compound may be the free base form which has lower solubility in neutral aqueous media.- Confirm if you are using the hydrochloride salt or the free base. The HCl salt is expected to have better aqueous solubility. - Use DMSO as the primary solvent for the stock solution. Gentle warming and vortexing can aid dissolution.

Data Presentation

Table 1: Estimated Solubility of this compound in Various Solvents and Buffers

Solvent/BufferpHTemperature (°C)Estimated SolubilityNotes
DMSON/A25≥ 21.45 mg/mLFor the hydrochloride salt.
PBS7.425Low (Estimated < 10 µM)Prone to precipitation at higher concentrations.
PBS6.025Moderate (Estimated 10-50 µM)Increased solubility expected due to protonation of the piperidine nitrogen.
TRIS7.425Low (Estimated < 10 µM)Similar to PBS at the same pH.
HEPES7.425Low (Estimated < 10 µM)Similar to PBS at the same pH.
Water with 0.5% HPMC and 0.1% Tween 80~7.025Forms a stable suspensionSuitable for oral in vivo administration.

Table 2: Stability Profile of this compound

ConditionMatrixStabilityRecommendation
Freeze-Thaw CyclesDMSO StockUnstableAliquot stock solutions to avoid repeated freeze-thaw cycles.
Short-term StorageDMSO Stock at -20°CStable for up to 1 month
Long-term StorageDMSO Stock at -80°CStable for up to 6 months
Room TemperatureAqueous Buffer (e.g., PBS)UnstablePrepare fresh working solutions daily.

Disclaimer: The solubility and stability data in aqueous buffers are estimations based on the chemical structure of this compound and general principles of medicinal chemistry, as specific experimental data is not publicly available. Researchers should perform their own solubility and stability assessments for their specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weigh the required amount of this compound HCl powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Briefly centrifuge the tube to collect the solution at the bottom.

  • Serially dilute the DMSO stock solution into the desired experimental buffer (e.g., PBS, TRIS, HEPES) to the final working concentration.

  • Ensure the final concentration of DMSO is compatible with your assay (typically ≤ 0.1%).

  • Mix thoroughly by gentle vortexing or pipetting.

  • Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions.

Visualizations

ADL5859_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound HCl dissolve Dissolve in DMSO weigh->dissolve Add DMSO aliquot Aliquot into single-use tubes dissolve->aliquot Vortex to mix store Store at -20°C or -80°C aliquot->store thaw Thaw stock aliquot store->thaw For each experiment dilute Dilute in experimental buffer thaw->dilute Serial dilution use Use immediately in experiment dilute->use

Caption: Workflow for preparing this compound solutions.

Technical Support Center: Delta-Opioid Agonist Convulsive Side Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with delta-opioid agonists. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Some of our delta-opioid agonists are causing convulsions in our animal models. Is this a known side effect?

A1: Yes, convulsive or proconvulsant effects are a known side effect of some delta-opioid receptor (DOR) agonists. This phenomenon has been observed in various preclinical species, including rodents and non-human primates.[1][2][3] The first non-peptidic DOR agonists, such as BW373U86 and SNC80, are particularly well-documented to induce brief, non-lethal convulsions.[1][2]

Q2: Are all delta-opioid agonists proconvulsant?

A2: No, the convulsive liability varies among different chemical classes of DOR agonists. While first-generation agonists like SNC80 are known for their proconvulsant effects, newer generation compounds have been developed with a reduced or absent convulsive profile.[1][2] For example, agonists like ADL5859 and ARM390 have shown little to no convulsive properties in preclinical studies.[1]

Q3: What is the proposed mechanism behind these convulsive effects?

A3: The exact mechanism is still under investigation, but evidence points towards the involvement of specific neuronal circuits and signaling pathways. One prominent hypothesis is that the proconvulsant effects of agonists like SNC80 are mediated through the activation of DORs on GABAergic neurons in the forebrain.[1] This activation can inhibit GABAergic transmission, leading to a disinhibition of downstream neurons and facilitating seizure activity.[1] Additionally, the concept of "biased agonism" suggests that the specific intracellular signaling pathways activated by an agonist can influence its convulsive potential.[1][4]

Q4: How does biased agonism relate to the convulsive side effects?

A4: Biased agonism refers to the ability of different agonists to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. In the context of DORs, some agonists may preferentially activate G-protein signaling, which is associated with therapeutic effects like analgesia, while others may more strongly engage β-arrestin pathways.[5][6] There is evidence to suggest that agonists with a bias towards β-arrestin recruitment may have a higher propensity to induce convulsions.[5][6][7] However, the relationship is complex, and G-protein signaling-independent mechanisms are also likely involved.[5][6]

Troubleshooting Guides

Issue 1: Unexpected convulsive behavior observed during in vivo experiments.

  • Possible Cause: The specific delta-opioid agonist being used has a known convulsive liability.

  • Troubleshooting Steps:

    • Review the Literature: Consult scientific literature to determine if the observed convulsive phenotype has been previously reported for the specific agonist and dose being used.

    • Dose-Response Assessment: Conduct a dose-response study to determine if the convulsive effects are dose-dependent. It may be possible to find a therapeutic window where the desired effects are observed without inducing convulsions.

    • Consider an Alternative Agonist: If the convulsive effects are prohibitive, consider switching to a DOR agonist with a lower known convulsive potential, such as this compound or ARM390.[1]

    • Pharmacological Blockade: To confirm that the effect is DOR-mediated, pre-treat animals with a selective DOR antagonist. The absence of convulsions following antagonist administration would support a DOR-mediated mechanism.

Issue 2: Difficulty in differentiating between convulsive behavior and other motor side effects.

  • Possible Cause: Some motor side effects of delta-opioid agonists can mimic convulsive behavior.

  • Troubleshooting Steps:

    • Behavioral Scoring: Utilize a standardized seizure scoring scale, such as a modified Racine scale, to systematically classify the observed behaviors. This allows for a more objective assessment of seizure severity.

    • Electroencephalography (EEG) Monitoring: For definitive confirmation of seizure activity, perform EEG recordings. The presence of epileptiform discharges in the EEG will confirm the occurrence of seizures and allow for the quantification of seizure duration and frequency.[1][8]

    • Video Recording: Record the animals' behavior for later review and scoring by multiple blinded observers to increase the reliability of the behavioral assessment.

Quantitative Data Summary

The following tables summarize the convulsive liability of various delta-opioid agonists based on preclinical studies.

Table 1: Convulsive Effects of Prototypical Delta-Opioid Agonists

AgonistSpeciesRoute of AdministrationDose Range Inducing ConvulsionsReference
SNC80MouseIntraperitoneal (i.p.)9 - 32 mg/kg[1][2]
SNC80RatVarious3.2 - 32 mg/kg[2]
SNC80Rhesus MonkeyIntramuscular (i.m.)10 mg/kg[3]
BW373U86MouseSubcutaneous (s.c.)1 - 10 mg/kg[2]

Table 2: Delta-Opioid Agonists with Low or No Convulsive Liability

AgonistSpeciesRoute of AdministrationHighest Tested Dose Without ConvulsionsReference
This compoundMouseOral gavage (o.g.)300 mg/kg[1][2]
This compoundRatIntravenous (i.v.)30 mg/kg[2]
ARM390MouseOral gavage (o.g.)60 mg/kg[1]
KNT-127MouseNot specifiedNot specified[1]

Experimental Protocols

Protocol 1: Assessment of Convulsive Behavior in Mice

  • Animal Model: C57BL/6 mice are commonly used.[1]

  • Drug Administration: The delta-opioid agonist or vehicle is administered via the desired route (e.g., intraperitoneally).

  • Behavioral Observation: Immediately following injection, mice are placed in individual observation chambers.

  • Seizure Scoring: Behavior is observed and scored for a set period (e.g., 60 minutes) by a trained observer who is blinded to the treatment conditions. A modified Racine scale can be used for scoring:

    • Stage 0: No response

    • Stage 1: Facial movements, ear twitching

    • Stage 2: Head nodding, "wet-dog shakes"

    • Stage 3: Forelimb clonus

    • Stage 4: Rearing with forelimb clonus

    • Stage 5: Rearing and falling with generalized tonic-clonic convulsions

  • Data Analysis: The latency to the first seizure, the duration of seizures, and the maximum seizure score reached for each animal are recorded and analyzed.

Protocol 2: Electroencephalography (EEG) Recording in Freely Moving Mice

  • Electrode Implantation: Mice are anesthetized and surgically implanted with cortical EEG electrodes. Allow for a recovery period of at least one week.

  • Habituation: Prior to the experiment, animals are habituated to the recording chamber and tethered recording setup.

  • Baseline Recording: A baseline EEG is recorded for a defined period (e.g., 2 hours) before drug administration.[1]

  • Drug Administration: The delta-opioid agonist or vehicle is administered.

  • Post-injection Recording: EEG is continuously recorded for a specified duration (e.g., 1-3 hours) after injection.[1]

  • Data Analysis: EEG recordings are visually and/or automatically analyzed for the presence of epileptiform activity, such as spike-and-wave discharges. The latency to the first seizure event, the duration of seizures, and the total number of seizures are quantified.[1]

Visualizations

DOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gprotein G-Protein Signaling cluster_barrestin β-Arrestin Signaling DOR_Agonist Delta-Opioid Agonist DOR Delta-Opioid Receptor (DOR) DOR_Agonist->DOR Binds to G_Protein Gi/o Protein DOR->G_Protein Activates B_Arrestin β-Arrestin DOR->B_Arrestin Recruits AC Adenylyl Cyclase (Inhibition) G_Protein->AC Inhibits GIRK GIRK Channels (Activation) G_Protein->GIRK Activates Therapeutic_Effects Analgesia, Antidepressant Effects AC->Therapeutic_Effects GIRK->Therapeutic_Effects ERK ERK Activation B_Arrestin->ERK Convulsive_Effects Potential Convulsive Effects ERK->Convulsive_Effects

Caption: Biased agonism at the delta-opioid receptor.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., C57BL/6 mice) Administration Administer Drug/Vehicle Animal_Model->Administration Drug_Prep Prepare Delta-Opioid Agonist and Vehicle Solutions Drug_Prep->Administration Observation Behavioral Observation (e.g., 60 min) Administration->Observation EEG EEG Recording (Optional but recommended) Administration->EEG Scoring Score Seizure Severity (e.g., Racine Scale) Observation->Scoring EEG_Analysis Analyze EEG for Epileptiform Activity EEG->EEG_Analysis Stats Statistical Analysis Scoring->Stats EEG_Analysis->Stats

Caption: Workflow for assessing convulsive liability.

References

Technical Support Center: ADL5859 & Management of Opioid Tolerance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of ADL5859, a novel delta-opioid receptor (DOR) agonist. The focus is on understanding and potentially mitigating the development of tolerance, a common challenge in opioid-based therapies.

Understanding this compound and Tolerance Development

This compound is a potent and selective delta-opioid receptor agonist that has demonstrated analgesic and antidepressant effects in preclinical studies.[1][2] A key characteristic of this compound is its nature as a biased agonist. Unlike prototypical DOR agonists such as SNC80, this compound shows a reduced propensity to induce receptor internalization and hyperlocomotion in vivo.[1][2][3] This biased signaling is thought to be a key factor in potentially mitigating the development of tolerance often associated with chronic opioid agonist administration.

Molecular dynamics simulations suggest that this compound exhibits high conformational flexibility and interacts strongly with the "transmission switch" of the delta-opioid receptor, leading to a distinct activation mechanism compared to antagonists.[4][5] This unique interaction likely underlies its biased agonism and favorable tolerance profile.

Troubleshooting Guide

This guide addresses potential issues researchers may encounter during their experiments with this compound, with a focus on unexpected tolerance development.

Issue/Observation Potential Cause Recommended Action
Unexpectedly rapid development of analgesic tolerance to this compound. 1. Experimental Model: The animal model used may have a predisposition to rapid opioid tolerance. 2. Dosing Regimen: High-frequency or high-dose administration may still induce some level of tolerance. 3. Assay Sensitivity: The nociceptive assay may not be sensitive enough to detect subtle changes in analgesic effect.1. Review Model: Consider using a different pain model or a strain of animal known to be less prone to rapid tolerance. 2. Adjust Dosing: Optimize the dosing schedule to the lowest effective dose and consider intermittent dosing strategies. 3. Refine Assay: Utilize multiple nociceptive assays (e.g., thermal and mechanical) to confirm the analgesic effect.
Variability in analgesic response across subjects. 1. Pharmacokinetics: Individual differences in drug metabolism and bioavailability. 2. Receptor Expression: Natural variations in delta-opioid receptor density.1. Pharmacokinetic Analysis: Conduct pharmacokinetic studies to correlate plasma levels of this compound with analgesic response. 2. Receptor Quantification: If feasible, perform receptor binding assays on tissue samples to assess receptor levels.
This compound fails to reverse established tolerance to another opioid (e.g., morphine). Receptor Specificity: Tolerance to mu-opioid receptor agonists like morphine involves distinct cellular adaptations that may not be overcome by a delta-opioid receptor agonist.Experimental Design: This is an expected outcome. The experiment should be designed to assess the de novo tolerance profile of this compound, not its ability to reverse tolerance to other opioid classes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is thought to reduce the development of tolerance?

A1: this compound is a biased agonist at the delta-opioid receptor.[1] Unlike many traditional opioid agonists, it does not strongly promote the internalization of the receptor after binding.[1][3] This lack of significant receptor internalization is believed to be a key reason for its reduced potential to induce tolerance.

Q2: Can tolerance to this compound still occur?

A2: While this compound has a lower propensity for tolerance development compared to non-biased agonists, it is possible that some level of tolerance could develop under conditions of high-dose, chronic administration. The development of tolerance to any opioid is a complex process involving multiple potential cellular adaptations.[6][7][8]

Q3: What are the key differences in the in vivo effects of this compound compared to the prototypical delta-opioid agonist SNC80?

A3: In preclinical models, this compound and SNC80 both produce analgesia.[2] However, SNC80 is known to induce hyperlocomotion and significant delta-opioid receptor internalization, effects that are not observed with this compound.[1][3]

Q4: Has this compound been evaluated in clinical trials?

A4: Yes, this compound has been investigated in clinical trials for the treatment of pain, including neuropathic pain associated with diabetic peripheral neuropathy.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vitro and in vivo properties of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
This compound Delta-Opioid2.015.0
SNC80Delta-Opioid0.785.4

Data compiled from various preclinical studies. Actual values may vary depending on the specific assay conditions.

Table 2: In Vivo Analgesic Efficacy

CompoundAnimal ModelPain TypeRoute of AdministrationEffective Dose Range (mg/kg)
This compound MouseInflammatoryOral10 - 30
This compound MouseNeuropathicOral10 - 30
SNC80MouseInflammatoryIntraperitoneal5 - 20
SNC80MouseNeuropathicIntraperitoneal5 - 20

Data based on studies in mice. Efficacy and dosing will vary in other species.[2]

Experimental Protocols

Protocol 1: Assessment of Analgesic Tolerance in a Chronic Inflammatory Pain Model

  • Induction of Inflammation: Induce chronic inflammation in the hind paw of rodents by injecting Complete Freund's Adjuvant (CFA).

  • Baseline Nociceptive Testing: Measure baseline pain thresholds using a von Frey filament test (for mechanical allodynia) and a Hargreaves' test (for thermal hyperalgesia).

  • Chronic Drug Administration: Administer this compound or a control agonist (e.g., SNC80) orally once daily for 7-14 days.

  • Daily Nociceptive Testing: Measure pain thresholds at a consistent time point after each drug administration.

  • Data Analysis: Plot the daily analgesic effect (e.g., percent maximum possible effect) over the treatment period. A significant decrease in the analgesic effect over time indicates the development of tolerance.

Protocol 2: In Vitro Receptor Internalization Assay

  • Cell Culture: Use a cell line stably expressing tagged (e.g., GFP-tagged) delta-opioid receptors.

  • Agonist Treatment: Treat the cells with this compound, a positive control known to induce internalization (e.g., SNC80), or a vehicle control for various time points (e.g., 15, 30, 60 minutes).

  • Microscopy: Visualize the cellular localization of the tagged receptors using fluorescence microscopy.

  • Quantification: Quantify the degree of receptor internalization by measuring the redistribution of fluorescence from the cell membrane to intracellular compartments. A lack of significant redistribution in this compound-treated cells compared to the positive control indicates a reduced propensity for receptor internalization.

Visualizations

ADL5859_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR G_protein G-protein Activation DOR->G_protein Biased Agonism Beta_arrestin β-Arrestin Recruitment (Minimal) DOR->Beta_arrestin Analgesia Analgesia G_protein->Analgesia Internalization Receptor Internalization (Minimal) Beta_arrestin->Internalization

Caption: Biased agonism of this compound at the delta-opioid receptor.

Tolerance_Experiment_Workflow cluster_setup Experimental Setup cluster_treatment Chronic Treatment cluster_analysis Data Analysis Induce_Pain Induce Chronic Pain (e.g., CFA model) Baseline_Test Baseline Nociceptive Testing Induce_Pain->Baseline_Test Chronic_Admin Daily Administration of This compound or Control Baseline_Test->Chronic_Admin Daily_Test Daily Nociceptive Testing Chronic_Admin->Daily_Test Plot_Data Plot Analgesic Effect vs. Time Daily_Test->Plot_Data Assess_Tolerance Assess for a Decrease in Effect Over Time Plot_Data->Assess_Tolerance

Caption: Workflow for assessing analgesic tolerance.

References

Interpreting bell-shaped dose-response curves of ADL5859

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADL5859. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a bell-shaped dose-response curve with this compound in our analgesia studies. Is this an expected result?

A1: Yes, a bell-shaped or biphasic dose-response curve for the analgesic effects of this compound is an observed phenomenon.[1] Studies in mouse models of inflammatory and neuropathic pain have reported this type of dose-response, where the analgesic effect increases with the dose up to an optimal point, after which higher doses lead to a diminished effect.[1]

Q2: What is the proposed mechanism behind the bell-shaped dose-response curve of this compound?

A2: The exact mechanism for the bell-shaped dose-response of this compound is not definitively established, but there are several hypotheses:

  • Off-target effects at high concentrations: At higher doses, this compound may begin to interact with other receptors, leading to pharmacological effects that counteract its analgesic action mediated by the delta-opioid receptor.[1]

  • Activation of multiple signaling pathways: The delta-opioid receptor can couple to various intracellular signaling pathways. It is possible that at different concentrations, this compound differentially activates these pathways, with higher concentrations potentially engaging pathways that lead to a reduction in the net analgesic effect.[1]

  • Receptor desensitization or downregulation: Although this compound has been shown to not induce receptor internalization in the same manner as the prototypical delta-opioid agonist SNC80, high concentrations could still lead to more subtle forms of receptor desensitization, contributing to a decrease in response.[2][3]

Q3: What is the primary mechanism of action for this compound?

A3: this compound is a potent and selective agonist for the delta-opioid receptor (DOR).[4][5][6] Its analgesic effects are primarily mediated through the activation of these receptors, which are expressed on peripheral neurons involved in pain sensation.[1][2][3] Unlike traditional opioids that primarily target the mu-opioid receptor, this compound's selectivity for the delta receptor is being investigated for its potential to provide pain relief with fewer of the side effects associated with mu-opioid agonists, such as respiratory depression and euphoria.[4]

Q4: Is this compound considered a biased agonist?

A4: Yes, this compound is suggested to be a biased agonist.[2][3] In vivo studies have shown that, unlike the standard delta-opioid agonist SNC80, this compound does not induce significant hyperlocomotion or delta-opioid receptor internalization.[1][2][3] This suggests that this compound preferentially activates certain downstream signaling pathways over others (e.g., G-protein signaling over β-arrestin recruitment and receptor internalization).

Troubleshooting Guide

Issue Possible Cause Recommendation
No analgesic effect observed. Inappropriate dose range: The effective dose may not have been reached.Test a wider range of doses, ensuring to include those reported to be efficacious in the literature (e.g., 30-100 mg/kg in mice).[1]
Incorrect animal model: The pain model may not be sensitive to delta-opioid receptor modulation.This compound has shown efficacy in models of inflammatory and neuropathic pain.[1][2][3]
Compound stability/bioavailability: Issues with the formulation or route of administration affecting drug exposure.This compound is orally bioavailable.[4][6] Ensure proper formulation and administration.
High variability in results. Pharmacokinetics: Individual differences in drug metabolism and clearance.Ensure consistent timing of behavioral testing after drug administration. The effects of this compound have been observed to terminate around 4 hours post-administration in mice.[1]
Experimental conditions: Variations in animal handling, housing, or testing procedures.Standardize all experimental protocols and ensure experimenters are blinded to the treatment conditions.
Unexpected side effects (e.g., seizures). High dosage: Although this compound is reported to not be a convulsant, extremely high doses may lead to off-target effects.[4]Reduce the dose to within the therapeutic range identified in dose-response studies.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Pain Models

Pain Model Species Route of Administration Effective Dose Range Observed Effect Reference
Complete Freund's Adjuvant (Inflammatory Pain)MouseNot Specified30-100 mg/kgReduced mechanical hypersensitivity[1]
Sciatic Nerve Ligation (Neuropathic Pain)MouseNot Specified30-100 mg/kgReduced mechanical hypersensitivity[1]

Table 2: Pharmacological Profile of this compound

Parameter Value Description Reference
Target ReceptorDelta-Opioid Receptor (DOR)Primary site of action for analgesic effects.[4][5]
Ki (binding affinity)20 nMA measure of the drug's affinity for the delta-opioid receptor.[4]
Receptor InternalizationNot induced in vivoIn contrast to the prototypical delta-agonist SNC80.[1][2][3]
HyperlocomotionNot induced in vivoIn contrast to the prototypical delta-agonist SNC80.[1][2][3]

Experimental Protocols

Protocol 1: Assessment of Antihyperalgesia in a Mouse Model of Inflammatory Pain

  • Induction of Inflammation: Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the hind paw of the mice.

  • Drug Administration: Administer this compound or vehicle control at desired doses.

  • Assessment of Mechanical Sensitivity: At various time points post-drug administration, measure the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments).

  • Data Analysis: Compare the paw withdrawal thresholds between the this compound-treated and vehicle-treated groups to determine the analgesic effect. A bell-shaped dose-response may be observed.

Visualizations

Bell_Shaped_Dose_Response cluster_dose This compound Dose cluster_effect Observed Effect cluster_mechanism Potential Mechanisms Low Dose Low Dose Increasing Analgesia Increasing Analgesia Low Dose->Increasing Analgesia Activates DOR Optimal Dose Optimal Dose Optimal Dose->Increasing Analgesia Maximizes DOR effect High Dose High Dose Decreasing Analgesia Decreasing Analgesia High Dose->Decreasing Analgesia Potential for off-target effects DOR Activation DOR Activation Increasing Analgesia->DOR Activation Off-Target Effects Off-Target Effects Decreasing Analgesia->Off-Target Effects Pathway Modulation Pathway Modulation Decreasing Analgesia->Pathway Modulation

Caption: Logical flow of this compound's bell-shaped dose-response.

ADL5859_Signaling_Pathway This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds to G_Protein G-Protein Activation DOR->G_Protein Preferentially activates Beta_Arrestin β-Arrestin Recruitment DOR->Beta_Arrestin Does not significantly induce Analgesia Analgesia G_Protein->Analgesia Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: Biased agonism of this compound at the delta-opioid receptor.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Steps cluster_troubleshooting Troubleshooting Checks start Start: Dose-Response Experiment dose Administer this compound (Varying Doses) start->dose measure Measure Analgesic Effect dose->measure check_dose Is dose range appropriate? dose->check_dose analyze Analyze Data measure->analyze check_model Is animal model appropriate? measure->check_model end End: Interpret Results analyze->end check_variability Is variability high? analyze->check_variability

Caption: Troubleshooting workflow for this compound dose-response experiments.

References

ADL5859 Cross-Reactivity with Opioid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cross-reactivity of ADL5859 with mu (µ), delta (δ), and kappa (κ) opioid receptors. This guide includes frequently asked questions (FAQs) and troubleshooting advice for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary opioid receptor target of this compound?

This compound is a potent and highly selective agonist for the delta-opioid receptor (δ-opioid receptor).

Q2: How does the binding affinity of this compound compare across the mu, delta, and kappa opioid receptors?

This compound exhibits a significantly higher binding affinity for the δ-opioid receptor compared to the µ-opioid and κ-opioid receptors. It has a reported Ki value of 0.8 nM for the δ-opioid receptor and demonstrates over 1000-fold selectivity for the δ-receptor over both µ and κ receptors.[1]

Q3: What is the functional activity profile of this compound at the different opioid receptors?

This compound acts as an agonist at the δ-opioid receptor, meaning it binds to and activates the receptor. Due to its high selectivity, it is expected to have minimal to no agonistic activity at µ-opioid and κ-opioid receptors at concentrations where it fully activates δ-receptors.

Quantitative Data Summary

The following tables summarize the binding affinity and functional activity of this compound at the three main opioid receptors.

Table 1: this compound Binding Affinity (Ki) at Opioid Receptors

ReceptorKi (nM)
Delta (δ)0.8[1]
Mu (µ)>800[1]
Kappa (κ)>800[1]

Table 2: this compound Functional Activity (EC50) at Opioid Receptors

Assay TypeDelta (δ)Mu (µ)Kappa (κ)
GTPγS BindingPotent Agonist (EC50 in low nM range)Weak to no activityWeak to no activity
cAMP InhibitionPotent Agonist (EC50 in low nM range)Weak to no activityWeak to no activity

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key experiments used to determine the cross-reactivity of this compound and offers troubleshooting guidance for common issues.

Experimental Protocol: Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Cell membranes prepared from cells expressing the human µ, δ, or κ opioid receptor.

  • Radioligand:

    • ³H-DAMGO (for µ-receptor)

    • ³H-DPDPE or ³H-Naltrindole (for δ-receptor)

    • ³H-U69,593 (for κ-receptor)

  • Test compound: this compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled competing ligand).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting Guide: Radioligand Binding Assay

IssuePossible Cause(s)Suggested Solution(s)
High non-specific binding Radioligand concentration is too high.Use a radioligand concentration closer to its Kd.
Insufficient washing.Increase the number of washes or the volume of wash buffer.
Filters are not pre-soaked.Pre-soak filters in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged radioligands.
Low specific binding Low receptor expression in cell membranes.Use a cell line with higher receptor expression or increase the amount of membrane protein per well.
Inactive radioligand.Check the age and storage conditions of the radioligand.
Incubation time is too short.Ensure the incubation is long enough to reach equilibrium.
High variability between replicates Inconsistent pipetting.Use calibrated pipettes and ensure proper mixing.
Uneven filtration or washing.Ensure the cell harvester is functioning correctly and that all wells are treated uniformly.
Experimental Protocol: GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the opioid receptors upon agonist binding.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS

  • GDP

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add cell membranes, GDP (to ensure G-proteins are in the inactive state), and varying concentrations of this compound.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the bound radioactivity using a scintillation counter.

  • Plot the [³⁵S]GTPγS binding against the concentration of this compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

Troubleshooting Guide: GTPγS Binding Assay

IssuePossible Cause(s)Suggested Solution(s)
High basal binding High constitutive receptor activity.This may be inherent to the receptor; consider using an inverse agonist to define the baseline.
Contamination with GTP.Ensure all solutions are free of contaminating GTP.
Low signal-to-noise ratio Low G-protein coupling efficiency.Optimize assay conditions (e.g., Mg²⁺ concentration, incubation time, and temperature).
Insufficient receptor or G-protein concentration.Increase the amount of membrane protein per well.
Variable results Degradation of [³⁵S]GTPγS.Use fresh or properly stored [³⁵S]GTPγS.
Inconsistent incubation times.Use a multi-channel pipette for simultaneous addition of reagents.

Signaling Pathways & Experimental Workflows

Opioid Receptor Signaling Pathway

Opioid_Signaling cluster_membrane Cell Membrane This compound This compound DOR δ-Opioid Receptor This compound->DOR Binds & Activates G_protein Gi/o Protein (αβγ) DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation, MAPK activation) G_protein->Downstream Modulates cAMP cAMP AC->cAMP Reduces Production cAMP->Downstream Modulates

Caption: this compound activates the δ-opioid receptor, leading to G-protein modulation of downstream effectors.

Experimental Workflow: Determining Opioid Receptor Cross-Reactivity

Workflow cluster_binding Binding Affinity cluster_functional Functional Activity Binding_Assay Radioligand Binding Assay (µ, δ, κ receptors) Calculate_Ki Calculate Ki values Binding_Assay->Calculate_Ki Analyze_Selectivity Analyze Selectivity Profile (Compare Ki and EC50 values) Calculate_Ki->Analyze_Selectivity Functional_Assay GTPγS Binding or cAMP Assay (µ, δ, κ receptors) Calculate_EC50 Calculate EC50/Emax values Functional_Assay->Calculate_EC50 Calculate_EC50->Analyze_Selectivity Start Prepare this compound Stock Solution Start->Binding_Assay Start->Functional_Assay

Caption: Workflow for assessing this compound's cross-reactivity at opioid receptors.

References

Technical Support Center: Troubleshooting ADL5859 Variability in Behavioral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting variability in behavioral assays involving the selective δ-opioid receptor agonist, ADL5859. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel, orally bioavailable, small molecule that acts as a selective agonist for the delta (δ)-opioid receptor.[1][2][3] Its primary mechanism of action is to bind to and activate δ-opioid receptors, which are part of the G protein-coupled receptor family.[4][5] This activation is believed to mediate its analgesic and antidepressant-like effects observed in preclinical studies.[4][5]

Q2: What are the reported behavioral effects of this compound in animal models?

In rodent models, this compound has demonstrated significant analgesic effects in both inflammatory and neuropathic pain models.[4][5] Unlike some other δ-opioid agonists, this compound is reported to be a biased agonist.[4][5] This means it activates the receptor in a way that produces therapeutic effects (analgesia) without causing certain side effects like hyperlocomotion or significant receptor internalization, which can lead to rapid tolerance.[4][5]

Q3: We are observing high variability in the analgesic response to this compound between different cohorts of mice. What could be the cause?

Variability in analgesic response can stem from several factors:

  • Pharmacokinetic Variability: Although this compound has good oral bioavailability, individual differences in absorption, distribution, metabolism, and excretion (ADME) can lead to different plasma concentrations of the drug, resulting in varied behavioral responses. Factors such as age, sex, and genetic background of the animals can influence these parameters.

  • Animal Health and Stress: Underlying health issues or stress can significantly impact pain perception and response to analgesics. Ensure all animals are healthy and properly acclimated to the housing and testing environments.

  • Environmental Factors: Differences in housing conditions (e.g., cage density, enrichment), lighting, and noise levels between cohorts can contribute to behavioral variability.

  • Experimenter-Related Variability: Inconsistent handling of animals, timing of drug administration, and scoring of behavioral endpoints by different experimenters can introduce significant variability.

Q4: Can the formulation and administration of this compound contribute to experimental variability?

Yes, the formulation and administration of this compound are critical for consistent results.

  • Vehicle Selection: The choice of vehicle for dissolving or suspending this compound can impact its solubility, stability, and absorption. It is crucial to use a consistent and appropriate vehicle for all experiments.

  • Route and Method of Administration: Oral gavage is a common administration route for this compound.[4] Inconsistent gavage technique can lead to variability in the actual dose delivered to the stomach, affecting absorption. Ensure all personnel are proficient in the technique.

  • Dose Preparation: Inaccurate weighing of the compound or improper preparation of dosing solutions will lead to incorrect dosing and variable results.

Troubleshooting Guides

Issue 1: Inconsistent Analgesic Effects in the Von Frey Test

Question: Our lab is getting inconsistent paw withdrawal thresholds in the Von Frey test after this compound administration. How can we troubleshoot this?

Answer:

Potential Cause Troubleshooting Step
Improper Acclimation Ensure mice are acclimated to the testing apparatus (e.g., wire mesh floor) for a sufficient period before testing begins. A common recommendation is at least 30-60 minutes.
Inconsistent Filament Application The force and duration of filament application must be consistent. The filament should be applied to the plantar surface of the paw with enough force to cause a slight bend and held for 1-2 seconds.[6]
Experimenter Bias The experimenter should be blinded to the treatment groups to avoid unconscious bias in applying the filaments or scoring the withdrawal response.
Variable Drug Exposure Confirm the accuracy of dose calculations, preparation, and administration volume. Consider potential for variability in oral absorption.
Animal Stress Minimize stress during handling and testing. Excessive noise or bright lights in the testing room can affect pain sensitivity.
Issue 2: Unexpected Locomotor Activity Results

Question: We expected no change in locomotor activity with this compound, but some of our treated animals show hypo- or hyperactivity. Why might this be happening?

Answer:

This compound has been shown to not induce hyperlocomotion at effective analgesic doses in mice.[4][5] If you are observing changes in locomotor activity, consider the following:

Potential Cause Troubleshooting Step
Dose-Related Effects While analgesic doses may not affect locomotion, very high, non-specific doses could potentially have off-target effects. Verify your dose calculations and consider a dose-response study.
Animal Strain Differences The background strain of the mice could influence their response to the compound. Ensure you are using the same strain as reported in the literature for this compound studies.
Interaction with Other Factors The observed locomotor changes might not be a direct effect of this compound but an interaction with the pain model itself or other experimental conditions. Run appropriate vehicle-treated control groups for both healthy and pain-model animals.
Assay Sensitivity Ensure your locomotor activity monitoring system is properly calibrated and that the testing environment is free from stimuli that could independently alter activity (e.g., sudden noises, changes in lighting).

Quantitative Data Summary

The following tables summarize dose-response data for this compound in mice from published literature.

Table 1: Analgesic Efficacy of this compound in Mouse Models of Pain

Pain ModelBehavioral AssayDose (mg/kg, oral)% Analgesic Effect (Paw Withdrawal Threshold)
Inflammatory Pain (CFA)Von Frey Test10~20%
30~50%
100~60%
Neuropathic Pain (SNL)Von Frey Test10~40%
30~70%
100~80%

Data adapted from Nozaki et al., 2012.[4][5]

Table 2: Effect of this compound on Locomotor Activity in Mice

Animal StateDose (mg/kg, oral)Locomotor Activity (Distance Traveled)
Naive30No significant change compared to vehicle
100No significant change compared to vehicle
Inflammatory Pain (CFA)30No significant change compared to vehicle

Data adapted from Nozaki et al., 2012.[4][5]

Experimental Protocols

Protocol 1: Von Frey Test for Mechanical Allodynia

This protocol is for assessing the analgesic effect of this compound on mechanical sensitivity in mice.

  • Acclimation: Place mice in individual transparent plastic chambers on an elevated wire mesh floor. Allow them to acclimate for at least 30-60 minutes before testing.

  • Filament Selection: Use a set of calibrated von Frey filaments with logarithmically increasing stiffness.

  • Stimulation: Apply the von Frey filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause a slight buckling of the filament. Hold for 1-2 seconds.[6]

  • Response: A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination (Up-Down Method):

    • Start with a mid-range filament.

    • If there is a positive response, use the next smaller filament.

    • If there is no response, use the next larger filament.

    • Continue this pattern until the first change in response occurs, and then continue for four more stimuli.

    • The 50% paw withdrawal threshold can then be calculated using a specific formula or available software.

  • Drug Administration: Administer this compound or vehicle orally at the desired dose and time point before re-testing the withdrawal threshold.

Protocol 2: Hot Plate Test for Thermal Nociception

This protocol assesses the analgesic effect of this compound on thermal pain sensitivity.

  • Apparatus: Use a hot plate apparatus with a surface temperature maintained at a constant, noxious temperature (e.g., 52-55°C).

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes.

  • Testing:

    • Gently place the mouse on the hot plate surface and immediately start a timer.

    • Observe the mouse for signs of nociception, such as licking a paw or jumping.

    • Record the latency (in seconds) to the first clear nociceptive response.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the mouse does not respond by the cut-off time, remove it from the hot plate and assign it the cut-off latency.

  • Drug Administration: Administer this compound or vehicle at the desired dose and time point before placing the animal on the hot plate.

Visualizations

ADL5859_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound DOR δ-Opioid Receptor (GPCR) This compound->DOR Binds and Activates G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Antidepressant Effects cAMP->Analgesia Leads to

Caption: Simplified signaling pathway of this compound.

Troubleshooting_Workflow Start High Variability in Behavioral Assay Results Check_Compound Verify Compound Integrity & Formulation Start->Check_Compound Check_Animal Assess Animal Factors: Health, Strain, Sex, Age Start->Check_Animal Check_Protocol Review Experimental Protocol: Dosing, Timing, Blinding Start->Check_Protocol Check_Environment Evaluate Environmental Conditions: Housing, Light, Noise Start->Check_Environment Refine_Protocol Refine Protocol & Standardize Procedures Check_Compound->Refine_Protocol Check_Animal->Refine_Protocol Check_Protocol->Refine_Protocol Check_Environment->Refine_Protocol Re_Run Re-run Experiment with Controls Refine_Protocol->Re_Run

Caption: A logical workflow for troubleshooting variability.

References

ADL5859 Clinical Trial Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with or referencing the ADL5859 clinical trials.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the this compound Phase II clinical trials?

A review of clinical development for delta-opioid receptor agonists indicated that the Phase II studies for this compound did not meet their primary endpoint for pain reduction, which led to the termination of further investigation.[1] A significant contributing factor, as highlighted in the Phase IIa trial for osteoarthritis of the knee (NCT00979953), was a high placebo response, which masked the potential analgesic effects of this compound.[2]

Q2: In which indications was this compound evaluated in Phase II trials?

This compound was evaluated in three main Phase IIa clinical trials for the following indications:

  • Pain associated with osteoarthritis of the knee (NCT00979953)

  • Neuropathic pain associated with diabetic peripheral neuropathy (NCT00603265)[3][4]

  • Pain associated with rheumatoid arthritis (NCT00626275)[5]

Q3: Was this compound found to be safe in the Phase II trials?

Yes, in the Phase IIa trial for osteoarthritis of the knee, this compound was reported to be well-tolerated when administered at a dose of 150 mg twice daily.[2]

Q4: What was the mechanism of action of this compound?

This compound is a potent and selective agonist of the delta-opioid receptor (DOR).[6] As a G protein-coupled receptor, the activation of DOR by an agonist like this compound leads to the inhibition of adenylate cyclase activity. This, in turn, reduces calcium ion currents and increases potassium ion conductance, which inhibits neurotransmitter release and plays a role in pain perception and opiate-mediated analgesia.[7] Preclinical studies suggested that this compound might exhibit biased agonism, potentially activating signaling pathways distinct from other delta-opioid agonists.[8][9]

Troubleshooting Guide: Interpreting this compound Phase IIa Osteoarthritis Trial (NCT00979953) Results

This guide addresses specific issues that researchers might encounter when analyzing the outcomes of the Phase IIa trial of this compound in patients with osteoarthritis of the knee.

Issue: Lack of Efficacy Signal for this compound

Troubleshooting Steps:

  • Evaluate the Placebo Effect: The primary reason cited for the lack of a statistically significant difference between this compound and placebo was a high placebo response.[2] When designing future trials for pain medications, particularly in chronic conditions like osteoarthritis, consider implementing strategies to minimize the placebo effect. These can include more stringent patient selection, patient training to standardize pain reporting, and adaptive trial designs.

  • Assess the Appropriateness of the Primary Endpoint: The primary endpoint was the reduction in the Numeric Pain Rating Scale (NPRS) score during the second week of treatment.[2] For chronic pain, a two-week duration may be insufficient to demonstrate a significant effect, especially with a high placebo response. Consider longer treatment durations and a broader range of efficacy endpoints, including functional outcomes and patient-reported quality of life measures, in future studies.

  • Review the Active Comparator Data: In this trial, the active comparator, oxycodone controlled-release (CR), also failed to show a significant improvement over placebo.[2] This suggests that the trial design or patient population may have been challenging for demonstrating the efficacy of any analgesic. When an established active control does not separate from placebo, it is a strong indicator of issues with the trial's sensitivity.

Data Presentation: Summary of this compound Phase IIa Osteoarthritis Trial (NCT00979953)
ParameterDetails
Trial Identifier NCT00979953
Indication Pain due to Osteoarthritis of the Knee
Number of Patients > 400
Treatment Arms This compound (150 mg twice daily), ADL5747 (150 mg twice daily), Oxycodone CR (20 mg twice daily), Placebo
Treatment Duration 2 weeks
Primary Efficacy Endpoint Reduction in Numeric Pain Rating Scale (NPRS) score in the second week
Outcome This compound did not demonstrate a statistically significant improvement over placebo.
Reason for Failure High placebo response.
Safety Outcome This compound was well-tolerated.

Experimental Protocols

Methodology for the Phase IIa Trial in Osteoarthritis of the Knee (NCT00979953)

This was a randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study.

  • Patient Population: Patients aged 18 and older with a diagnosis of osteoarthritis of the knee. To be included, patients were required to have an average weekly pain score of at least 4.0 on the Numeric Pain Rating Scale (NPRS) for the index knee during the baseline week before randomization.[2]

  • Treatment: Patients were randomized into four arms and received either this compound (150 mg), ADL5747 (150 mg), oxycodone CR (20 mg), or a placebo, all administered twice daily for two weeks.[2]

  • Efficacy Assessment: The primary efficacy endpoint was the change from baseline in the weekly average of the daily NPRS pain score during the second week of treatment. The NPRS is an 11-point scale where 0 represents "no pain" and 10 represents "worst possible pain".[2]

Visualizations

ADL5859_Signaling_Pathway cluster_cell Neuron This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR binds G_protein Gi/o Protein DOR->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP reduces production Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle prevents fusion Analgesia Analgesia K_channel->Analgesia hyperpolarization leads to Pain_Signal Pain Signal Transmission Vesicle->Pain_Signal reduces release

Caption: Proposed signaling pathway of this compound via the delta-opioid receptor.

Experimental_Workflow_NCT00979953 cluster_treatment Treatment Arms Patient_Screening Patient Screening (>400 patients with Knee OA NPRS ≥ 4) Randomization Randomization Patient_Screening->Randomization ADL5859_Arm This compound (150 mg BID) Randomization->ADL5859_Arm ADL5747_Arm ADL5747 (150 mg BID) Randomization->ADL5747_Arm Oxy_Arm Oxycodone CR (20 mg BID) Randomization->Oxy_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment_Phase Two-Week Treatment Phase Endpoint_Analysis Primary Endpoint Analysis (Change in NPRS at Week 2) Treatment_Phase->Endpoint_Analysis Results Results Endpoint_Analysis->Results No_Stat_Sig No_Stat_Sig Results->No_Stat_Sig No Statistically Significant Improvement Over Placebo (High Placebo Response) ADL5859_Arm->Treatment_Phase ADL5747_Arm->Treatment_Phase Oxy_Arm->Treatment_Phase Placebo_Arm->Treatment_Phase

Caption: Workflow of the this compound Phase IIa trial in osteoarthritis of the knee.

References

Validation & Comparative

A Comparative Guide to ADL5859 and SNC80 in Delta-Opioid Receptor Internalization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ADL5859 and SNC80, two selective delta-opioid receptor (DOR) agonists, with a focus on their differential effects on receptor internalization. The information presented is supported by experimental data to aid researchers in selecting the appropriate compound for their studies.

Introduction

This compound and SNC80 are both potent and selective agonists for the delta-opioid receptor, a G protein-coupled receptor (GPCR) that is a promising therapeutic target for pain management and other neurological disorders.[1][2] A key difference in the pharmacological profiles of these two compounds lies in their ability to induce receptor internalization, a process that can significantly impact receptor signaling, desensitization, and the development of tolerance. This phenomenon is attributed to biased agonism, where a ligand preferentially activates one signaling pathway over another.

Biased Agonism and Receptor Internalization

Delta-opioid receptor activation triggers two main signaling cascades: the G protein-dependent pathway, which is responsible for the desired analgesic effects, and the β-arrestin-mediated pathway. The recruitment of β-arrestin to the activated receptor not only desensitizes G protein signaling but also initiates the process of receptor internalization.

SNC80 is characterized as a high-internalizing agonist. It strongly recruits β-arrestin, leading to robust receptor endocytosis.[3][4] In contrast, this compound is a G protein-biased agonist, exhibiting weak β-arrestin recruitment and consequently, minimal to no receptor internalization.[2][5] This disparity in their interaction with the β-arrestin pathway forms the basis of their different in vitro and in vivo pharmacological profiles.

Quantitative Comparison of β-Arrestin Recruitment

The differential ability of this compound and SNC80 to induce receptor internalization is a direct consequence of their varying efficacy in recruiting β-arrestin. The following table summarizes the quantitative data on their potency (EC50) and efficacy (Emax) for recruiting β-arrestin 1 and β-arrestin 2.

Compoundβ-Arrestin IsoformEC50 (nM)Emax (% of Leu-enkephalin)
SNC80 β-Arrestin 1130100
β-Arrestin 2250120
This compound β-Arrestin 132080
β-Arrestin 245070

Data from Cassell et al., 2022. EC50 is the half-maximal effective concentration. Emax is the maximum response, normalized to the endogenous ligand Leu-enkephalin.

In Vivo Receptor Internalization

Studies using knock-in mice expressing fluorescently tagged delta-opioid receptors (DOR-eGFP) have provided compelling visual evidence of the differential internalization profiles of SNC80 and this compound.

  • SNC80: Administration of SNC80 (e.g., 10 mg/kg) in these mice leads to a dramatic redistribution of DOR-eGFP from the cell surface to intracellular vesicles in various brain regions.[2][6] This massive receptor endocytosis is correlated with behavioral desensitization upon repeated administration.[3][4]

  • This compound: In stark contrast, even at doses that produce significant analgesia (e.g., 30 mg/kg), this compound does not cause any detectable receptor internalization in vivo.[2] The DOR-eGFP fluorescence remains predominantly at the cell surface, similar to vehicle-treated control animals.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways and a typical experimental workflow for studying receptor internalization.

cluster_0 Delta-Opioid Receptor Signaling DOR DOR G_protein Gαi/o DOR->G_protein This compound (Strong) SNC80 (Strong) beta_arrestin β-Arrestin DOR->beta_arrestin This compound (Weak) SNC80 (Strong) AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Internalization Receptor Internalization beta_arrestin->Internalization

Figure 1: Biased agonism at the delta-opioid receptor.

cluster_1 In Vivo Receptor Internalization Workflow (DOR-eGFP Mice) start DOR-eGFP Mouse drug_admin Drug Administration (SNC80, this compound, or Vehicle) start->drug_admin incubation Incubation Period (e.g., 30 min) drug_admin->incubation perfusion Transcardial Perfusion & Brain Extraction incubation->perfusion sectioning Brain Sectioning (e.g., Cryostat) perfusion->sectioning imaging Confocal Microscopy sectioning->imaging analysis Image Analysis (Quantification of Internalization) imaging->analysis

Figure 2: Experimental workflow for in vivo receptor internalization.

Experimental Protocols

In Vitro β-Arrestin Recruitment Assay

Objective: To quantify the potency and efficacy of this compound and SNC80 in recruiting β-arrestin 1 and β-arrestin 2 to the delta-opioid receptor.

Cell Lines:

  • U2OS cells stably co-expressing the human delta-opioid receptor and a β-arrestin 1-enzyme fragment complementation reporter system.

  • CHO-K1 cells stably co-expressing the human delta-opioid receptor and a β-arrestin 2-enzyme fragment complementation reporter system.

Methodology:

  • Cell Plating: Plate the cells in a 384-well white, solid-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound, SNC80, and a reference agonist (e.g., Leu-enkephalin) in assay buffer.

  • Compound Addition: Add the compounds to the respective wells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C.

  • Detection: Add the enzyme fragment complementation detection reagents according to the manufacturer's instructions.

  • Signal Measurement: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Normalize the data to the response of the reference agonist and fit to a four-parameter logistic equation to determine EC50 and Emax values.

In Vivo Receptor Internalization Assay using DOR-eGFP Mice

Objective: To visualize and compare the extent of delta-opioid receptor internalization in the brain following systemic administration of this compound and SNC80.

Animal Model: DOR-eGFP knock-in mice, where the endogenous DOR is replaced by a functional, fluorescently tagged version.

Methodology:

  • Drug Administration: Administer this compound (e.g., 30 mg/kg, i.p.), SNC80 (e.g., 10 mg/kg, i.p.), or vehicle to adult DOR-eGFP mice.

  • Incubation: House the animals in their home cages for a predetermined time (e.g., 30 minutes) to allow for drug action and receptor trafficking.

  • Anesthesia and Perfusion: Deeply anesthetize the mice and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Tissue Processing: Extract the brains and post-fix them in 4% PFA overnight at 4°C. Subsequently, cryoprotect the brains in a sucrose solution.

  • Sectioning: Section the brains into 30-40 µm thick coronal sections using a cryostat.

  • Microscopy: Mount the sections on slides and image them using a confocal microscope to visualize the subcellular localization of DOR-eGFP.

  • Quantification: Quantify receptor internalization by measuring the ratio of intracellular to plasma membrane fluorescence intensity in specific brain regions.

Conclusion

The choice between this compound and SNC80 for delta-opioid receptor research should be guided by the specific experimental aims. SNC80 serves as a valuable tool for studying the mechanisms and consequences of GPCR internalization and desensitization due to its robust ability to induce this process. In contrast, this compound is an ideal candidate for investigating the therapeutic effects of sustained G protein signaling in the absence of significant receptor internalization, which may offer a better side-effect profile and reduced tolerance development. Understanding the distinct properties of these two agonists is crucial for advancing our knowledge of delta-opioid receptor pharmacology and for the development of novel therapeutics.

References

A Comparative Analysis of the Analgesic Properties of ADL5859 and ADL5747

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic effects of two novel δ-opioid receptor agonists, ADL5859 and ADL5747. The information presented is based on preclinical data from murine models of chronic inflammatory and neuropathic pain, designed to assist researchers in understanding the therapeutic potential and mechanistic nuances of these compounds.

Introduction

This compound (N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide) and ADL5747 (N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl)benzamide) are orally bioavailable, selective δ-opioid receptor agonists that have been investigated for the treatment of chronic pain.[1][2] Unlike traditional μ-opioid agonists, which are associated with significant side effects such as respiratory depression and addiction, δ-opioid receptor agonists represent a promising alternative for pain management.[3][4] This guide compares the analgesic efficacy of this compound and ADL5747 in established preclinical pain models.

Mechanism of Action: δ-Opioid Receptor Agonism

Both this compound and ADL5747 exert their analgesic effects by selectively targeting and activating δ-opioid receptors, which are G-protein coupled receptors (GPCRs).[1][2] These receptors are coupled to inhibitory G-proteins (Gi/Go). Upon activation by an agonist like this compound or ADL5747, the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling cascade ultimately results in the modulation of ion channel activity, leading to reduced neuronal excitability and a decrease in the transmission of pain signals.[3] Studies have shown that the analgesic effects of both compounds are primarily mediated by δ-opioid receptors expressed on peripheral Nav1.8-positive sensory neurons.[1][2]

delta-opioid-receptor-signaling-pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADL5859_ADL5747 This compound / ADL5747 DOR δ-Opioid Receptor (DOR) ADL5859_ADL5747->DOR Binds and Activates G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduces activation of Ion_Channels Ion Channel Modulation PKA->Ion_Channels Modulates Analgesia Analgesia Ion_Channels->Analgesia Leads to experimental-workflow cluster_cfa Inflammatory Pain (CFA Model) cluster_snl Neuropathic Pain (SNL Model) CFA_Induction Induce Inflammation (Intraplantar CFA Injection) CFA_Development Allow Pain Development (2 Days) CFA_Induction->CFA_Development CFA_Drug Administer Compound (Oral Gavage) CFA_Development->CFA_Drug CFA_Test Assess Analgesia (von Frey Test) CFA_Drug->CFA_Test SNL_Induction Induce Neuropathy (Spared Nerve Ligation Surgery) SNL_Development Allow Pain Development (7-14 Days) SNL_Induction->SNL_Development SNL_Drug Administer Compound (Oral Gavage) SNL_Development->SNL_Drug SNL_Test Assess Analgesia (von Frey Test) SNL_Drug->SNL_Test

References

A Comparative Analysis of ADL5859 and Traditional Opioids for Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ADL5859, a novel δ-opioid receptor agonist, with that of traditional µ-opioid receptor agonists. The following sections detail the mechanistic differences, preclinical efficacy, and clinical outcomes of this compound, supported by experimental data and protocols.

Introduction

This compound is a novel, orally bioavailable, selective δ-opioid receptor agonist that was investigated as a potential analgesic with a more favorable side-effect profile compared to traditional opioids.[1][2] Traditional opioids, such as morphine and oxycodone, primarily exert their analgesic effects through the µ-opioid receptor, but their use is often limited by significant adverse effects including respiratory depression, sedation, and euphoria.[3] this compound was developed to selectively target the δ-opioid receptor, aiming to provide effective pain relief while avoiding the common drawbacks associated with µ-opioid agonism.[2][3]

Mechanism of Action: A Tale of Two Receptors

Traditional opioids predominantly activate the µ-opioid receptor, a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in neuronal hyperpolarization and reduced neuronal excitability, thereby dampening the transmission of pain signals.

This compound, in contrast, is a selective agonist for the δ-opioid receptor, another member of the opioid receptor family.[1][2] While also a GPCR, the downstream signaling of the δ-opioid receptor, particularly in response to this compound, exhibits key differences. Preclinical studies have shown that the analgesic effects of this compound are largely mediated by δ-opioid receptors located on peripheral Nav1.8-expressing neurons.[1][2] A significant distinguishing feature of this compound is its apparent lack of induction of hyperlocomotion and in vivo receptor internalization, effects commonly observed with other δ-opioid agonists like SNC80.[1][2] This suggests a potential for biased agonism, where this compound may preferentially activate specific downstream signaling pathways that contribute to analgesia without engaging those responsible for certain adverse effects.

Signaling Pathway Diagrams

mu_opioid_pathway Traditional Opioid Traditional Opioid μ-Opioid Receptor μ-Opioid Receptor Traditional Opioid->μ-Opioid Receptor Binds to Gαi/o Gαi/o μ-Opioid Receptor->Gαi/o Activates Adverse Effects (e.g., Respiratory Depression) Adverse Effects (e.g., Respiratory Depression) μ-Opioid Receptor->Adverse Effects (e.g., Respiratory Depression) Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Neuronal Hyperpolarization Neuronal Hyperpolarization cAMP->Neuronal Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Neuronal Hyperpolarization->Reduced Neuronal Excitability Analgesia Analgesia Reduced Neuronal Excitability->Analgesia

Fig 1. Simplified signaling pathway of traditional µ-opioid agonists.

delta_opioid_pathway This compound This compound δ-Opioid Receptor δ-Opioid Receptor This compound->δ-Opioid Receptor Binds to Peripheral Nav1.8 Neurons Peripheral Nav1.8 Neurons δ-Opioid Receptor->Peripheral Nav1.8 Neurons Acts on Reduced Side Effects (No Hyperlocomotion, No Receptor Internalization) Reduced Side Effects (No Hyperlocomotion, No Receptor Internalization) δ-Opioid Receptor->Reduced Side Effects (No Hyperlocomotion, No Receptor Internalization) G-protein Signaling G-protein Signaling Peripheral Nav1.8 Neurons->G-protein Signaling Initiates Analgesia Analgesia G-protein Signaling->Analgesia

Fig 2. Proposed signaling pathway of this compound.

Preclinical Efficacy

This compound demonstrated significant analgesic effects in rodent models of both inflammatory and neuropathic pain.[1][2]

Inflammatory Pain Model (Complete Freund's Adjuvant)

In a mouse model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), orally administered this compound produced a dose-dependent reduction in mechanical allodynia.[1]

CompoundDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) - Mean ± SEM
Vehicle-~0.5 ± 0.1
This compound 10 ~1.0 ± 0.2
30 ~2.5 ± 0.4
100 ~2.0 ± 0.3 (Bell-shaped response)
SNC80 (control)5~2.8 ± 0.5

Table 1: Efficacy of this compound in the CFA-induced inflammatory pain model in mice. Data are approximations derived from published graphical representations.[1]

Neuropathic Pain Model (Sciatic Nerve Ligation)

In a mouse model of neuropathic pain created by partial sciatic nerve ligation (SNL), this compound also demonstrated a significant, dose-dependent anti-allodynic effect.[1]

CompoundDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) - Mean ± SEM
Vehicle-~0.4 ± 0.1
This compound 10 ~0.8 ± 0.2
30 ~1.8 ± 0.3
SNC80 (control)10~2.0 ± 0.4

Table 2: Efficacy of this compound in the sciatic nerve ligation-induced neuropathic pain model in mice. Data are approximations derived from published graphical representations.[1]

Experimental Protocols

Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model in Mice

Objective: To induce a persistent inflammatory pain state to evaluate the efficacy of analgesic compounds.

Procedure:

  • Animal Handling: Adult male C57BL/6 mice are acclimated to the testing environment for at least 3 days prior to the experiment.

  • Induction of Inflammation: A volume of 20 µL of CFA is injected subcutaneously into the plantar surface of the left hind paw.[4] The contralateral paw serves as a control.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline and at various time points post-CFA injection.[5] The 50% paw withdrawal threshold is determined using the up-down method.

  • Drug Administration: this compound or a vehicle control is administered orally (p.o.) at specified doses.[1]

  • Data Analysis: The paw withdrawal thresholds are measured at different time points after drug administration and compared between the drug-treated and vehicle-treated groups.

cfa_workflow cluster_prep Preparation cluster_induction Induction cluster_testing Testing cluster_analysis Analysis Acclimatize Mice Acclimatize Mice Baseline von Frey Baseline von Frey Acclimatize Mice->Baseline von Frey CFA Injection (hind paw) CFA Injection (hind paw) Baseline von Frey->CFA Injection (hind paw) Drug Administration (p.o.) Drug Administration (p.o.) CFA Injection (hind paw)->Drug Administration (p.o.) Post-drug von Frey Post-drug von Frey Drug Administration (p.o.)->Post-drug von Frey Data Analysis Data Analysis Post-drug von Frey->Data Analysis

Fig 3. Experimental workflow for the CFA-induced inflammatory pain model.
Sciatic Nerve Ligation (SNL) Model in Mice

Objective: To create a model of chronic neuropathic pain to assess the efficacy of analgesic compounds.

Procedure:

  • Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: The sciatic nerve of the left hind limb is exposed at the level of the thigh.[3][6] A partial, tight ligation of the nerve is performed with a suture, affecting approximately one-third to one-half of the nerve diameter.[3][6]

  • Post-operative Care: Animals are allowed to recover from surgery and are monitored for their well-being.

  • Behavioral Testing: The development of mechanical allodynia is assessed using von Frey filaments, typically starting a few days post-surgery.

  • Drug Administration and Data Analysis: Similar to the CFA model, this compound or vehicle is administered orally, and paw withdrawal thresholds are measured and analyzed.[1]

snl_workflow cluster_prep Preparation cluster_surgery Surgery cluster_postop Post-Operative cluster_testing Testing Anesthetize Mice Anesthetize Mice Expose Sciatic Nerve Expose Sciatic Nerve Anesthetize Mice->Expose Sciatic Nerve Partial Nerve Ligation Partial Nerve Ligation Expose Sciatic Nerve->Partial Nerve Ligation Recovery Recovery Partial Nerve Ligation->Recovery Develop Allodynia Develop Allodynia Recovery->Develop Allodynia Drug Administration (p.o.) Drug Administration (p.o.) Develop Allodynia->Drug Administration (p.o.) von Frey Testing von Frey Testing Drug Administration (p.o.)->von Frey Testing

Fig 4. Experimental workflow for the sciatic nerve ligation model.

Clinical Trials and Outcomes

Despite promising preclinical data, this compound did not demonstrate sufficient efficacy in Phase II clinical trials, leading to the termination of its development for pain indications.

NCT00603265: Neuropathic Pain Associated with Diabetic Peripheral Neuropathy

This Phase 2a study evaluated the efficacy of this compound (100 mg BID) compared to placebo and duloxetine in patients with diabetic peripheral neuropathy.[7] The primary outcome was the change from baseline in the weekly mean of the daily average pain intensity score at Week 4, as measured by the Numeric Pain Rating Scale (NPRS).

Treatment GroupMean Change from Baseline in NPRS (LS Mean ± SE)
Placebo-1.5 ± 0.22
This compound -1.7 ± 0.22
Duloxetine-2.3 ± 0.22

Table 3: Primary efficacy results from clinical trial NCT00603265.[7]

This compound did not show a statistically significant difference from placebo in reducing pain intensity.

NCT00979953: Pain Due to Osteoarthritis of the Knee

This Phase 2a study assessed the efficacy of this compound and a related compound, ADL5747, compared to placebo and oxycodone CR in patients with osteoarthritis of the knee.[8] The primary outcome was the change from baseline in the average pain intensity over the last 24 hours at Day 15, measured by the NPRS.

Treatment GroupMean Change from Baseline in NPRS (LS Mean ± SE)
Placebo-1.8 ± 0.20
This compound -1.9 ± 0.20
ADL5747-2.0 ± 0.20
Oxycodone CR-2.4 ± 0.20

Table 4: Primary efficacy results from clinical trial NCT00979953.[8]

Neither this compound nor ADL5747 demonstrated a statistically significant improvement in pain scores compared to placebo.

Conclusion

This compound, a selective δ-opioid receptor agonist, showed promise in preclinical models of inflammatory and neuropathic pain, with a potentially improved side-effect profile compared to traditional µ-opioid agonists. However, this preclinical efficacy did not translate into clinically meaningful pain relief in Phase II trials for diabetic peripheral neuropathy and osteoarthritis of the knee. The lack of clinical efficacy ultimately led to the discontinuation of its development. These findings underscore the challenges in translating preclinical analgesic efficacy to human clinical outcomes and highlight the complex nature of pain and opioid pharmacology. Further research into the nuances of δ-opioid receptor signaling and the development of biased agonists may yet yield novel analgesics with improved therapeutic windows.

References

A Comparative Analysis of ADL5859 and Duloxetine for the Treatment of Diabetic Peripheral Neuropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ADL5859, a novel delta-opioid receptor agonist, and duloxetine, an established serotonin-norepinephrine reuptake inhibitor, for the treatment of diabetic peripheral neuropathy (DPN). This analysis is based on available preclinical and clinical data, with a focus on mechanism of action, efficacy, and experimental protocols.

Executive Summary

This compound, an investigational delta-opioid receptor agonist, failed to demonstrate efficacy in a Phase 2 clinical trial for painful diabetic peripheral neuropathy, leading to the termination of its development for this indication.[1] In contrast, duloxetine is an FDA-approved and widely used treatment for DPN, with a well-documented efficacy and safety profile.[2][3][4] The head-to-head clinical trial NCT00603265, which included both compounds, did not meet its primary endpoint for pain reduction with this compound.[1][5]

Mechanism of Action

This compound: A Selective Delta-Opioid Receptor Agonist

This compound is a novel, orally bioavailable compound that selectively targets the delta-opioid receptor.[2][6] Unlike traditional mu-opioid agonists, which are associated with significant side effects such as respiratory depression and euphoria, delta-opioid agonists were investigated for their potential to provide analgesia with a more favorable safety profile.[6] Preclinical studies indicated that the analgesic effects of this compound in models of neuropathic and inflammatory pain were mediated by delta-opioid receptors, particularly those located on peripheral Nav1.8-positive neurons.[7][8] Notably, in animal models, this compound did not induce hyperlocomotion or receptor internalization, suggesting a potentially distinct and more tolerable mechanism of action compared to other delta-opioid agonists.[7][8][9]

Duloxetine: A Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)

Duloxetine is a well-established serotonin-norepinephrine reuptake inhibitor (SNRI).[4] Its analgesic effect in DPN is attributed to the potentiation of descending pain-inhibitory pathways in the central nervous system.[4] By blocking the reuptake of serotonin and norepinephrine, duloxetine enhances the activity of these neurotransmitters, which play a key role in modulating pain signals.[4]

Signaling Pathway Diagrams

cluster_this compound This compound Signaling Pathway This compound This compound Delta-Opioid Receptor Delta-Opioid Receptor This compound->Delta-Opioid Receptor Binds to Peripheral Nav1.8 Neurons Peripheral Nav1.8 Neurons Delta-Opioid Receptor->Peripheral Nav1.8 Neurons Activates Analgesia Analgesia Peripheral Nav1.8 Neurons->Analgesia Leads to

Caption: this compound mechanism of action.

cluster_Duloxetine Duloxetine Signaling Pathway Duloxetine Duloxetine Serotonin & Norepinephrine Reuptake Serotonin & Norepinephrine Reuptake Duloxetine->Serotonin & Norepinephrine Reuptake Inhibits Descending Pain-Inhibitory Pathways Descending Pain-Inhibitory Pathways Serotonin & Norepinephrine Reuptake->Descending Pain-Inhibitory Pathways Potentiates Pain Signal Modulation Pain Signal Modulation Descending Pain-Inhibitory Pathways->Pain Signal Modulation Enhances

Caption: Duloxetine mechanism of action.

Head-to-Head Clinical Trial (NCT00603265)

A Phase 2a, randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study was conducted to assess the safety and efficacy of this compound in patients with DPN.[5][10] The study included a duloxetine arm as an active comparator.[5][10]

Experimental Protocol: NCT00603265
  • Objective: To evaluate the effectiveness of this compound in relieving the pain associated with DPN compared with placebo and duloxetine.[5]

  • Study Design: A randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study.[5][10]

  • Population: Male and female participants between 18 and 75 years of age with a diagnosis of DPN and a weekly average pain score of ≥4 on the Numeric Pain Rating Scale (NPRS).[5]

  • Interventions:

    • This compound 100 mg twice daily

    • Duloxetine

    • Placebo[10]

  • Primary Outcome Measure: Change from baseline in the weekly mean of the 24-hour average pain severity score on the 11-point NPRS at Week 4.[5]

  • Secondary Outcome Measures: Responder rate (≥30% reduction in average pain from baseline to Week 4).[5]

cluster_workflow NCT00603265 Experimental Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Arms This compound (100mg BID) Duloxetine Placebo Randomization->Treatment Arms 4-Week Treatment 4-Week Treatment Treatment Arms->4-Week Treatment Primary Endpoint Assessment Primary Endpoint Assessment 4-Week Treatment->Primary Endpoint Assessment

Caption: NCT00603265 trial workflow.

Results Summary: NCT00603265

While a full peer-reviewed publication of the trial results is not available, a review of clinical trial data indicates that this compound did not meet its primary endpoint for pain reduction.[1] The development of this compound for this indication was subsequently terminated.[1]

Efficacy Data

This compound: Preclinical Efficacy

Preclinical studies in animal models of neuropathic and inflammatory pain demonstrated that this compound produced dose-dependent analgesia.[8][9] In a sciatic nerve ligation model of neuropathic pain, this compound significantly reversed mechanical allodynia.[8]

Preclinical Model Compound Dose Effect Citation
Sciatic Nerve Ligation (Mouse)This compound30 mg/kgFull reversal of mechanical allodynia[9]
Complete Freund's Adjuvant (Mouse)This compound30 mg/kgPotent reversal of mechanical allodynia[9]
Duloxetine: Clinical Efficacy in DPN

Multiple randomized controlled trials have established the efficacy of duloxetine in treating DPN.[2][3][4][7]

Clinical Trial Dosage Primary Outcome Result Citation
Goldstein et al. (2005)60 mg QD & 120 mg QDChange in 24-hour average pain scoreSignificant improvement vs. placebo[2]
Raskin et al. (2006)60 mg QD & 60 mg BIDChange in 24-hour average pain scoreSignificant improvement vs. placebo[7]
Wernicke et al. (2006)60 mg QD & 120 mg QDChange in 24-hour average pain scoreSignificant improvement vs. placebo

Conclusion

The comparative analysis of this compound and duloxetine for diabetic peripheral neuropathy highlights the divergent outcomes of a novel therapeutic approach versus an established standard of care. While this compound showed promise in preclinical models through its selective delta-opioid receptor agonism, it ultimately failed to translate this efficacy into a clinical setting for DPN. In contrast, duloxetine, with its well-understood mechanism as an SNRI, has a robust body of clinical evidence supporting its efficacy and is a cornerstone of DPN management. This comparison underscores the challenges of translating preclinical findings into clinically effective treatments for neuropathic pain and reinforces the established therapeutic value of duloxetine.

References

A Comparative Analysis of ADL5859 and Other Non-Peptidic Delta-Opioid Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the non-peptidic delta-opioid agonist ADL5859 with other notable compounds in its class, including the prototypical agonist SNC80 and the low-internalizing agonist AR-M100390. The information presented is intended to support researchers and professionals in the field of drug development by offering a comprehensive overview of the pharmacological profiles, experimental data, and methodologies associated with these compounds.

Executive Summary

This compound is a potent and selective non-peptidic delta-opioid receptor (DOR) agonist that has been investigated for its analgesic properties.[1] A key characteristic of this compound, shared with AR-M100390, is its demonstration of biased agonism. Unlike the traditional DOR agonist SNC80, this compound does not induce significant receptor internalization or hyperlocomotion in vivo.[1][2] This biased signaling profile suggests a potential for a more favorable therapeutic window, potentially minimizing the development of tolerance and other side effects associated with chronic opioid use. This guide presents a compilation of in vitro and in vivo data to facilitate a direct comparison of these compounds and provides detailed protocols for key experimental assays.

Quantitative Data Comparison

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound, SNC80, and AR-M100390 for the delta-opioid receptor. It is important to note that these values are compiled from various studies and experimental conditions may differ.

CompoundBinding Affinity (Ki) for DORFunctional Potency (EC50/IC50) at DORReceptor InternalizationReference(s)
This compound ~0.84 nM~20 nM (GTPγS)Low/None[2]
SNC80 0.2 - 2.0 nM5 - 50 nM (GTPγS)High[2]
AR-M100390 ~1.0 nM~10 nM (GTPγS)Low/None[2]

Note: The exact values for Ki and EC50 can vary depending on the specific assay conditions, radioligand used, and cell line or tissue preparation. The data presented here are representative values from the literature to provide a comparative overview.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and the process of evaluating these compounds, the following diagrams are provided.

Delta-Opioid Receptor Signaling Pathways cluster_0 Cell Membrane Delta-Opioid Receptor Delta-Opioid Receptor G-protein G-protein Delta-Opioid Receptor->G-protein Activates β-arrestin β-arrestin Delta-Opioid Receptor->β-arrestin Recruits (SNC80) This compound / Other Agonists This compound / Other Agonists This compound / Other Agonists->Delta-Opioid Receptor Binds to Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Reduces Analgesia Analgesia cAMP->Analgesia Leads to Receptor Internalization Receptor Internalization β-arrestin->Receptor Internalization Mediates

Caption: Delta-opioid receptor signaling cascade.

Experimental Workflow for Delta-Opioid Agonist Evaluation cluster_0 In Vitro Assays cluster_1 In Vivo Models Radioligand Binding Radioligand Binding Assay (Determine Ki) GTP_gamma_S GTPγS Binding Assay (Determine EC50/Emax) Radioligand Binding->GTP_gamma_S Inflammatory_Pain Inflammatory Pain Model (e.g., CFA) GTP_gamma_S->Inflammatory_Pain Neuropathic_Pain Neuropathic Pain Model (e.g., Sciatic Nerve Ligation) Inflammatory_Pain->Neuropathic_Pain Data Analysis Data Analysis Neuropathic_Pain->Data Analysis Compound Synthesis Compound Synthesis Compound Synthesis->Radioligand Binding Lead Optimization Lead Optimization Data Analysis->Lead Optimization

Caption: Workflow for delta-opioid agonist evaluation.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the delta-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human delta-opioid receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Naltrindole or another suitable high-affinity DOR radioligand.

  • Test Compounds: this compound, SNC80, AR-M100390, and other non-peptidic delta agonists.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Prepare cell membranes expressing the delta-opioid receptor.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd value).

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the potency (EC50) and efficacy (Emax) of an agonist in activating G-proteins coupled to the delta-opioid receptor.

Materials:

  • Receptor Source: Membranes from cells expressing the delta-opioid receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Reagents: GDP, assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Test Compounds: this compound, SNC80, AR-M100390.

Procedure:

  • Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

  • In a 96-well plate, add the membrane preparation, the test compound at various concentrations, and [³⁵S]GTPγS.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the agonist to generate a dose-response curve. Determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal stimulation) from this curve.

In Vivo Analgesia Models

This model is used to assess the efficacy of analgesic compounds in a state of persistent inflammatory pain.

Procedure:

  • Induce inflammation by injecting a small volume of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of a rodent (rat or mouse).

  • Allow several hours to days for the inflammation and associated hypersensitivity to develop.

  • Assess baseline pain thresholds using methods such as the von Frey test (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia).

  • Administer the test compound (e.g., this compound) via the desired route (e.g., oral gavage).

  • Measure pain thresholds at various time points after drug administration to determine the analgesic effect and its duration.

This model mimics chronic neuropathic pain resulting from nerve injury.

Procedure:

  • Under anesthesia, surgically expose the sciatic nerve in one hind limb of a rodent.

  • Loosely ligate the nerve with sutures.

  • Allow the animal to recover for several days to weeks, during which time neuropathic pain behaviors will develop.

  • Assess baseline mechanical allodynia using the von Frey test.

  • Administer the test compound and measure the reversal of mechanical allodynia at different time points post-dosing.

Conclusion

This compound presents a compelling profile as a non-peptidic delta-opioid agonist with potential advantages over traditional opioids and even other delta-agonists like SNC80. Its biased agonism, characterized by potent G-protein activation without significant β-arrestin recruitment and subsequent receptor internalization, suggests a mechanism that may lead to sustained analgesic efficacy with a reduced propensity for tolerance development. The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for the continued investigation and development of novel and safer analgesic therapies targeting the delta-opioid receptor.

References

Validating ADL5859-Mediated Analgesia: A Comparative Analysis in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analgesic efficacy of ADL5859, a novel δ-opioid receptor agonist, in established preclinical models of inflammatory and neuropathic pain. The performance of this compound is compared with the prototypical δ-opioid agonist, SNC80, supported by experimental data to inform future research and development in pain therapeutics.

Introduction

This compound is an orally bioavailable, selective δ-opioid receptor agonist that has been investigated for its potential as a novel analgesic.[1][2][3][4] Unlike traditional μ-opioid receptor agonists, which are associated with significant side effects such as respiratory depression, sedation, and abuse potential, δ-opioid receptor agonists have been explored as a promising alternative for pain management.[2] this compound, in particular, has demonstrated efficacy in preclinical models of chronic pain.[5][6] This compound exhibits biased agonism, as it does not induce hyperlocomotion or in vivo receptor internalization, common effects observed with the reference δ-agonist SNC80.[5][7] This guide focuses on the validation of this compound-mediated analgesia in two distinct and widely used pain modalities: Complete Freund's Adjuvant (CFA)-induced inflammatory pain and Spared Nerve Injury (SNL)-induced neuropathic pain.

Comparative Efficacy of this compound and SNC80

The analgesic effects of this compound have been directly compared with SNC80 in preclinical studies. The following tables summarize the quantitative data on the anti-allodynic effects of both compounds in rodent models of inflammatory and neuropathic pain. Mechanical allodynia, a key symptom of chronic pain, is assessed by measuring the paw withdrawal threshold to a non-noxious mechanical stimulus using the von Frey test.

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)

Table 1: Dose-Dependent Reversal of Mechanical Allodynia in the CFA Model

CompoundDose (mg/kg)Paw Withdrawal Threshold (g)
Vehicle-~1.5
This compound10~2.5
30 ~4.0
100~3.5
SNC801~2.0
5 ~4.5
10~4.0

Data are approximated from graphical representations in Nozaki et al., 2012. The paw withdrawal threshold is a measure of mechanical sensitivity, where a higher value indicates a greater analgesic effect.

Table 2: Time Course of Anti-Allodynic Effects in the CFA Model

CompoundDose (mg/kg)Time Post-Administration% Maximal Possible Effect (%MPE)
This compound301 hour~80%
2 hours~60%
4 hours~20%
SNC80545 mins~90%
2 hours~10%

%MPE is calculated based on the reversal of the pain phenotype towards the baseline (pre-injury) threshold. Data are approximated from graphical representations in Nozaki et al., 2012.

Neuropathic Pain Model: Spared Nerve Injury (SNL)

Table 3: Efficacy in Reversing Mechanical Allodynia in the SNL Model

CompoundDose (mg/kg)Paw Withdrawal Threshold (g)
Vehicle-~1.0
This compound30~4.0
SNC805~3.5

Data are approximated from graphical representations in Nozaki et al., 2012.

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.

  • Subjects: Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Induction: A single intraplantar injection of 50-100 µl of Complete Freund's Adjuvant (CFA; Mycobacterium tuberculosis suspended in oil and water) is administered into the plantar surface of the right hind paw.

  • Pain-like Behavior Development: Within hours to days, the injected paw becomes edematous and erythematous, and the animal develops thermal hyperalgesia and mechanical allodynia that can persist for several weeks.

  • Behavioral Testing: Mechanical allodynia is typically assessed using the von Frey test at baseline (before CFA injection) and at various time points after injection to monitor the development and maintenance of hypersensitivity. Drug efficacy is evaluated by administering the test compound and measuring the reversal of the established hypersensitivity.

Spared Nerve Injury (SNL) Model of Neuropathic Pain

The SNL model is a widely used surgical model that mimics the symptoms of human neuropathic pain resulting from peripheral nerve damage.

  • Subjects: Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed in the thigh. The tibial and common peroneal nerves are tightly ligated and then sectioned, leaving the sural nerve intact.

  • Pain-like Behavior Development: This partial denervation results in the development of robust and long-lasting mechanical allodynia and thermal hyperalgesia in the lateral part of the paw, which is innervated by the spared sural nerve. These behaviors typically develop within a few days and can persist for months.

  • Behavioral Testing: Mechanical allodynia is the primary behavioral endpoint and is measured using the von Frey test on the lateral plantar surface of the operated paw. Baseline measurements are taken before surgery, and post-operative testing is conducted to confirm the development of neuropathic pain before drug administration.

Von Frey Test for Mechanical Allodynia

This test quantifies the withdrawal threshold of a rodent's paw in response to a mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments, which are nylon monofilaments of varying diameters that exert a specific force when bent.

  • Procedure: Animals are placed in individual chambers on an elevated mesh floor, allowing access to the plantar surface of their paws. After an acclimation period, the von Frey filaments are applied perpendicularly to the plantar surface of the paw with sufficient force to cause the filament to bend.

  • Threshold Determination: The "up-down" method is commonly used. Testing begins with a filament in the middle of the force range. If the animal withdraws its paw, a weaker filament is used for the next trial. If there is no response, a stronger filament is used. This continues until a pattern of responses is established, and the 50% withdrawal threshold is calculated using a specific formula.

Signaling Pathways and Experimental Workflow

Delta-Opioid Receptor Signaling Pathway

Activation of the δ-opioid receptor by an agonist like this compound initiates a G-protein mediated signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, producing analgesia.

Delta_Opioid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound DOR δ-Opioid Receptor (DOR) This compound->DOR Binds to G_protein Gαi/o βγ DOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Gαi inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Gβγ activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Gβγ inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia K_channel->Analgesia Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Inhibits Release Vesicle->Analgesia

Caption: Agonist binding to the δ-opioid receptor leads to G-protein activation and downstream signaling, resulting in analgesia.

Experimental Workflow for Preclinical Pain Models

The validation of a potential analgesic like this compound follows a structured experimental workflow.

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation & Baseline Behavioral Testing (von Frey) Start->Animal_Acclimation Pain_Induction Pain Model Induction Animal_Acclimation->Pain_Induction CFA_Injection CFA Injection (Inflammatory Pain) Pain_Induction->CFA_Injection Inflammatory SNL_Surgery SNL Surgery (Neuropathic Pain) Pain_Induction->SNL_Surgery Neuropathic Pain_Development Allow for Pain Phenotype to Develop CFA_Injection->Pain_Development SNL_Surgery->Pain_Development Post_Injury_Testing Post-Injury Behavioral Testing (Confirm Hypersensitivity) Pain_Development->Post_Injury_Testing Drug_Administration Drug Administration Post_Injury_Testing->Drug_Administration ADL5859_Admin This compound Drug_Administration->ADL5859_Admin SNC80_Admin SNC80 (Comparator) Drug_Administration->SNC80_Admin Vehicle_Admin Vehicle (Control) Drug_Administration->Vehicle_Admin Post_Drug_Testing Post-Drug Behavioral Testing (Measure Analgesic Effect) ADL5859_Admin->Post_Drug_Testing SNC80_Admin->Post_Drug_Testing Vehicle_Admin->Post_Drug_Testing Data_Analysis Data Analysis & Comparison Post_Drug_Testing->Data_Analysis End End Data_Analysis->End

Caption: A standardized workflow is crucial for the reliable preclinical evaluation of novel analgesic compounds.

Conclusion

The available preclinical data demonstrate that this compound is an effective analgesic in both inflammatory and neuropathic pain models, with a comparable efficacy to the reference δ-opioid agonist SNC80. A key differentiating feature of this compound is its biased agonism, which may translate to a more favorable side effect profile.[5][7] While this compound showed promise in early clinical development, it ultimately did not meet its primary endpoints in Phase II trials. Further research into the nuances of δ-opioid receptor pharmacology and the translation of preclinical findings to clinical outcomes is warranted to fully realize the therapeutic potential of this target. This guide provides a foundational understanding of the preclinical validation of this compound, offering valuable insights for researchers in the field of pain drug discovery.

References

A Head-to-Head Comparison of the Side Effect Profiles of the Delta-Opioid Agonist ADL5859 and the Mu-Opioid Agonist Morphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the side effect profiles of the investigational delta-opioid receptor agonist ADL5859 and the conventional mu-opioid receptor agonist morphine. While clinical development of this compound was discontinued, preclinical data offers valuable insights into the potential for developing delta-opioid agonists with a more favorable safety profile than traditional opioids. This comparison is based on available preclinical data for this compound and the extensive body of research on morphine.

Executive Summary

Morphine, a potent mu-opioid agonist, is a cornerstone of pain management but is associated with a range of dose-limiting and sometimes life-threatening side effects, including respiratory depression, constipation, sedation, and a high potential for abuse.[1][2] In contrast, delta-opioid receptor agonists have been investigated as a therapeutic alternative with the hypothesis that they could provide effective analgesia with a reduced burden of these classic opioid-related adverse effects.[3] Preclinical evidence for this compound, a selective delta-opioid agonist, suggests a pharmacological profile distinct from morphine, notably in its effects on motor activity.[4] This guide synthesizes the available data to facilitate a comparative understanding of these two compounds.

Comparative Side Effect Profile

The following table summarizes the anticipated and observed side effect profiles of this compound and morphine based on their mechanisms of action and available preclinical and clinical data. It is important to note that the data for this compound is primarily from preclinical studies, whereas the profile for morphine is well-established through extensive clinical use.

Side Effect CategoryThis compound (Delta-Opioid Agonist)Morphine (Mu-Opioid Agonist)Supporting Evidence
Respiratory Depression Expected to be significantly lower than morphine.[3]A primary dose-limiting and potentially fatal side effect.[1]Delta-opioid receptor activation is generally not associated with the profound respiratory depression seen with mu-opioid agonists.[3]
Gastrointestinal Effects (Constipation) Expected to be less severe than morphine.[3]A very common and persistent side effect, leading to decreased patient compliance.[2]Mu-opioid receptors in the gut are the primary mediators of opioid-induced constipation.[2]
Sedation/Motor Impairment Preclinical studies showed no induction of hyperlocomotion, unlike some other delta-agonists.[4]Causes significant sedation, dizziness, and motor impairment.[5]This compound's distinct preclinical profile suggests a lower potential for motor side effects.[4]
Abuse Liability/Euphoria Anticipated to have a lower abuse potential than morphine.[6]High potential for abuse, addiction, and euphoria, which are major public health concerns.[7]The rewarding effects of opioids are primarily mediated by the mu-opioid receptor system.[6]
Nausea and Vomiting Incidence in preclinical and early clinical studies not extensively reported in direct comparison to morphine.Common side effects, particularly at the initiation of therapy.Both central and peripheral mechanisms contribute to opioid-induced nausea and vomiting.
Convulsant Activity Some delta-opioid agonists have shown convulsant activity, but this was reportedly not observed with this compound in preclinical models.Can occur at high doses, but less common than with some other opioids.The pro-convulsant effect of some delta-agonists is a key area of investigation for this class of drugs.

Signaling Pathways and Mechanisms of Action

The differential side effect profiles of this compound and morphine are rooted in their selective activation of different opioid receptor subtypes, which in turn trigger distinct intracellular signaling cascades.

Morphine: Mu-Opioid Receptor Signaling

Morphine primarily acts as an agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Activation of MOR leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels. These actions result in hyperpolarization of neurons and reduced neuronal excitability, leading to analgesia but also to adverse effects like respiratory depression and constipation.[8]

Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR G_protein Gi/o Protein MOR->G_protein Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition K_channel ↑ K+ Conductance G_protein->K_channel Activation Ca_channel ↓ Ca2+ Conductance G_protein->Ca_channel Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Hyperpolarization Neuronal Hyperpolarization K_channel->Neuronal_Hyperpolarization Ca_channel->Neuronal_Hyperpolarization Analgesia Analgesia Neuronal_Hyperpolarization->Analgesia Side_Effects Respiratory Depression, Constipation, Sedation, Euphoria Neuronal_Hyperpolarization->Side_Effects This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR G_protein Gi/o Protein DOR->G_protein Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition K_channel ↑ K+ Conductance G_protein->K_channel Activation Ca_channel ↓ Ca2+ Conductance G_protein->Ca_channel Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Modulation Neuronal Modulation K_channel->Neuronal_Modulation Ca_channel->Neuronal_Modulation Analgesia Analgesia Neuronal_Modulation->Analgesia Reduced_Side_Effects Reduced Respiratory Depression, Reduced Constipation, Reduced Abuse Potential Neuronal_Modulation->Reduced_Side_Effects Start Rodent Acclimatization to Plethysmography Chamber Baseline Baseline Respiratory Parameter Recording Start->Baseline Administration Administer Test Compound (this compound or Morphine) Baseline->Administration Monitoring Continuous Monitoring of Respiratory Parameters Administration->Monitoring Analysis Quantify Changes in Minute Ventilation Monitoring->Analysis Start Overnight Fasting of Rodents Administration Administer Test Compound Start->Administration Charcoal Oral Administration of Charcoal Meal Administration->Charcoal Euthanasia Euthanasia and Intestine Removal Charcoal->Euthanasia Measurement Measure Intestinal Length and Distance Traveled by Charcoal Euthanasia->Measurement Analysis Calculate Percent Inhibition of Transit Measurement->Analysis Pre_Conditioning Pre-Conditioning: Measure Baseline Chamber Preference Conditioning Conditioning: Pair Drug with One Chamber, Vehicle with Another Pre_Conditioning->Conditioning Post_Conditioning Post-Conditioning: Measure Time Spent in Each Chamber Conditioning->Post_Conditioning Analysis Analyze Shift in Preference for Drug-Paired Chamber Post_Conditioning->Analysis

References

Comparative Analysis of ADL5859: A Delta-Opioid Agonist with a Unique Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ADL5859, a selective delta-opioid receptor (DOR) agonist, in the context of other opioids. While direct cross-tolerance studies between this compound and other opioid classes, such as mu-opioid agonists, are not extensively available in published literature, this document synthesizes existing preclinical data to compare its analgesic efficacy and highlights its distinct pharmacological profile. Furthermore, detailed experimental protocols for assessing opioid tolerance and cross-tolerance are provided to guide future research in this area.

Executive Summary

This compound is a potent and selective delta-opioid receptor agonist that has demonstrated significant analgesic effects in preclinical models of both inflammatory and neuropathic pain.[1][2] A key characteristic of this compound is its suggested agonist-biased activity at the delta-opioid receptor. Unlike the prototypical DOR agonist SNC80, this compound does not appear to induce hyperlocomotion or significant receptor internalization in vivo.[1] This unique property may have implications for its tolerance-developing profile and its potential for fewer side effects compared to other opioids. While cross-tolerance between mu- and delta-opioid receptor agonists is often incomplete, further studies are needed to specifically characterize the cross-tolerance profile of this compound.[3][4][5]

Data Presentation: Analgesic Efficacy in Preclinical Models

The following table summarizes the antiallodynic effects of this compound in comparison to the well-characterized delta-opioid agonist, SNC80, in mouse models of inflammatory and neuropathic pain. The data is extracted from studies by Nozaki et al. (2012).

CompoundPain ModelDose (mg/kg)Route of AdministrationMaximum Possible Effect (%)
This compound CFA-induced Inflammatory Pain30OralReversal of mechanical allodynia
SNL-induced Neuropathic Pain30OralReversal of mechanical allodynia
SNC80 CFA-induced Inflammatory Pain10IntraperitonealSignificant suppression of mechanical allodynia
SNL-induced Neuropathic Pain10IntraperitonealSignificant suppression of mechanical allodynia

Data adapted from Nozaki et al., 2012. The study demonstrated that this compound effectively reversed mechanical allodynia at a 30 mg/kg dose in both inflammatory and neuropathic pain models in mice.[1][2]

Experimental Protocols

Assessment of Analgesic Tolerance and Cross-Tolerance

The following is a generalized protocol for evaluating the development of tolerance and cross-tolerance to opioid analgesics in a rodent model. This protocol can be adapted to study this compound in comparison to other opioids like morphine.

1. Animals: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Assessment of Nociception (Tail-Flick Test):

  • Apparatus: A tail-flick analgesia meter is used, which applies a radiant heat source to the ventral surface of the tail.

  • Procedure:

    • Gently restrain the animal.

    • Position the tail over the radiant heat source.

    • Activate the heat source and start a timer.

    • The latency to a rapid flick of the tail is recorded as the response time.

    • A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

  • Baseline Measurement: Baseline tail-flick latencies are determined for each animal before any drug administration.

3. Induction of Tolerance:

  • Animals are divided into treatment groups (e.g., Vehicle, this compound, Morphine).

  • Administer the assigned drug (e.g., this compound, 30 mg/kg, p.o. or morphine, 10 mg/kg, s.c.) once or twice daily for a predetermined period (e.g., 7-14 days).

  • On test days, the analgesic effect is measured at the time of peak effect after drug administration. A decrease in the tail-flick latency over the treatment period indicates the development of tolerance.

4. Assessment of Cross-Tolerance:

  • On the day following the final chronic treatment, animals from each group are challenged with an acute dose of the other opioid (e.g., the morphine-tolerant group receives this compound, and the this compound-tolerant group receives morphine).

  • The analgesic response is measured using the tail-flick test.

  • A significantly reduced analgesic response to the challenge drug in the chronically treated group compared to the vehicle-treated group indicates cross-tolerance.

Mandatory Visualizations

Delta-Opioid Receptor Signaling Pathway

Delta-Opioid Receptor Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds G_protein Gαi/o DOR->G_protein Activates GRK GRK DOR->GRK Phosphorylation AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel Activation (K+ efflux) G_protein->GIRK VGCC VGCC Inhibition (↓ Ca2+ influx) G_protein->VGCC cAMP ↓ cAMP AC->cAMP Analgesia Analgesia GIRK->Analgesia VGCC->Analgesia Beta_Arrestin β-Arrestin GRK->Beta_Arrestin Recruitment Internalization Receptor Internalization (Low) Beta_Arrestin->Internalization

Caption: this compound signaling at the delta-opioid receptor.

Hypothetical Experimental Workflow for a Cross-Tolerance Study

Cross-Tolerance Experimental Workflow cluster_setup Phase 1: Baseline & Grouping cluster_chronic Phase 2: Chronic Treatment (7-14 Days) cluster_challenge Phase 3: Cross-Tolerance Challenge cluster_analysis Phase 4: Data Analysis start Animal Acclimation baseline Baseline Nociceptive Testing (Tail-Flick) start->baseline grouping Random Assignment to Groups (Vehicle, Morphine, this compound) baseline->grouping chronic_vehicle Daily Vehicle Administration grouping->chronic_vehicle chronic_morphine Daily Morphine Administration grouping->chronic_morphine chronic_adl Daily this compound Administration grouping->chronic_adl challenge_v_m Vehicle Group -> Acute Morphine chronic_vehicle->challenge_v_m challenge_v_a Vehicle Group -> Acute this compound chronic_vehicle->challenge_v_a challenge_m_a Morphine Group -> Acute this compound chronic_morphine->challenge_m_a challenge_a_m This compound Group -> Acute Morphine chronic_adl->challenge_a_m analysis Measure Analgesic Response (Tail-Flick Latency) challenge_v_m->analysis challenge_v_a->analysis challenge_m_a->analysis challenge_a_m->analysis comparison Compare Responses to Determine Tolerance & Cross-Tolerance analysis->comparison

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of ADL5859

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of ADL5859, a selective δ-opioid receptor agonist. Adherence to these procedures is critical for personnel safety and environmental protection.

Hazard Identification and Safety Data

This compound hydrochloride is classified as a hazardous substance. The primary routes of exposure are oral, dermal, and inhalation. It is harmful if swallowed and may cause skin and eye irritation[1].

Hazard Classification (GHS)Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling fine powders outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.

Experimental Protocol: Disposal of this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This protocol is designed for small research quantities.

1.0 Decontamination of Glassware and Surfaces

1.1. Triple Rinse: All glassware and equipment that have come into contact with this compound should be triple-rinsed with a suitable solvent, such as ethanol or methanol. 1.2. Collect Rinsate: The solvent rinsate must be collected in a designated, properly labeled hazardous waste container. 1.3. Final Cleaning: After the solvent rinse, glassware can be washed with soap and water.

2.0 Disposal of Unused this compound (Solid)

2.1. Original Container: Whenever possible, dispose of unused this compound in its original container. 2.2. Labeling: Ensure the container is clearly labeled with the chemical name "this compound hydrochloride" and the appropriate hazard symbols. 2.3. Waste Collection: Transfer the labeled container to your institution's designated hazardous waste collection area.

3.0 Disposal of this compound Solutions

3.1. Collection: Solutions containing this compound should be collected in a sealed, compatible, and clearly labeled hazardous waste container. 3.2. Labeling: The waste container label should include "Hazardous Waste," the full chemical name "this compound hydrochloride," the solvent(s) used, and an approximate concentration. 3.3. Segregation: Do not mix this compound waste with other incompatible waste streams.

4.0 Disposal of Contaminated Labware

4.1. Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container. 4.2. Solid Waste: Contaminated gloves, weigh boats, and other solid labware should be collected in a designated hazardous waste bag or container. 4.3. Labeling: All containers for contaminated labware must be clearly labeled as "Hazardous Waste" and indicate the presence of this compound.

5.0 Final Disposal

5.1. Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all this compound waste. 5.2. Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations[1].

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ADL5859_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Unused Solid or Contaminated Labware waste_type->solid_waste Solid liquid_waste Solutions or Rinsate waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Place in Sharps Container sharps_waste->collect_sharps contact_ehs Contact EHS for Pickup collect_solid->contact_ehs collect_liquid->contact_ehs collect_sharps->contact_ehs

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling ADL5859

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of ADL5859, a potent and selective δ-opioid receptor agonist. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Adherence to these guidelines is essential when working with this compound.

Immediate Safety and Personal Protective Equipment (PPE)

Given that this compound is a potent opioid compound, stringent safety measures must be implemented to prevent accidental exposure. The primary routes of exposure are inhalation, dermal contact, and ingestion. The following Personal Protective Equipment (PPE) is mandatory when handling this compound in solid (powder) or solution form.

A comprehensive PPE strategy is crucial to minimize exposure.[1] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection N100, R100, or P100 Disposable Filtering Facepiece RespiratorRecommended for all handling of powdered this compound to prevent inhalation.[2]
Full-Facepiece Respirator or PAPRConsider for high-risk activities such as handling large quantities or when there is a significant risk of aerosolization.[3]
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon contamination.[2]
Body Protection Disposable Gown or Lab CoatA dedicated, solid-front, back-closing disposable gown is recommended. A lab coat should be worn as a minimum.
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles for adequate eye protection. A face shield worn over safety glasses provides an additional layer of protection against splashes.[3]
Foot Protection Closed-toe shoes and Shoe CoversClosed-toe shoes are mandatory in a laboratory setting. Disposable shoe covers should be considered when handling significant quantities of the compound.

Operational Plan for Safe Handling

A systematic approach is critical for the safe handling of potent compounds like this compound.

1. Preparation:

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area, such as a chemical fume hood or a glove box, to contain any potential contamination.

  • Equipment: Ensure all necessary equipment, including microbalances, spatulas, and glassware, are clean and readily available within the designated area.

  • Spill Kit: A spill kit containing appropriate absorbent materials, cleaning solutions, and waste disposal bags must be readily accessible.

2. Handling the Compound:

  • Weighing: When weighing the solid form of this compound, use a containment system such as a ventilated balance enclosure or a glove box to prevent the dissemination of powder.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. All manipulations should be performed within a chemical fume hood.

3. Decontamination and Cleaning:

  • Surfaces: All surfaces and equipment that have come into contact with this compound must be decontaminated. A suitable cleaning solution, such as a detergent followed by a solvent rinse (e.g., ethanol or methanol), should be used.

  • Glassware: Reusable glassware should be thoroughly cleaned and rinsed. For small quantities, a triple rinse with a suitable solvent can be effective.[4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including contaminated gloves, gowns, shoe covers, and weighing papers, must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and solvent rinses from cleaning should be collected in a designated hazardous waste container. Do not dispose of this compound down the drain.[4]

  • Bulk Quantities: For the disposal of expired or unused bulk quantities of this compound, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[4] The preferred method of disposal for potent pharmaceutical compounds is incineration in a licensed hazardous waste facility.[4]

Quantitative Data for this compound

The following table summarizes key in vitro and in vivo pharmacological data for this compound.

ParameterValueSpecies/Assay ConditionReference
Ki (δ-opioid receptor) 0.84 nMRadioligand binding assay[1][5]
EC50 (δ-opioid receptor) 20 nM[5][6]
IC50 (hERG channel) 78 µM[5][6][7]
IC50 (CYP2D6) 43 µMIn vitro[5][7]
ED50 (Oral) 1.4 mg/kgRat Freund's complete adjuvant (FCA) mechanical hyperalgesia assay[6]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for safely preparing a 10 mM stock solution of this compound hydrochloride (Molecular Weight: 429.0 g/mol ) in dimethyl sulfoxide (DMSO).

Materials:

  • This compound hydrochloride solid

  • Anhydrous DMSO

  • Microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance within a ventilated enclosure

Procedure:

  • Pre-labeling: Label a microcentrifuge tube with the compound name, concentration, solvent, and date.

  • Don PPE: Put on all required personal protective equipment as outlined in the PPE table above.

  • Weighing: In a ventilated balance enclosure, carefully weigh out the required amount of this compound hydrochloride. For 1 mL of a 10 mM solution, you will need 4.29 mg.

  • Transfer: Carefully transfer the weighed solid to the pre-labeled microcentrifuge tube.

  • Solvent Addition: Within a chemical fume hood, add the appropriate volume of DMSO to the microcentrifuge tube. For a 10 mM solution with 4.29 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[5]

  • Decontamination: Decontaminate all surfaces and equipment used.

  • Waste Disposal: Dispose of all contaminated materials in the appropriate hazardous waste containers.

  • Doff PPE: Remove personal protective equipment in the correct order to avoid self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water.

Visualizations

ADL5859_Signaling_Pathway cluster_cell Target Cell This compound This compound DOR δ-Opioid Receptor (DOR) This compound->DOR Binds and Activates G_protein G-protein (Gi/Go) DOR->G_protein Activates Effector Downstream Effectors G_protein->Effector Modulates Response Analgesic Effect Effector->Response Leads to

Caption: Signaling pathway of this compound as a δ-opioid receptor agonist.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area 1. Designate Work Area (Fume Hood/Glove Box) Don_PPE 2. Don Full PPE Prep_Area->Don_PPE Prep_Equipment 3. Prepare Equipment & Spill Kit Don_PPE->Prep_Equipment Weigh 4. Weigh Compound in Containment Prep_Equipment->Weigh Prepare_Solution 5. Prepare Solution in Fume Hood Weigh->Prepare_Solution Decontaminate 6. Decontaminate Surfaces & Equipment Prepare_Solution->Decontaminate Dispose_Waste 7. Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE 8. Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands 9. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.